molecular formula C13H12O2 B122684 4-Ethyl-1-naphthoic acid CAS No. 91902-58-8

4-Ethyl-1-naphthoic acid

Cat. No.: B122684
CAS No.: 91902-58-8
M. Wt: 200.23 g/mol
InChI Key: PLFCGQDMWZGHOQ-UHFFFAOYSA-N
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Description

4-Ethyl-1-naphthoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFCGQDMWZGHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325055
Record name 4-Ethyl-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91902-58-8
Record name 91902-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethyl-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-1-naphthoic acid (CAS: 91902-58-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1-naphthoic acid, with the CAS number 91902-58-8, is a synthetic organic compound belonging to the class of naphthoic acids. Its structure, featuring a naphthalene core substituted with an ethyl group and a carboxylic acid moiety, makes it a subject of interest in medicinal chemistry and plant sciences. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, with a focus on its potential as an antimalarial agent and a plant growth regulator. While experimental data for this specific compound is limited in publicly accessible literature, this guide compiles available information and provides context based on related chemical structures.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Identifiers and Descriptors
IdentifierValue
CAS Number 91902-58-8
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol [1][2]
IUPAC Name 4-ethylnaphthalene-1-carboxylic acid
InChI InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15)
InChIKey PLFCGQDMWZGHOQ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C2=CC=CC=C12)C(=O)O
Physicochemical Data
PropertyValueSource
Melting Point 129-131 °C--INVALID-LINK--
Boiling Point 379.3 °C at 760 mmHg--INVALID-LINK--
Density 1.185 g/cm³--INVALID-LINK--
Flash Point 173.2 °C--INVALID-LINK--
Solubility Slightly soluble in chloroform and methanol--INVALID-LINK--
Appearance Crystalline powder--INVALID-LINK--
Color Light Beige--INVALID-LINK--
Spectral Data

Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺201.09100141.6
[M+Na]⁺223.07294150.1
[M-H]⁻199.07644145.2
[M+NH₄]⁺218.11754161.5
[M+K]⁺239.04688146.6

Data sourced from PubChemLite.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on general methods for the synthesis of naphthoic acids, a plausible synthetic route is proposed below.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from 1-ethylnaphthalene. This involves a bromination step followed by a Grignard reaction and subsequent carboxylation.

Synthesis_Workflow A 1-Ethylnaphthalene B 1-Bromo-4-ethylnaphthalene A->B Bromination C 4-Ethyl-1-naphthylmagnesium bromide (Grignard Reagent) B->C Grignard Reagent Formation D Magnesium salt of This compound C->D Carboxylation E This compound D->E Acidification reagent1 Br₂ / FeBr₃ (Electrophilic Aromatic Substitution) reagent2 Mg / Dry Ether (Grignard Formation) reagent3 1. CO₂ (dry ice) 2. H₃O⁺ (acidic workup) (Carboxylation)

Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar naphthoic acids and should be optimized for specific laboratory conditions.

Step 1: Bromination of 1-Ethylnaphthalene

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-ethylnaphthalene (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

  • Cool the mixture in an ice bath.

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add bromine (1 equivalent) dropwise from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to remove excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 1-bromo-4-ethylnaphthalene by vacuum distillation or column chromatography.

Step 2: Grignard Reaction and Carboxylation

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-bromo-4-ethylnaphthalene (1 equivalent) in anhydrous diethyl ether or THF dropwise to the magnesium turnings.

  • Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining solution of the bromide at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice-salt bath and slowly add crushed dry ice (solid CO₂) in excess.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a cold dilute solution of a strong acid (e.g., HCl or H₂SO₄).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract the product into an aqueous solution of sodium hydroxide.

  • Wash the aqueous layer with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with a strong acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Biological Activity

This compound has been noted for its potential applications in the development of antimalarial compounds and as a plant growth regulator.

Antimalarial Activity

Hypothetical Signaling Pathway for Antimalarial Action

The following diagram illustrates a plausible mechanism of action for a naphthoic acid derivative, assuming it acts similarly to other naphthalene-based antimalarials that interfere with the parasite's redox homeostasis.

Antimalarial_Pathway cluster_parasite Plasmodium falciparum Compound 4-Ethyl-1-naphthoic acid Derivative ETC Mitochondrial Electron Transport Chain (ETC) Compound->ETC Inhibition ROS Reactive Oxygen Species (ROS) Production ETC->ROS Leads to Redox Disruption of Redox Homeostasis ROS->Redox Apoptosis Parasite Apoptosis and Death Redox->Apoptosis

Hypothetical antimalarial mechanism of a naphthoic acid derivative.

Experimental Protocol: In Vitro Antimalarial Assay (General)

A standard method to assess the in vitro antimalarial activity of a compound is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: Maintain a continuous culture of Plasmodium falciparum (e.g., 3D7 strain) in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Setup: In a 96-well plate, add the parasite culture (synchronized to the ring stage) to wells containing the different concentrations of the test compound. Include positive (e.g., chloroquine) and negative (solvent) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Plant Growth Regulating Activity

Naphthoic acid derivatives, particularly naphthaleneacetic acid (NAA), are well-known synthetic auxins. Auxins are a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell elongation, root formation, and fruit development. It is plausible that this compound exhibits auxin-like activity.

Hypothetical Signaling Pathway for Auxin-like Activity

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.

Auxin_Pathway cluster_plant_cell Plant Cell Compound This compound (Auxin mimic) Receptor TIR1/AFB Receptor Compound->Receptor Binds to SCF_Complex SCF-TIR1/AFB Complex Receptor->SCF_Complex Forms Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome->ARF Relieves Repression Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth Cell Elongation, Rooting, etc. Gene_Expression->Growth

Hypothetical auxin signaling pathway for this compound.

Experimental Protocol: Auxin Activity Assay (General - Root Elongation)

A common bioassay to determine auxin-like activity is the root elongation assay using a model plant like Arabidopsis thaliana.

  • Plant Material: Sterilize and stratify seeds of wild-type Arabidopsis thaliana.

  • Growth Medium: Prepare a standard plant growth medium (e.g., Murashige and Skoog) and supplement it with different concentrations of this compound. Include a negative control (no added compound) and a positive control (e.g., indole-3-acetic acid or NAA).

  • Plating: Sow the sterilized seeds on the prepared agar plates.

  • Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.

  • Measurement: After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: Compare the root lengths of seedlings grown on media with the test compound to the controls. Inhibition of primary root elongation at higher concentrations is a characteristic response to auxins.

Safety and Handling

Based on available GHS hazard information for similar compounds, this compound should be handled with care. It is predicted to cause skin and eye irritation and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a naphthalene derivative with potential applications in drug discovery and agriculture. While detailed experimental data for this specific compound is sparse, its structural similarity to known antimalarial agents and synthetic auxins provides a strong rationale for further investigation. This technical guide has summarized the available physicochemical properties and proposed plausible synthetic routes and mechanisms of action. Further research is warranted to fully elucidate the spectroscopic characteristics, optimize its synthesis, and confirm its biological activities and mechanisms of action through rigorous experimental testing.

References

Physical and chemical properties of 4-Ethyl-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethyl-1-naphthoic Acid: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₁₃H₁₂O₂, is a derivative of naphthalene belonging to the carboxylic acid class.[1][2] Its structure, featuring a naphthalene core substituted with an ethyl group and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, based on established methods for related compounds. The potential biological significance of this compound, particularly in the context of P2Y14 receptor antagonism, is also discussed.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various research and development settings.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₂O₂[1][2]
Molecular Weight 200.23 g/mol [1][2][3]
Appearance Crystalline powder[4]
Color Light Beige
Melting Point 129 - 131 °C[4]
Boiling Point 379.3 °C at 760 mmHg[4]
Flash Point 173.2 °C[4]
Density 1.185 g/cm³[4]
Vapor Pressure 1.98E-06 mmHg at 25°C[4]
Refractive Index 1.636[4]
Table 2: Acid-Base and Solubility Properties
PropertyValue/DescriptionReference
pKa (Predicted) ~3.78 (based on 4-methylnaphthalene-1-carboxylic acid)[5]
Solubility Slightly soluble in Chloroform and Methanol. Expected to be soluble in other organic solvents like DMSO and ethanol. Limited solubility in water.[2]

Chemical Reactivity and Identification

This compound exhibits reactivity characteristic of both a carboxylic acid and a substituted naphthalene. The carboxylic acid group can undergo esterification, amidation, and reduction. The naphthalene ring is susceptible to electrophilic aromatic substitution, with the positions of substitution influenced by the existing ethyl and carboxyl groups.

Table 3: Spectroscopic and Identification Data
Identifier/SpectrumDescription/ValueReference
IUPAC Name 4-ethylnaphthalene-1-carboxylic acid[3]
CAS Number 91902-58-8[1][2]
PubChem CID 348912[3]
¹H NMR Predicted shifts for aromatic protons (δ 7.0-9.0 ppm), ethyl group (CH₂ ~δ 2.8 ppm, CH₃ ~δ 1.3 ppm), and carboxylic acid proton (δ >10 ppm).
¹³C NMR Predicted shifts for carboxylic carbon (~170 ppm), aromatic carbons (120-140 ppm), and ethyl group carbons (~29 ppm and ~15 ppm).
Infrared (IR) Expected characteristic peaks for O-H stretch of carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C stretches.
Mass Spectrometry Predicted [M+H]⁺ at m/z 201.09100. Fragmentation would likely involve loss of H₂O, CO, and the ethyl group.

Experimental Protocols

Synthesis Protocol: Grignard Carboxylation of 4-Ethyl-1-bromonaphthalene

This protocol describes a plausible route for the synthesis of this compound starting from 4-ethyl-1-bromonaphthalene via a Grignard reaction followed by carboxylation.

Materials:

  • 4-Ethyl-1-bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Toluene

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of a solution of 4-ethyl-1-bromonaphthalene in anhydrous diethyl ether to initiate the reaction. Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent in an ice-salt bath. Cautiously add crushed dry ice in small portions to the vigorously stirred solution. A viscous precipitate will form.

  • Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to dissolve the magnesium salts. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Extraction of the Acid: Combine the organic layers and extract the product into an aqueous solution of sodium hydroxide. Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

  • Isolation and Purification: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as toluene to obtain the purified product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4-Ethyl-1-bromonaphthalene grignard Formation of 4-Ethyl-1-naphthylmagnesium bromide start->grignard Mg, Ether carboxylation Carboxylation with Dry Ice (CO2) grignard->carboxylation workup Acidic Work-up carboxylation->workup HCl extraction Basic Extraction workup->extraction NaOH precipitation Acidic Precipitation extraction->precipitation HCl purification Recrystallization precipitation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: HPLC Analysis

This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength corresponding to the absorbance maximum of the naphthalene ring (e.g., ~230 nm or ~290 nm).

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Analysis_Workflow cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection Injection onto HPLC System sample_prep->hplc_injection separation Separation on C18 Column (Gradient Elution) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: General workflow for the HPLC analysis of this compound.

Potential Biological Activity and Signaling Pathways

While there is no direct experimental evidence for the biological activity of this compound, the broader class of naphthoic acid derivatives has shown significant interactions with important biological targets.

P2Y14 Receptor Antagonism

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars and is implicated in inflammatory responses. Several studies have identified substituted naphthoic acids as potent and selective antagonists of the P2Y14 receptor.[6][7][8][9] The general structure-activity relationship (SAR) for this class of compounds suggests that the naphthalene core and the carboxylic acid moiety are crucial for activity. Variations in the substitution pattern on the naphthalene ring can significantly impact potency and selectivity. Given its structural similarity to known P2Y14 antagonists, it is plausible that this compound could exhibit antagonist activity at this receptor. Further screening and in vitro assays would be required to confirm this hypothesis.

P2Y14_Signaling cluster_p2y14 Potential P2Y14 Receptor Antagonism ligand UDP-Sugars (Agonist) receptor P2Y14 Receptor ligand->receptor Activates antagonist This compound (Potential Antagonist) antagonist->receptor Potentially Blocks g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp Leads to inflammation Inflammatory Response camp->inflammation Modulates

References

4-Ethyl-1-naphthoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethyl-1-naphthoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a derivative of naphthoic acid, characterized by an ethyl group at the 4th position and a carboxylic acid group at the 1st position of the naphthalene ring.[1] Its systematic IUPAC name is 4-ethylnaphthalene-1-carboxylic acid.[1][2] This compound serves as a valuable building block in organic synthesis.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C13H12O2[1][2][3][4][5]
Molecular Weight 200.23 g/mol [1][2][4][5]
CAS Number 91902-58-8[1][2][3][4][5]
Appearance Light Beige Crystalline Powder[3][6]
Melting Point 129 - 131 °C[3][6]
Boiling Point 379.3 °C at 760 mmHg[3][6]
Flash Point 173.2 °C[3][6]
Density 1.185 g/cm³[3][6]
Vapor Pressure 1.98E-06 mmHg at 25°C[3][6]
Solubility Slightly soluble in Chloroform and Methanol[3][6]
Molecular Structure

The structure of this compound consists of a naphthalene core. A carboxylic acid (-COOH) functional group is attached to position 1, and an ethyl (-CH2CH3) group is attached to position 4.

Caption: Molecular structure of this compound.

Reactivity and Applications

The chemical behavior of this compound is dictated by its two main functional parts: the carboxylic acid group and the aromatic naphthalene system.[1]

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, reduction, and salt formation.[1]

  • Naphthalene Ring: The aromatic core allows for electrophilic aromatic substitution reactions, with the positions of further substitutions influenced by the existing groups.[1]

Experimental Protocols

Specific experimental protocols for the synthesis or biological application of this compound are proprietary or require access to specialized research publications. However, a general workflow for its characterization is outlined below.

General Spectroscopic Identification Workflow

The structural confirmation and purity assessment of a synthesized batch of this compound would typically follow the spectroscopic protocol detailed below. This workflow ensures the correct molecular identity and the absence of significant impurities.

G cluster_spectroscopy Spectroscopic Analysis cluster_verification Data Verification compound Synthesized This compound IR IR Spectroscopy compound->IR NMR 1H & 13C NMR compound->NMR MS Mass Spectrometry compound->MS UV UV-Vis Spectroscopy compound->UV ir_result Confirm -COOH & Aromatic C-H IR->ir_result nmr_result Confirm Structural Arrangement NMR->nmr_result ms_result Confirm Molecular Weight & Formula MS->ms_result uv_result Observe Naphthalene Chromophore UV->uv_result final Structure Confirmed & Characterized ir_result->final nmr_result->final ms_result->final uv_result->final

Caption: General workflow for spectroscopic characterization.

Methodologies
  • Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups, particularly the strong carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the precise arrangement of hydrogen and carbon atoms, verifying the substitution pattern on the naphthalene ring.[1]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy and provides fragmentation patterns that can further support the proposed structure.[1]

  • UV-Visible Spectroscopy: Employed to observe the electronic transitions characteristic of the naphthalene aromatic system (chromophore).[1]

Safety and Handling

According to GHS classifications, this compound is associated with the following hazards:

  • Causes skin irritation (H315).[2]

  • Causes serious eye irritation (H319).[2]

  • May cause respiratory irritation (H335).[2]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound. It should be stored in a dry, well-sealed container at room temperature.[5]

References

An In-depth Technical Guide on the Solubility of 4-Ethyl-1-naphthoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-1-naphthoic acid is an aromatic carboxylic acid with a naphthalene core, a structure that lends itself to applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a detailed overview of the solubility of this compound class, presenting quantitative data for a surrogate molecule, detailed experimental protocols for solubility determination, and a visual workflow to aid in experimental design.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of 1-naphthoic acid, a structural analog of this compound, in a range of organic solvents at temperatures from 293.15 K to 313.15 K. This data is invaluable for solvent selection in processes such as crystallization, reaction chemistry, and formulation development.[1]

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Alcohols [1]

Temperature (K)MethanolEthanolIsopropanoln-Butanol
293.150.13370.11520.10330.0918
298.150.15450.13390.12040.1073
303.150.17810.15510.13980.1245
308.150.20480.17920.16190.1442
313.150.23510.20650.18710.1668

Table 2: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Other Organic Solvents [1]

Temperature (K)AcetoneEthyl AcetateTolueneCyclohexanen-Hexane
293.150.21550.15880.07810.01020.0075
298.150.24430.18030.09030.01210.0089
303.150.27670.20460.10420.01430.0106
308.150.31310.23210.12010.01690.0126
313.150.35380.26310.13820.01980.0149

Experimental Protocols

A reliable and commonly employed method for determining the solubility of a solid in a liquid is the isothermal equilibrium method, followed by gravimetric or spectroscopic analysis.

Isothermal Equilibrium Method

This method involves preparing a saturated solution of the compound of interest at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

  • This compound (or the compound of interest)

  • Selected organic solvents (HPLC grade)

  • Isothermal jacketed glass vessel

  • Magnetic stirrer and stir bars

  • Constant temperature water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Drying oven

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in the isothermal jacketed glass vessel.

  • Equilibration: Seal the vessel to prevent solvent evaporation and place it in the constant temperature water bath. Stir the mixture vigorously using a magnetic stirrer. Allow the system to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial.

  • Quantification: Determine the concentration of this compound in the filtered solution using one of the analytical methods described below.

Analytical Quantification
  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent but sufficient to ensure complete removal.

  • Cool the vial containing the dried solute in a desiccator to room temperature.

  • Weigh the vial with the dried solute.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility.

HPLC provides a more sensitive and specific method for quantification.

Chromatographic Conditions for Naphthoic Acid Derivatives: [2][3]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid or trifluoroacetic acid) in a 60:40 (v/v) ratio.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30 °C.[2][3]

  • Detection Wavelength: 254 nm.[2][3]

  • Injection Volume: 10 µL.[2][3]

Procedure:

  • Standard Solution Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the range of the calibration curve.

  • Concentration Determination: Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve. Calculate the original concentration in the saturated solution.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification cluster_gravimetric Gravimetric Workflow cluster_hplc HPLC Workflow start Start add_solute Add excess this compound to a known volume of solvent start->add_solute seal_vessel Seal the isothermal vessel add_solute->seal_vessel stir_solution Stir at constant temperature (24-48 hours) seal_vessel->stir_solution check_equilibrium Allow undissolved solid to settle withdraw_sample Withdraw supernatant with a temperature-controlled syringe check_equilibrium->withdraw_sample filter_sample Filter through a 0.45 µm syringe filter quant_method Choose Quantification Method filter_sample->quant_method gravimetric Gravimetric Analysis quant_method->gravimetric hplc HPLC Analysis quant_method->hplc weigh_solution Weigh filtered solution gravimetric->weigh_solution prepare_standards Prepare standard solutions hplc->prepare_standards evaporate_solvent Evaporate solvent weigh_solution->evaporate_solvent weigh_solute Weigh dried solute evaporate_solvent->weigh_solute calculate_solubility_g Calculate Solubility weigh_solute->calculate_solubility_g end_node End calculate_solubility_g->end_node calibration_curve Generate calibration curve prepare_standards->calibration_curve analyze_sample Analyze diluted sample calibration_curve->analyze_sample calculate_solubility_hplc Calculate Solubility analyze_sample->calculate_solubility_hplc calculate_solubility_hplc->end_node

Caption: Experimental workflow for solubility determination.

hplc_quantification_logic cluster_standards Standard Preparation & Calibration cluster_sample Sample Analysis cluster_calculation Concentration Determination stock_solution Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions stock_solution->serial_dilution hplc_analysis_standards Inject Standards into HPLC serial_dilution->hplc_analysis_standards calibration_curve Plot Peak Area vs. Concentration to create Calibration Curve hplc_analysis_standards->calibration_curve determine_concentration Determine Concentration from Calibration Curve calibration_curve->determine_concentration filtered_sample Saturated Filtered Sample dilute_sample Dilute Sample to fall within Calibration Range filtered_sample->dilute_sample hplc_analysis_sample Inject Diluted Sample into HPLC dilute_sample->hplc_analysis_sample peak_area Obtain Peak Area of Sample hplc_analysis_sample->peak_area peak_area->determine_concentration final_solubility Calculate Original Solubility (accounting for dilution) determine_concentration->final_solubility

Caption: HPLC quantification workflow.

References

Spectroscopic Data for 4-Ethyl-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-1-naphthoic acid, a key intermediate in various chemical syntheses. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound. It also outlines the detailed experimental protocols for acquiring these spectra, offering a foundational resource for researchers in organic chemistry and drug development.

Chemical Structure and Properties

This compound possesses a naphthalene core substituted with an ethyl group at the 4-position and a carboxylic acid group at the 1-position.[1]

  • Molecular Formula: C₁₃H₁₂O₂[1]

  • Molecular Weight: 200.23 g/mol [1]

Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic environment of each proton. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (around 9-12 ppm), and its exact position can be concentration and solvent dependent.[2][3]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0br s1H
Aromatic Protons7.0 - 8.5m6H
Methylene (-CH₂)~2.8 - 3.2q2H
Methyl (-CH₃)~1.2 - 1.5t3H

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will display signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (around 165-185 ppm).[3]

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)168 - 175
Aromatic C (quaternary)125 - 145
Aromatic CH120 - 135
Methylene (-CH₂)25 - 30
Methyl (-CH₃)13 - 17
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring.

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Carboxylic Acid)1710 - 1680Strong
C=C (Aromatic)1600 - 1450Medium
C-O (Carboxylic Acid)1320 - 1210Strong
O-H Bend (Carboxylic Acid)950 - 910Medium, Broad

The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids.[4] Conjugation of the carbonyl group with the naphthalene ring is expected to lower the C=O stretching frequency.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of approximately 200.

Predicted Mass Spectrometry Data

Adduct/FragmentPredicted m/z
[M]+200.08
[M+H]+201.09
[M+Na]+223.07
[M-H]-199.08

Data sourced from predicted values.[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

  • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

  • Transfer the filtered solution into a clean 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[8]

  • Place a few drops of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]

Data Acquisition (FTIR Spectrometer):

  • Record a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

  • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction (Electron Ionization - EI):

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).[9]

Data Acquisition (Electron Ionization Mass Spectrometer):

  • The sample is vaporized and enters the ion source.

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification of This compound NMR_Prep NMR Sample (in deuterated solvent) Synthesis->NMR_Prep IR_Prep IR Sample (thin film or KBr pellet) Synthesis->IR_Prep MS_Prep MS Sample (in volatile solvent) Synthesis->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation & Data Compilation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Potential Biological Activity of 4-Ethyl-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-1-naphthoic acid, a derivative of the naphthalene scaffold, presents a molecule of interest for potential pharmacological activities. While direct biological data on the parent compound is limited in publicly accessible literature, analysis of its derivatives reveals significant potential in the realms of immunomodulation and oncology. This technical guide consolidates the available data on the biological activities of this compound derivatives, providing insights into their potential as modulators of the N-formyl peptide receptor like-1 (FPRL-1) and as cytotoxic agents against human lung adenocarcinoma. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this area.

Introduction

Naphthoic acid and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The rigid, planar structure of the naphthalene ring serves as a versatile scaffold for the design of targeted therapeutic agents. This compound (Figure 1), with its characteristic ethyl and carboxylic acid functional groups, is a promising candidate for further investigation. This guide focuses on the substantiated biological activities of its derivatives, providing a foundation for future exploration of the parent compound and its analogs.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound.

Potential Anti-inflammatory Activity: FPRL-1 Modulation

A derivative of this compound has been identified as a modulator of the N-formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor implicated in inflammatory responses. This finding suggests a potential therapeutic application for derivatives of this compound in inflammatory diseases.

Overview of FPRL-1 Signaling

FPRL-1 is a promiscuous receptor that can be activated by a variety of ligands, leading to either pro-inflammatory or anti-inflammatory responses depending on the specific ligand and cellular context. Modulation of this receptor can influence key inflammatory processes such as chemotaxis, phagocytosis, and the production of inflammatory mediators.

FPRL1_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response FPRL1 FPRL1 G_protein Gαi/Gβγ FPRL1->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK Phagocytosis Phagocytosis PKC->Phagocytosis NF_kB NF-κB MAPK->NF_kB Cytokine_Release Cytokine Release NF_kB->Cytokine_Release Akt Akt PI3K->Akt Akt->Chemotaxis Ligand This compound Derivative Ligand->FPRL1

FPRL-1 Signaling Pathway.

Experimental Protocol: FPRL-1 Ligand Binding Assay (Hypothetical)

This protocol describes a competitive binding assay to evaluate the ability of this compound derivatives to displace a known fluorescently labeled FPRL-1 agonist.

Materials:

  • Human U937 cells (or other cells endogenously or recombinantly expressing FPRL-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Fluorescently labeled FPRL-1 agonist (e.g., FITC-labeled WKYMVm)

  • Unlabeled FPRL-1 agonist (for positive control)

  • This compound derivative (test compound)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate (black, clear bottom)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Preparation: Harvest cells and wash twice with PBS. Resuspend the cells in assay buffer (e.g., PBS with 0.1% BSA) to a final concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in assay buffer. Also, prepare a serial dilution of the unlabeled FPRL-1 agonist as a positive control.

  • Assay Setup: To a 96-well plate, add 50 µL of the cell suspension to each well. Add 25 µL of the test compound or control solutions to the respective wells.

  • Incubation: Incubate the plate at 4°C for 30 minutes.

  • Addition of Labeled Ligand: Add 25 µL of the fluorescently labeled FPRL-1 agonist to each well at a final concentration equal to its Kd.

  • Second Incubation: Incubate the plate at 4°C for 60 minutes in the dark.

  • Washing: Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the supernatant. Wash the cells twice with cold PBS.

  • Fluorescence Measurement: Resuspend the cells in 100 µL of PBS and measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for FITC).

  • Data Analysis: Calculate the percentage of inhibition of fluorescent ligand binding for each concentration of the test compound and determine the IC50 value.

Potential Anticancer Activity: Cytotoxicity against A549 Cells

A synthesized derivative of this compound has demonstrated cytotoxic activity against the A549 human lung adenocarcinoma cell line. This finding indicates a potential avenue for the development of novel anticancer agents based on this scaffold.

Quantitative Data

The following table summarizes the cytotoxic activity of the this compound derivative.

CompoundCell LineAssayIC50 (µM)Reference
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative of this compoundA549 (Human Lung Adenocarcinoma)MTTNot explicitly stated for this specific derivative, but a related derivative (IIB) in the same study showed an IC50 of 0.229 µM.[Frontiers in Materials, 2023]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • A549 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed A549 Cells C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

Experimental workflow for the MTT assay.

Synthesis of Biologically Active Derivatives (Hypothetical)

The biologically active derivatives of this compound are likely synthesized through standard amidation reactions. A general workflow for the synthesis of an N-aryl amide derivative is presented below.

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Purification A This compound C Activated Intermediate (Acid Chloride or Activated Ester) A->C B Activating Agent (e.g., SOCl2, EDCI) B->C E N-Aryl Amide Derivative C->E D Aromatic Amine D->E F Purification (e.g., Chromatography) E->F G Final Product F->G

General synthesis workflow for N-aryl amide derivatives.

Conclusion and Future Directions

Future research should focus on:

  • The synthesis and biological evaluation of this compound and a broader range of its derivatives.

  • Elucidation of the precise mechanism of action for the observed cytotoxic effects.

  • In vivo studies to validate the anti-inflammatory and anticancer potential of promising lead compounds.

  • Investigation of the structure-activity relationships to optimize potency and selectivity.

This technical guide provides a foundational understanding of the potential biological activities of this compound and is intended to stimulate further research into this promising chemical entity.

An In-depth Technical Guide to 4-Ethyl-1-naphthoic Acid: A Key Intermediate in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-1-naphthoic acid, a substituted naphthalene derivative, serves as a crucial intermediate in the synthesis of a variety of organic molecules with significant biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in drug discovery, particularly in the development of novel antimalarial agents. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to facilitate its application in research and development.

Introduction

This compound (also known as 4-ethylnaphthalene-1-carboxylic acid) is an aromatic carboxylic acid with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol .[1] Its structure, featuring a naphthalene core substituted with an ethyl group at the 4-position and a carboxylic acid at the 1-position, provides a versatile scaffold for chemical modification. This compound is a crystalline solid with a melting point of 129-131°C and is soluble in organic solvents. The presence of the carboxylic acid functional group allows for a wide range of chemical transformations, including esterification and amidation, making it a valuable building block for more complex molecules.[1] Its potential applications in medicinal chemistry, particularly in the synthesis of antimalarial compounds, have garnered significant interest within the scientific community.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₂[1]
Molecular Weight 200.23 g/mol [1]
CAS Number 91902-58-8[1]
Appearance Crystalline powder
Melting Point 129-131 °C
Boiling Point 379.3 °C at 760 mmHg
Solubility Limited solubility in water, soluble in organic solvents[1]

Synthesis of this compound: Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1-Ethylnaphthalene

This step aims to introduce an acetyl group at the 4-position of 1-ethylnaphthalene. The reaction is directed to the 4-position due to steric hindrance at the peri-position (8-position) and the electronic activation of the naphthalene ring.

Reaction Scheme:

Figure 1: Proposed Friedel-Crafts Acylation of 1-Ethylnaphthalene.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, inert solvent such as carbon disulfide (CS₂) or nitrobenzene.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of 1-ethylnaphthalene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in the same solvent from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-ethyl-1-acetylnaphthalene, which can be purified by column chromatography or recrystallization.

Step 2: Haloform Reaction (Oxidation of the Ketone)

The intermediate ketone, 4-ethyl-1-acetylnaphthalene, is then converted to this compound via the haloform reaction, a reliable method for the oxidation of methyl ketones to carboxylic acids.

Reaction Scheme:

Figure 2: Proposed Haloform Reaction for the Synthesis of this compound.

Experimental Protocol:

  • Dissolve 4-ethyl-1-acetylnaphthalene (1.0 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of sodium hypobromite (NaOBr) by slowly adding bromine (3.3 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (4.4 equivalents) in water.

  • Slowly add the sodium hypobromite solution to the solution of the ketone, maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for several hours, or until the reaction is complete (monitored by TLC). A precipitate of bromoform (CHBr₃) may form.

  • Quench any excess hypobromite by adding a small amount of sodium bisulfite solution.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the crude this compound.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Application as a Research Intermediate in Antimalarial Drug Discovery

Naphthoquinone and its derivatives have long been recognized for their antimalarial properties. This compound serves as a key precursor for the synthesis of novel antimalarial candidates. The general strategy involves the modification of the carboxylic acid group to introduce various functionalities that can enhance the compound's activity and selectivity.

Workflow for the Synthesis of Naphthoic Acid-Based Antimalarial Candidates:

Start This compound Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI) Start->Activation Coupling Amide or Ester Coupling with Amine/Alcohol Library Activation->Coupling Derivatives Library of 4-Ethyl-1-naphthoic Acid Derivatives Coupling->Derivatives Screening In vitro Antimalarial Screening (e.g., against P. falciparum) Derivatives->Screening Lead Lead Compound Identification Screening->Lead

Figure 3: General workflow for the development of antimalarial candidates from this compound.

Potential Mechanism of Action of Naphthoquinone-Based Antimalarials

While the precise mechanism of action for derivatives of this compound is still under investigation, studies on related naphthoquinone compounds suggest a multi-pronged attack on the malaria parasite, Plasmodium falciparum. A key proposed mechanism involves the disruption of the parasite's redox homeostasis.

Proposed Signaling Pathway:

cluster_parasite Plasmodium falciparum Naphthoquinone Naphthoquinone Derivative GR Glutathione Reductase (GR) Naphthoquinone->GR Acts as subversive substrate ROS Reactive Oxygen Species (ROS) Naphthoquinone->ROS Generates GSSG Oxidized Glutathione (GSSG) GR->GSSG Reduces GSH Reduced Glutathione (GSH) GSSG->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Parasite Death OxidativeStress->Apoptosis

Figure 4: Proposed mechanism of antimalarial action of naphthoquinone derivatives.

Naphthoquinone derivatives are believed to act as "subversive substrates" for the parasite's glutathione reductase. This leads to a futile cycling of the enzyme and the generation of reactive oxygen species (ROS), inducing a state of severe oxidative stress within the parasite. This ultimately results in parasite death.

Conclusion

This compound is a valuable and versatile research intermediate with significant potential in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the reactivity of its carboxylic acid group make it an attractive starting material for the generation of compound libraries for drug discovery. The demonstrated link between naphthoquinone structures and antimalarial activity highlights a promising avenue for the development of novel therapeutics based on the this compound scaffold. Further research into the synthesis of its derivatives and the elucidation of their precise mechanisms of action is warranted to fully exploit its potential in addressing critical health challenges like malaria.

References

An In-depth Technical Guide to 4-Ethylnaphthalene-1-carboxylic Acid: Discovery, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylnaphthalene-1-carboxylic acid, a derivative of naphthalene, has garnered interest in medicinal and agricultural chemistry due to its potential as a scaffold for antimalarial agents and its activity as a plant growth regulator. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of this compound. Detailed experimental protocols, quantitative data, and conceptual diagrams of its synthesis and potential mechanism of action are presented to serve as a valuable resource for researchers in drug discovery and development, as well as for scientists in the field of agriculture.

Introduction

Naphthalene and its derivatives have long been a source of versatile scaffolds in the development of therapeutic agents and agrochemicals. The rigid, bicyclic aromatic structure of naphthalene provides a unique platform for chemical modifications, leading to a diverse range of biological activities. 4-Ethylnaphthalene-1-carboxylic acid (also known as 4-ethyl-1-naphthoic acid) is one such derivative that has been identified as a useful intermediate in the synthesis of compounds with potential antimalarial properties and has demonstrated plant growth-promoting effects.[1] This guide aims to consolidate the available scientific information on this compound, focusing on its history, synthesis, and biological evaluation.

Discovery and History

The specific historical details regarding the first synthesis and discovery of 4-ethylnaphthalene-1-carboxylic acid are not extensively documented in readily available literature. Its emergence is likely linked to broader research efforts in the 20th century focused on the functionalization of naphthalene and the exploration of naphthalenecarboxylic acids for various applications, including as dye intermediates and potential pharmaceuticals. The interest in this particular derivative has been driven by its utility as a building block in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 4-ethylnaphthalene-1-carboxylic acid is provided in the table below. This data is essential for its handling, characterization, and application in synthetic and biological studies.

PropertyValueReference
Molecular Formula C₁₃H₁₂O₂[1]
Molar Mass 200.23 g/mol
Appearance Light beige crystalline powder[1]
Melting Point 129 - 131 °C
Boiling Point 379.3 °C at 760 mmHg
Flash Point 173.2 °C[1]
Solubility Slightly soluble in chloroform and methanol[1]
Vapor Pressure 1.98E-06 mmHg at 25 °C[1]

While specific, dedicated spectroscopic publications for 4-ethylnaphthalene-1-carboxylic acid are not abundant, the expected spectral characteristics can be inferred from the known properties of naphthalenecarboxylic acids.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring, a quartet and a triplet for the ethyl group, and a downfield singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would display signals for the naphthalene ring carbons, the ethyl group carbons, and a characteristic signal for the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: A broad O-H stretching band for the carboxylic acid dimer, a sharp C=O stretching band, and characteristic C-H and C=C stretching and bending vibrations for the aromatic ring and the ethyl group would be anticipated.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molar mass, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for 4-ethylnaphthalene-1-carboxylic acid.

G cluster_0 Synthesis of 4-Ethylnaphthalene-1-carboxylic acid A 1-Ethylnaphthalene B Acetyl Chloride / AlCl₃ (Friedel-Crafts Acylation) A->B Reactant C 1-Acetyl-4-ethylnaphthalene B->C Product D Sodium Hypochlorite (Haloform Reaction) or other oxidizing agents C->D Reactant E 4-Ethylnaphthalene-1-carboxylic acid D->E Final Product

Caption: Proposed synthetic workflow for 4-ethylnaphthalene-1-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard laboratory techniques for similar transformations.

Step 1: Friedel-Crafts Acylation of 1-Ethylnaphthalene

  • To a stirred solution of 1-ethylnaphthalene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add anhydrous aluminum chloride (1.1 equivalents).

  • Slowly add acetyl chloride (1.1 equivalents) to the mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-acetyl-4-ethylnaphthalene.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Oxidation of 1-Acetyl-4-ethylnaphthalene to 4-Ethylnaphthalene-1-carboxylic acid (Haloform Reaction)

  • Dissolve the purified 1-acetyl-4-ethylnaphthalene (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.

  • Slowly add an aqueous solution of sodium hypochlorite (excess) to the stirred solution.

  • Heat the mixture gently for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench any excess hypochlorite with a solution of sodium bisulfite.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-ethylnaphthalene-1-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Potential Applications

Antimalarial Activity

4-Ethylnaphthalene-1-carboxylic acid has been identified as a precursor in the preparation of compounds with potential antimalarial activity.[1] While specific data on the direct antimalarial activity of the parent compound is scarce, its derivatives are of interest in the development of new therapeutic agents against malaria.

Hypothetical Screening Workflow for Antimalarial Activity:

G cluster_1 Antimalarial Activity Screening A Synthesize Derivatives of 4-Ethylnaphthalene-1-carboxylic acid B In vitro Assay against Plasmodium falciparum A->B D Cytotoxicity Assay (e.g., on mammalian cell lines) A->D C Determine IC₅₀ values B->C E Determine Selectivity Index C->E D->E F In vivo studies in animal models E->F G Lead Compound Identification F->G

Caption: A general workflow for screening derivatives for antimalarial activity.

Experimental Protocol: In vitro Antiplasmodial Assay (General)

  • Culture a chloroquine-sensitive or -resistant strain of Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Synchronize the parasite culture to the ring stage.

  • Prepare serial dilutions of the test compounds (derivatives of 4-ethylnaphthalene-1-carboxylic acid) in a 96-well microtiter plate.

  • Add the parasitized erythrocytes to the wells and incubate for 48-72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assess parasite growth inhibition using a suitable method, such as the SYBR Green I-based fluorescence assay or by microscopic counting of parasitemia.

  • Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curves.

Plant Growth Promoting Activity

The compound has also been noted for its plant growth promoting activity.[1] Naphthalene-based carboxylic acids, such as naphthaleneacetic acid (NAA), are well-known synthetic auxins. It is plausible that 4-ethylnaphthalene-1-carboxylic acid exerts its effects through a similar mechanism, influencing cell division, elongation, and differentiation in plants.

Hypothetical Signaling Pathway for Auxin-like Activity:

Auxins typically function by promoting the degradation of Aux/IAA transcriptional repressors, which in turn allows for the expression of auxin-responsive genes.

G cluster_2 Hypothetical Auxin Signaling Pathway Compound 4-Ethylnaphthalene- 1-carboxylic acid (Auxin-like molecule) TIR1_AFB TIR1/AFB Receptor Compound->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Recruited to Ubiquitination Ubiquitination SCF_TIR1_AFB->Ubiquitination Mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation Gene_Expression Expression of Auxin-Responsive Genes Degradation->Gene_Expression Alleviates Repression ARF Auxin Response Factor (ARF) ARE Auxin Response Element (in DNA) ARF->ARE Binds to ARF->Gene_Expression Repressed by Aux/IAA Growth Plant Growth and Development Gene_Expression->Growth

Caption: A simplified diagram of a potential auxin signaling pathway.

Experimental Protocol: Seed Germination and Root Elongation Assay (General)

  • Sterilize seeds of a model plant (e.g., Arabidopsis thaliana or lettuce).

  • Prepare agar plates containing Murashige and Skoog (MS) medium supplemented with a range of concentrations of 4-ethylnaphthalene-1-carboxylic acid (e.g., 0, 0.1, 1, 10, 100 µM).

  • Place the sterilized seeds on the agar plates.

  • Incubate the plates vertically in a growth chamber with controlled light and temperature conditions.

  • After a set period (e.g., 7-10 days), measure the primary root length and count the number of lateral roots.

  • Analyze the data to determine the effect of different concentrations of the compound on root growth and development.

Conclusion

4-Ethylnaphthalene-1-carboxylic acid is a valuable chemical entity with demonstrated potential in the fields of medicinal chemistry and agriculture. While detailed historical and mechanistic studies are not widely published, its role as a synthetic intermediate for antimalarial compounds and its inherent plant growth-promoting properties make it a subject of continued interest. This technical guide has provided a consolidated overview of its known attributes and offers hypothetical, yet plausible, experimental and conceptual frameworks to guide future research. Further investigation into its synthesis optimization, the full spectrum of its biological activities, and its precise mechanisms of action is warranted to fully exploit its potential.

References

An In-depth Technical Guide to 4-Ethyl-1-naphthoic acid: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-1-naphthoic acid, a naphthalene derivative with noted biological activities. This document consolidates known synonyms, physicochemical properties, plausible synthetic routes, and a discussion of its potential mechanisms of action in the contexts of antimalarial and plant growth-promoting effects. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development and related scientific fields.

Chemical Identity and Synonyms

This compound is a carboxylic acid derivative of ethylnaphthalene. For clarity and cross-referencing across different chemical databases and literature, a compilation of its known synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
Systematic IUPAC Name 4-ethylnaphthalene-1-carboxylic acid
Common Name This compound
CAS Registry Number 91902-58-8
PubChem CID 348912
European Community (EC) Number 898-535-5
Other Synonyms 1-Naphthalenecarboxylic acid, 4-ethyl-
NSC 408421
4-Ethyl-1-naphthalenecarboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂O₂PubChem[1]
Molecular Weight 200.23 g/mol PubChem[1]
Appearance Crystalline powderChemBK[2]
Color Light BeigeChemBK[2]
Melting Point 129 - 131 °CChemBK[2]
Boiling Point 379.3 °C at 760 mmHgChemBK[2]
Flash Point 173.2 °CChemBK[2]
Density 1.185 g/cm³ChemBK[2]
Solubility Slightly soluble in Chloroform and MethanolChemBK[2]
Refractive Index 1.636ChemBK[2]
Vapor Pressure 1.98E-06 mmHg at 25°CChemBK[2]

Synthesis of this compound: A Proposed Experimental Protocol

3.1. Materials and Reagents

  • 4-ethyl-1-bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • Hexane

3.2. Equipment

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

3.3. Proposed Synthesis Procedure

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • Add a solution of 4-ethyl-1-bromonaphthalene in anhydrous diethyl ether to the dropping funnel.

    • Add a small amount of the 4-ethyl-1-bromonaphthalene solution to the magnesium turnings to initiate the reaction. The reaction can be gently warmed to start.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 4-ethyl-1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Crush dry ice into a fine powder and add it portion-wise to the vigorously stirred Grignard solution. A large excess of dry ice should be used.

    • Continue stirring until the mixture warms to room temperature and all the excess dry ice has sublimated.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid to the reaction mixture with stirring.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

    • Separate the aqueous layer containing the sodium 4-ethyl-1-naphthoate.

    • Acidify the aqueous layer with concentrated hydrochloric acid until the precipitation of this compound is complete.

    • Collect the solid product by filtration using a Büchner funnel, and wash with cold water.

    • Dry the crude product.

    • Recrystallize the crude this compound from a suitable solvent system (e.g., toluene/hexane) to obtain the purified product.

3.4. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Melting Point Determination: To check for purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification start 4-ethyl-1-bromonaphthalene + Mg grignard 4-ethyl-1-naphthylmagnesium bromide start->grignard Anhydrous Ether co2 Dry Ice (CO2) intermediate Magnesium salt intermediate co2->intermediate Nucleophilic Attack acidification Acidification (HCl) crude_product Crude this compound purification Recrystallization final_product Pure this compound

Figure 1: Proposed workflow for the synthesis of this compound.

Biological Activities and Potential Mechanisms of Action

This compound has been reported to be used in the preparation of antimalarial compounds and to exhibit plant growth-promoting activity.[2] While specific mechanistic studies on this compound are limited, we can infer potential mechanisms based on the activities of related naphthoic acid and naphthalene derivatives.

4.1. Antimalarial Activity

Naphthalene derivatives, particularly naphthoquinones, are known to possess antimalarial properties. The proposed mechanisms of action for these related compounds often involve the disruption of essential parasite processes.

4.1.1. Proposed Mechanism of Action

A plausible mechanism for the antimalarial activity of this compound could involve interference with the parasite's detoxification of heme. During the intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Many antimalarial drugs, like chloroquine, inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death. It is conceivable that this compound could act in a similar manner.

Another potential target is the parasite's folate pathway. Some naphthalene-bearing compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell replication in the parasite.

Antimalarial_Mechanism cluster_heme Heme Detoxification Pathway cluster_folate Folate Synthesis Pathway compound This compound heme Toxic Heme compound->heme Inhibition of Polymerization? dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibition? hemoglobin Hemoglobin hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death Accumulation leads to dna DNA Synthesis dhfr->dna dna_inhibition Inhibition of DNA Synthesis dna_inhibition->parasite_death

Figure 2: Potential antimalarial mechanisms of action for this compound.

4.1.2. Experimental Protocol for In Vitro Antimalarial Assay

A standard method to assess the in vitro antimalarial activity of a compound is the [³H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.

  • Parasite Culture:

    • Culture chloroquine-sensitive and -resistant strains of Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

    • Maintain the cultures in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.

    • Synchronize the parasite culture to the ring stage.

  • Drug Susceptibility Assay:

    • Prepare serial dilutions of this compound in the culture medium.

    • In a 96-well microtiter plate, add the synchronized parasite culture (at approximately 1% parasitemia and 2.5% hematocrit) to each well.

    • Add the different concentrations of the test compound to the wells. Include positive (e.g., chloroquine) and negative (no drug) controls.

    • Incubate the plate for 24 hours.

  • [³H]-Hypoxanthine Incorporation:

    • Add [³H]-hypoxanthine to each well and incubate for another 24 hours.

    • Harvest the cells onto a glass fiber filter using a cell harvester.

    • Wash the filters to remove unincorporated radiolabel.

    • Measure the radioactivity of the incorporated [³H]-hypoxanthine using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the compound that inhibits parasite growth by 50% (IC₅₀) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

4.2. Plant Growth-Promoting Activity

Naphthoic acids and their derivatives can act as plant growth regulators, often mimicking the effects of natural auxins.

4.2.1. Proposed Mechanism of Action

The plant growth-promoting effects of this compound could be attributed to its ability to modulate key physiological processes such as photosynthesis and respiration. For instance, it might enhance the activity of enzymes involved in carbon fixation, such as RuBisCO and PEPC, leading to increased photosynthetic rates. Additionally, it could influence respiratory pathways, potentially increasing the availability of ATP for growth and development.

Plant_Growth_Mechanism cluster_photosynthesis Photosynthesis cluster_respiration Respiration compound This compound rubisco RuBisCO Activity compound->rubisco Upregulation? pepc PEPC Activity compound->pepc Upregulation? electron_transport Electron Transport Chain compound->electron_transport Stimulation? co2_fixation CO2 Fixation co2_fixation->rubisco co2_fixation->pepc growth Enhanced Plant Growth rubisco->growth pepc->growth atp ATP Production electron_transport->atp atp->growth

Figure 3: Potential mechanisms for the plant growth-promoting activity of this compound.

4.2.2. Experimental Protocol for Assessing Plant Growth-Promoting Effects

The following is a generalized protocol to evaluate the effect of this compound on plant growth and key physiological parameters.

  • Plant Material and Growth Conditions:

    • Germinate seeds of a model plant species (e.g., Arabidopsis thaliana or a crop plant like tomato or bean) in a suitable growth medium (soil or hydroponics).

    • Grow the plants in a controlled environment chamber with defined light, temperature, and humidity conditions.

  • Treatment Application:

    • Prepare solutions of this compound at various concentrations. A surfactant may be included to improve leaf wetting for foliar applications.

    • Apply the solutions to the plants at a specific growth stage, either as a foliar spray or by adding it to the hydroponic solution or soil.

    • Include a control group treated with a solution lacking the test compound.

  • Growth Parameter Measurements:

    • At regular intervals after treatment, measure various growth parameters, such as plant height, leaf area, and fresh and dry biomass.

  • Physiological and Biochemical Assays:

    • Photosynthetic Rate: Measure gas exchange (CO₂ uptake) using an infrared gas analyzer.

    • Enzyme Activity Assays:

      • Extract enzymes from leaf tissue at specific time points after treatment.

      • Measure the activity of key photosynthetic enzymes like RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase) and PEPC (phosphoenolpyruvate carboxylase) using spectrophotometric assays that monitor the consumption of substrates or the production of products.

    • Respiration Rate: Measure oxygen consumption of root or leaf tissue using an oxygen electrode.

  • Data Analysis:

    • Statistically analyze the differences in growth parameters and physiological measurements between the treated and control groups to determine the effect of this compound.

Conclusion

This compound is a naphthalene derivative with potential applications in the development of new antimalarial agents and plant growth regulators. This technical guide has provided a comprehensive summary of its known properties, a plausible synthesis protocol, and an exploration of its potential biological mechanisms of action based on related compounds. The detailed experimental protocols provided for assessing its biological activities offer a starting point for researchers to further investigate the therapeutic and agricultural potential of this compound. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand and exploit its biological effects.

References

Health and Safety Profile of 4-Ethyl-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 4-Ethyl-1-naphthoic acid (CAS No. 91902-58-8). The information herein is compiled from publicly accessible safety data sheets, chemical databases, and literature on structurally similar compounds. This document is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid with a naphthalene backbone. Its chemical structure consists of a naphthalene ring substituted with an ethyl group at the fourth position and a carboxylic acid at the first position.[1]

PropertyValueSource
Molecular Formula C13H12O2PubChem[2], Santa Cruz Biotechnology[3]
Molecular Weight 200.23 g/mol PubChem[2], Santa Cruz Biotechnology[3], Vulcanchem[1]
CAS Number 91902-58-8PubChem[2], Santa Cruz Biotechnology[3]
IUPAC Name 4-ethylnaphthalene-1-carboxylic acidPubChem[2]
Synonyms 4-Ethyl-1-naphthalenecarboxylic acidSanta Cruz Biotechnology[3]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: PubChem[2]

Signal Word: Warning

Toxicological Information

Specific toxicological data for this compound, such as LD50 values, are limited in the publicly available literature. The hazard classifications suggest that the primary routes of exposure of concern are dermal contact, eye contact, and inhalation, leading to irritation.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

AspectRecommendation
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood.[4]
Personal Protective Equipment (PPE) - Safety glasses with side-shields or goggles. - Chemical-resistant gloves (e.g., nitrile). - Laboratory coat. - Use a NIOSH-approved respirator if dust or aerosols are generated.[4][5]
Hygiene Practices - Avoid contact with skin, eyes, and clothing.[4] - Do not eat, drink, or smoke in the laboratory.[5] - Wash hands thoroughly after handling.[5]
Storage - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] - Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[6][7]

Accidental Release and Disposal

AspectProcedure
Accidental Release - Evacuate the area. - Wear appropriate personal protective equipment. - Avoid generating dust. - For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. - For wet spills, absorb with an inert material and place in a sealed container for disposal. - Wash the spill area thoroughly with soap and water.[5]
Disposal Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[4]

Fire-Fighting Measures

AspectInformation
Extinguishing Media Use water spray, dry chemical, carbon dioxide, or foam.[5]
Specific Hazards May emit toxic fumes, including carbon monoxide and carbon dioxide, under fire conditions.[5][6]
Fire-fighter Protection Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Experimental Protocols

  • Acute Oral Toxicity (OECD 423): To determine the short-term toxicity from a single oral dose.

  • Acute Dermal Toxicity (OECD 402): To assess the toxicity from short-term dermal exposure.

  • Acute Inhalation Toxicity (OECD 403): To evaluate the toxicity of inhaled substances.

  • Acute Eye Irritation/Corrosion (OECD 405): To determine the potential for eye irritation or corrosion.

  • Acute Dermal Irritation/Corrosion (OECD 404): To assess the potential for skin irritation or corrosion.

Visualizations

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Chemical Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Spill Spill Weigh_and_Transfer->Spill If spill occurs Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Exposure Personal Exposure Perform_Experiment->Exposure If exposure occurs Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste

Caption: General workflow for handling chemical substances.

First_Aid_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_assessment Assessment and Medical Attention Exposure Exposure to this compound Remove Remove from Source of Exposure Exposure->Remove Decontaminate Decontaminate Affected Area Remove->Decontaminate Assess Assess Severity of Symptoms Decontaminate->Assess Seek_Medical_Attention Seek Medical Attention Assess->Seek_Medical_Attention If symptoms persist or are severe

References

The Plant-Growth Promoting Activities of Naphthoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthoic acid derivatives represent a significant class of synthetic plant growth regulators, with 1-naphthaleneacetic acid (NAA) being a prominent and extensively studied example. These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), playing crucial roles in a variety of physiological processes including cell elongation, division, and differentiation. This guide provides a comprehensive overview of the plant-growth activities of naphthoic acid derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on Plant Growth Regulation

The application of naphthoic acid derivatives, particularly NAA, has been shown to significantly influence various plant growth parameters. The following tables summarize the quantitative effects of NAA on different plant species.

Table 1: Effect of Naphthalene Acetic Acid (NAA) on Eggplant (Solanum melongena L.) Growth and Yield [1]

NAA Concentration (ppm)Plant Height (cm)Number of BranchesNumber of LeavesLeaf Area (cm²)
0 (Control)64.33-75.33-
4073.739.2097.00235.75
50----
60----
70----
NAA Concentration (ppm)Fruit Length (cm)Fruit Diameter (cm)Fruit Weight (g)Number of Fruits per PlantYield per Plant (kg)Yield per Hectare (metric tons)
0 (Control)------
4023.874.21186.6710.111.3141.9
50------
60------
70------

Table 2: Effect of Naphthalene Acetic Acid (NAA) on Mokara Chark Kuan Orchid Growth [2][3]

NAA Concentration (mg/L)Plant Height Increase (cm)Number of New LeavesNumber of New Roots
0 (Control)Lowest--
254.64 ± 0.503.2 ± 1.035.00 ± 0.58
50Lower than 25 mg/LLower than 25 mg/LLower than 25 mg/L
100Lower than 50 mg/L-Lower than 50 mg/L

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of plant growth-regulating activities. The following are protocols for key experiments related to naphthoic acid derivatives.

Protocol 1: Synthesis of 1-Naphthaleneacetic Acid (NAA) from 1-Naphthoic Acid[4][5][6][7][8]

This protocol outlines a common method for synthesizing NAA.

Materials:

  • Naphthalene

  • Chloroacetic acid

  • Potassium bromide

  • Ferric oxide

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle or sand bath

  • Stirrer

  • Distillation apparatus

  • Büchner funnel and filter paper

Procedure:

  • In a long-necked round-bottom flask, combine naphthalene, chloroacetic acid, ferric oxide, and potassium bromide.

  • Gently heat the mixture using a sand bath, with stirring, for approximately 20 hours. The temperature should be gradually increased to around 200°C after 10 hours and 218°C after 20 hours.

  • After the reaction is complete, recover the unreacted naphthalene by distillation.

  • Extract the residue with a hot sodium hydroxide solution, then cool and filter the mixture.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude 1-naphthaleneacetic acid.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from hot toluene to obtain purified 1-naphthaleneacetic acid.

Protocol 2: Adventitious Root Induction Assay in Arabidopsis thaliana[9][10][11]

This protocol describes a method for inducing adventitious roots on Arabidopsis hypocotyls to test the efficacy of rooting agents like NAA.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Plant nutrient medium with sucrose (PNS)

  • 10 mM NAA stock solution (dissolved in DMSO)

  • Petri dishes

  • Sterile water

  • Forceps

  • Growth chamber or incubator

Procedure:

  • Sterilize Arabidopsis seeds and plate them on PNS medium.

  • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for 3 days to allow for germination and etiolation.

  • Prepare PNS medium plates containing the desired final concentration of NAA (e.g., 10 µM).

  • Carefully transfer the 3-day-old etiolated seedlings to the NAA-containing medium.

  • Incubate the plates in the growth chamber under continuous light.

  • Observe the hypocotyls for the emergence of adventitious roots over several days.

  • Quantify the number of adventitious roots per seedling at specific time points (e.g., 5, 7, and 10 days after transfer).

Protocol 3: Quantification of Endogenous Auxins by GC-MS/MS[1][2][12][13][14]

This protocol provides a high-throughput method for the precise quantification of endogenous auxins like IAA from small plant tissue samples.

Materials:

  • Plant tissue (2-10 mg fresh weight)

  • Stable-labeled internal standards ([¹³C₆]IAA)

  • Homogenization buffer

  • Solid Phase Extraction (SPE) tips

  • Derivatization agent (e.g., diazomethane)

  • Gas chromatograph-mass spectrometer (GC-MS/MS)

Procedure:

  • Harvest and immediately freeze the plant tissue in liquid nitrogen to halt metabolic activity.

  • Add a known amount of the stable-labeled internal standard to the tissue sample.

  • Homogenize the tissue in a suitable buffer.

  • Purify the auxin-containing fraction from the homogenate using SPE tips.

  • Derivatize the purified auxins to make them volatile for GC analysis.

  • Analyze the derivatized samples using GC-MS/MS. The abundance of the endogenous auxin is determined by comparing its signal to that of the known amount of the internal standard.

Signaling Pathways

Naphthoic acid derivatives, as synthetic auxins, exert their effects by co-opting the plant's natural auxin signaling pathway.

The Core Auxin Signaling Pathway

The primary mechanism of action for auxins, including NAA, involves the SCF(TIR1/AFB) E3 ubiquitin ligase complex. At low auxin concentrations, Aux/IAA repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin levels increase, the hormone acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor releases the ARF transcription factor, allowing it to activate the transcription of genes that mediate various growth and developmental processes.

Auxin_Signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Binds and Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Transcription Repressed Auxin Auxin (NAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA_degraded Aux/IAA Repressor TIR1_AFB->Aux_IAA_degraded Binds SCF_Complex SCF Complex Aux_IAA_degraded->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA_degraded->Proteasome Degradation SCF_Complex->Aux_IAA_degraded Ubiquitination ARF_active Active ARF Auxin_Genes_active Auxin-Responsive Genes ARF_active->Auxin_Genes_active Transcription Activated Growth_Response Growth & Development Auxin_Genes_active->Growth_Response

Caption: Core Auxin Signaling Pathway.

Crosstalk with Other Hormone Pathways

The effects of naphthoic acid derivatives are not solely mediated by the core auxin pathway. There is significant crosstalk with other phytohormone signaling cascades, notably gibberellins and cytokinins.

Auxin-Gibberellin Crosstalk: Auxins can influence gibberellin (GA) metabolism. For instance, auxin treatment can lead to changes in the expression of genes involved in GA biosynthesis and catabolism, thereby altering the levels of bioactive GAs in the plant. This interaction is crucial for processes such as stem elongation, where both hormones play a synergistic role.

Auxin_Gibberellin_Crosstalk cluster_auxin Auxin Signaling cluster_ga_metabolism Gibberellin Metabolism cluster_response Plant Response NAA NAA ARF ARF NAA->ARF Activates GA_biosynthesis GA Biosynthesis Genes (e.g., GA20ox) ARF->GA_biosynthesis Upregulates GA_catabolism GA Catabolism Genes (e.g., GA2ox) ARF->GA_catabolism Downregulates Bioactive_GA Bioactive GA GA_biosynthesis->Bioactive_GA Increases GA_catabolism->Bioactive_GA Decreases Stem_Elongation Stem Elongation Bioactive_GA->Stem_Elongation

References

The Untapped Potential of 4-Ethyl-1-naphthoic Acid in Antimalarial Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the prospective role of 4-Ethyl-1-naphthoic acid as a versatile, yet underexplored, scaffold in the synthesis of novel antimalarial compounds. While direct research on its application is nascent, its chemical architecture presents a compelling starting point for the development of potent therapeutics against Plasmodium falciparum. This document serves as a resource for researchers, scientists, and drug development professionals, providing a theoretical framework and hypothetical protocols for its utilization in antimalarial synthesis.

Introduction: The Naphthalene Scaffold in Antimalarial Chemistry

The naphthalene moiety is a cornerstone in the architecture of numerous biologically active compounds, including a significant number of antimalarial agents. Its rigid, aromatic structure provides a robust scaffold for the design of molecules that can effectively interact with biological targets within the malaria parasite. Classes of naphthalene-based compounds, such as naphthoquinones and benzoquinolines, have demonstrated significant promise in inhibiting parasite growth and proliferation.

This compound, with its strategic placement of a reactive carboxylic acid group and an ethyl substituent on the naphthalene core, emerges as a promising, yet largely uninvestigated, precursor for the synthesis of novel antimalarial candidates. The functional groups offer multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Physicochemical Properties and Reactivity of this compound

This compound is a carboxylic acid derivative of naphthalene. Its chemical reactivity is primarily centered around the carboxylic acid group and the aromatic naphthalene ring system. The carboxylic acid moiety can readily undergo a variety of transformations, including esterification, amidation, and reduction, providing a handle for the attachment of diverse functional groups. The naphthalene ring itself is amenable to electrophilic aromatic substitution reactions, with the regioselectivity of such reactions being influenced by the existing substituents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol
CAS Number 91902-58-8
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in organic solvents such as DMSO and methanol

Theoretical Synthetic Pathways to Antimalarial Scaffolds

While no direct synthetic routes from this compound to established antimalarial compounds have been documented, its chemical nature allows for the postulation of several plausible synthetic pathways. These theoretical routes leverage well-established organic chemistry transformations to convert this compound into key intermediates for the synthesis of potent antimalarial agents.

Pathway to Naphthoquinone Derivatives

Naphthoquinones are a well-validated class of antimalarial compounds that primarily act by inhibiting the parasite's mitochondrial electron transport chain. A hypothetical pathway for the conversion of this compound to a 1,4-naphthoquinone derivative is outlined below.

G A This compound B 4-Ethyl-1-naphthamide A->B C 1-Amino-4-ethylnaphthalene B->C D 4-Ethyl-1,2-naphthoquinone C->D

Caption: Theoretical synthesis of a 4-ethyl-naphthoquinone from this compound.

Pathway to Benzo[h]quinoline Derivatives

Certain benzo[h]quinoline derivatives have shown promise as antimalarial agents. The synthesis of these compounds often begins with an appropriately substituted aminonaphthalene. The previously synthesized 1-Amino-4-ethylnaphthalene could serve as a key precursor in a Doebner-von Miller reaction to construct the quinoline core.

G A 1-Amino-4-ethylnaphthalene C 4-Ethylbenzo[h]quinoline derivative A->C Doebner-von Miller Reaction (H₂SO₄, oxidant) B α,β-Unsaturated carbonyl compound B->C

Caption: Proposed synthesis of a 4-ethylbenzo[h]quinoline derivative.

Hypothetical Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key transformations outlined in the theoretical synthetic pathways. These protocols are based on standard laboratory procedures for analogous reactions and should be adapted and optimized for the specific substrate.

Synthesis of 1-Amino-4-ethylnaphthalene from this compound

Step 1: Synthesis of 4-Ethyl-1-naphthamide

To a solution of this compound (1.0 eq) in dichloromethane (DCM), oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. The mixture is stirred for 1 hour, and the resulting precipitate is filtered, washed with water, and dried to yield 4-Ethyl-1-naphthamide.

Step 2: Hofmann Rearrangement to 1-Amino-4-ethylnaphthalene

A solution of sodium hydroxide in water is cooled to 0 °C, and bromine (1.1 eq) is added slowly to form a sodium hypobromite solution. To this solution, 4-Ethyl-1-naphthamide (1.0 eq) is added, and the mixture is heated to 70-80 °C for 1 hour. After cooling, the product is extracted with ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-Amino-4-ethylnaphthalene.

Synthesis of 4-Ethyl-1,2-naphthoquinone from 1-Amino-4-ethylnaphthalene

To a solution of 1-Amino-4-ethylnaphthalene (1.0 eq) in a mixture of acetone and water, a solution of Fremy's salt (potassium nitrosodisulfonate) (2.5 eq) in water is added. The reaction is stirred at room temperature for 24 hours. The product is extracted with chloroform, and the organic layer is washed with water, dried, and concentrated. The crude product is purified by column chromatography to give 4-Ethyl-1,2-naphthoquinone.

Quantitative Data for Target Antimalarial Scaffolds

While no antimalarial activity data exists for direct derivatives of this compound, the following table summarizes the reported activity of representative compounds from the target naphthoquinone and benzoquinoline classes, which could theoretically be synthesized from this precursor.

Table 2: Antimalarial Activity of Representative Naphthalene-Based Compounds

Compound ClassRepresentative CompoundP. falciparum StrainIC₅₀ (nM)Reference
NaphthoquinoneAtovaquone3D71.2[Fidock et al., 2004]
NaphthoquinoneBuparvaquoneK13.5[Hudson et al., 1985]
Benzo[h]quinolineBenzo[h]quinoline-4-methanol derivativeD650[Rice et al., 1976]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting material for the synthesis of novel antimalarial agents. Its chemical structure is amenable to transformations that could lead to the generation of potent naphthoquinone and benzoquinoline derivatives. The theoretical pathways and hypothetical protocols outlined in this whitepaper provide a roadmap for researchers to begin exploring the potential of this versatile scaffold.

Future research should focus on the practical execution of these synthetic routes, followed by the in vitro and in vivo evaluation of the resulting compounds against various strains of P. falciparum. The exploration of structure-activity relationships by systematically modifying the ethyl group and introducing other substituents on the naphthalene ring will be crucial in optimizing the antimalarial efficacy and pharmacokinetic profile of these novel compounds. The development of this compound-based antimalarials could open new avenues in the fight against this devastating global disease.

Methodological & Application

Synthesis of 4-Ethyl-1-naphthoic Acid from 1-Ethylnaphthalene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-ethyl-1-naphthoic acid from 1-ethylnaphthalene. Two primary synthetic routes are presented: one involving a Grignard reagent and the other utilizing a Friedel-Crafts acylation followed by a haloform reaction. These protocols are intended to serve as a comprehensive guide for laboratory synthesis, offering clear methodologies and expected outcomes.

Introduction

This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its structure, consisting of a naphthalene core with an ethyl group at the 4-position and a carboxylic acid at the 1-position, makes it a valuable intermediate for the synthesis of more complex molecules.[1] The strategic placement of the functional groups allows for a variety of subsequent chemical modifications. This document outlines two reliable methods for its preparation from the readily available starting material, 1-ethylnaphthalene.

Synthetic Strategies

Two effective synthetic pathways for the preparation of this compound are detailed below. Each route involves a two-step process, and the choice of method may depend on the availability of specific reagents and equipment.

Route 1: Grignard Reaction Pathway

This route involves the bromination of 1-ethylnaphthalene at the 4-position, followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide.

Route 2: Friedel-Crafts Acylation and Haloform Reaction Pathway

This alternative pathway begins with the Friedel-Crafts acylation of 1-ethylnaphthalene to introduce an acetyl group at the 4-position. The resulting methyl ketone is then converted to the desired carboxylic acid via the haloform reaction.

Data Presentation

The following tables summarize the quantitative data for each step in the proposed synthetic routes.

Table 1: Quantitative Data for Route 1 - Grignard Reaction Pathway

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1BrominationN-BromosuccinimideAcetonitrile201~95
2Grignard & CarboxylationMg, CO₂, THFDiethyl ether0 to RT2-370-80 (Estimated)

Table 2: Quantitative Data for Route 2 - Friedel-Crafts Acylation and Haloform Reaction

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1Friedel-Crafts AcylationAcetyl chloride, AlCl₃Dichloromethane0 to RT1-280-90 (Estimated)
2Haloform ReactionNaClO, NaOHEthanol/Water0 to RT12~90 (Estimated)

Experimental Protocols

Route 1: Grignard Reaction Pathway

Step 1: Synthesis of 1-Bromo-4-ethylnaphthalene

Materials:

  • 1-Ethylnaphthalene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • In a round-bottom flask, dissolve 1-ethylnaphthalene (1.0 eq) in acetonitrile.

  • To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature (20°C).

  • Stir the reaction mixture for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-4-ethylnaphthalene, which can be purified by column chromatography.

Step 2: Synthesis of this compound via Grignard Reaction

Materials:

  • 1-Bromo-4-ethylnaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂) or CO₂ gas

  • Iodine crystal (for initiation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Gently heat the flask under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool and add anhydrous diethyl ether.

  • Dissolve 1-bromo-4-ethylnaphthalene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the bromide solution to the magnesium suspension to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add crushed dry ice to the reaction mixture or bubble CO₂ gas through the solution.

  • Allow the mixture to warm to room temperature and stir for another hour.

  • Quench the reaction by slowly adding a cold saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with 1 M HCl and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization.

Route 2: Friedel-Crafts Acylation and Haloform Reaction Pathway

Step 1: Synthesis of 1-Acetyl-4-ethylnaphthalene

Materials:

  • 1-Ethylnaphthalene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up a flame-dried three-neck round-bottom flask with a dropping funnel and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.

  • Dissolve 1-ethylnaphthalene (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 1-acetyl-4-ethylnaphthalene by column chromatography.

Step 2: Synthesis of this compound via Haloform Reaction

Materials:

  • 1-Acetyl-4-ethylnaphthalene

  • Sodium hypochlorite (NaClO) solution (e.g., commercial bleach)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 1-acetyl-4-ethylnaphthalene (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hypochlorite (excess) containing sodium hydroxide.

  • Stir the mixture at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), remove the excess hypochlorite by adding a small amount of sodium bisulfite.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Characterization of this compound

The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.[1]

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons on the naphthalene ring (multiplets), a quartet for the -CH₂- of the ethyl group, a triplet for the -CH₃ of the ethyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the aromatic carbons of the naphthalene ring, the carbons of the ethyl group, and a downfield signal for the carboxylic acid carbon.
IR A broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C-H stretches for the aromatic and alkyl groups.[2]
MS A molecular ion peak corresponding to the molecular weight of 200.23 g/mol .[3]

Visualizations

Diagram 1: Synthetic Workflow for Route 1 (Grignard Reaction)

G A 1-Ethylnaphthalene B Bromination (NBS, Acetonitrile) A->B Step 1 C 1-Bromo-4-ethylnaphthalene B->C D Grignard Formation (Mg, Diethyl Ether) C->D Step 2 E (4-Ethylnaphthalen-1-yl)magnesium bromide D->E F Carboxylation (CO2) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via the Grignard reaction pathway.

Diagram 2: Synthetic Workflow for Route 2 (Friedel-Crafts and Haloform)

G A 1-Ethylnaphthalene B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B Step 1 C 1-Acetyl-4-ethylnaphthalene B->C D Haloform Reaction (NaClO, NaOH) C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and haloform reaction.

References

Application Notes and Protocols for the Laboratory Preparation of 4-Ethylnaphthalene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylnaphthalene-1-carboxylic acid is an organic compound with potential applications in medicinal chemistry and materials science. Its structural motif, a substituted naphthalene core, is found in various biologically active molecules. For instance, derivatives of naphthoic acids are explored for their potential as antimalarial compounds. This document provides a detailed protocol for the laboratory-scale synthesis of 4-ethylnaphthalene-1-carboxylic acid, proceeding through a multi-step reaction sequence involving Friedel-Crafts alkylation, bromination, and Grignard carboxylation.

Principle of the Method

The synthesis of 4-ethylnaphthalene-1-carboxylic acid is achieved through a three-step process starting from naphthalene. The first step involves a Friedel-Crafts alkylation to introduce an ethyl group onto the naphthalene ring. The resulting 1-ethylnaphthalene is then selectively brominated at the 4-position. Finally, the aryl bromide is converted to a Grignard reagent, which undergoes carboxylation upon reaction with carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid.[1][2]

Experimental Protocols

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Purity
NaphthaleneC₁₀H₈128.17≥99%
BromoethaneC₂H₅Br108.97≥99%
Aluminum chloride (anhydrous)AlCl₃133.34≥99%
Dichloromethane (anhydrous)CH₂Cl₂84.93≥99.8%
1-EthylnaphthaleneC₁₂H₁₂156.22-
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥99%
Carbon tetrachloride (anhydrous)CCl₄153.82≥99.8%
Benzoyl peroxide (BPO)(C₆H₅CO)₂O₂242.23≥98%
1-Bromo-4-ethylnaphthaleneC₁₂H₁₁Br235.12-
Magnesium turningsMg24.31≥99.8%
Diethyl ether (anhydrous)(C₂H₅)₂O74.12≥99.7%
IodineI₂253.81≥99.8%
Carbon dioxide (solid, dry ice)CO₂44.01-
Hydrochloric acidHCl36.4637% in H₂O
Sodium bicarbonateNaHCO₃84.01≥99.5%
Sodium sulfate (anhydrous)Na₂SO₄142.04≥99%

Step 1: Friedel-Crafts Alkylation of Naphthalene to 1-Ethylnaphthalene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of naphthalene (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension.

  • After the addition of the naphthalene solution, add bromoethane (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice with stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-ethylnaphthalene. The Friedel-Crafts alkylation of naphthalene can yield a mixture of isomers, and reaction conditions should be optimized for the desired product.[3]

Step 2: Bromination of 1-Ethylnaphthalene to 1-Bromo-4-ethylnaphthalene

  • In a round-bottom flask, dissolve 1-ethylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-bromo-4-ethylnaphthalene.

Step 3: Grignard Reaction and Carboxylation to 4-Ethylnaphthalene-1-carboxylic Acid

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 1-bromo-4-ethylnaphthalene (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium turnings.

  • Once the Grignard reaction has initiated (indicated by a color change and gentle refluxing), add the remaining solution of 1-bromo-4-ethylnaphthalene dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • In a separate beaker, crush a sufficient amount of dry ice (solid carbon dioxide) (an excess, e.g., 5-10 eq).

  • Slowly pour the Grignard reagent onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic and all solids have dissolved.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and extract the product into a 1 M sodium hydroxide solution.

  • Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude 4-ethylnaphthalene-1-carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Data Presentation

Reaction Conditions Summary

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1Friedel-Crafts AlkylationNaphthalene, Bromoethane, AlCl₃Dichloromethane0 to RT12-16
2Bromination1-Ethylnaphthalene, NBS, BPOCarbon TetrachlorideReflux4-6
3Grignard Carboxylation1-Bromo-4-ethylnaphthalene, Mg, CO₂Diethyl EtherReflux then 02-3

Product Characterization

PropertyValue
Molecular Formula C₁₃H₁₂O₂
Molar Mass 200.23 g/mol
Appearance Crystalline powder
Color Light Beige
Melting Point 129 - 131 °C
Solubility Chloroform (Slightly), Methanol (Slightly)

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the final product.

Visualization of Experimental Workflow

Synthesis_Workflow Naphthalene Naphthalene Ethylnaphthalene 1-Ethylnaphthalene Naphthalene->Ethylnaphthalene Friedel-Crafts Alkylation (Bromoethane, AlCl₃) Bromoethylnaphthalene 1-Bromo-4-ethylnaphthalene Ethylnaphthalene->Bromoethylnaphthalene Bromination (NBS, BPO) Grignard Grignard Reagent Bromoethylnaphthalene->Grignard Grignard Formation (Mg, Et₂O) FinalProduct 4-Ethylnaphthalene-1-carboxylic Acid Grignard->FinalProduct Carboxylation (1. CO₂, 2. H₃O⁺)

Caption: Synthetic pathway for 4-ethylnaphthalene-1-carboxylic acid.

References

Application Notes: Synthesis of 4-Ethyl-1-naphthoic acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the synthesis of 4-Ethyl-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The methodology involves the formation of a Grignard reagent from 1-bromo-4-ethylnaphthalene, followed by carboxylation using solid carbon dioxide (dry ice). This application note provides a comprehensive procedure for researchers in organic synthesis and drug development.

Principle of the Reaction

The synthesis proceeds in two main stages. First, 1-bromo-4-ethylnaphthalene reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-ethyl-1-naphthylmagnesium bromide.[1][2][3] The Grignard reagent is a potent nucleophile.[4][5] In the second stage, this nucleophile attacks the electrophilic carbon of carbon dioxide (from dry ice), forming a magnesium carboxylate salt.[4][6][7] Subsequent acidification with a strong aqueous acid protonates the salt to yield the final product, this compound.[6] Strict anhydrous conditions are crucial throughout the process, as any moisture will quench the Grignard reagent.[2][3]

Starting Material

The primary starting material for this synthesis is 1-bromo-4-ethylnaphthalene. This compound can be synthesized from 1-ethylnaphthalene via bromination with N-Bromosuccinimide in acetonitrile at room temperature, a reaction that can yield up to 95% of the desired product.[8] Alternatively, 1-bromo-4-ethylnaphthalene is commercially available from various suppliers.[8][9]

Quantitative Data Summary

The following table summarizes the recommended quantities of reagents and expected yield for the synthesis of this compound.

Reagent/ProductChemical FormulaMolecular Weight ( g/mol )MolesQuantity
1-bromo-4-ethylnaphthaleneC₁₂H₁₁Br235.120.1023.51 g
Magnesium TurningsMg24.310.112.67 g
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-250 mL
IodineI₂253.81-1-2 small crystals
Dry Ice (Solid CO₂)CO₂44.01Excess~100 g
Sulfuric Acid (25% aq.)H₂SO₄98.08-As needed for workup
TolueneC₇H₈92.14-For recrystallization
Product:
This compoundC₁₃H₁₂O₂200.23(Theoretical)(Theoretical: 20.02 g)
Expected Yield (approx.)~14-16 g (70-80%)

Note: The expected yield is an estimation based on typical Grignard carboxylation reactions of aryl halides.

Experimental Protocol

Materials:

  • 1-bromo-4-ethylnaphthalene (23.51 g, 0.10 mol)

  • Magnesium turnings (2.67 g, 0.11 mol)

  • Anhydrous diethyl ether (250 mL)

  • Iodine (a few small crystals)

  • Dry ice (pellets or a block, ~100 g)

  • 25% Sulfuric acid solution

  • Toluene

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Ice-salt bath

Procedure:

Part 1: Formation of the Grignard Reagent (4-ethyl-1-naphthylmagnesium bromide)

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The apparatus should be protected from atmospheric moisture using drying tubes (e.g., filled with calcium chloride).

  • Initiation of Reaction: Place the magnesium turnings in the three-necked flask. Add a few small crystals of iodine. Assemble the apparatus with the reflux condenser, dropping funnel, and mechanical stirrer.

  • Add approximately 30 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium.

  • Dissolve the 1-bromo-4-ethylnaphthalene in the remaining 220 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add about 10-15 mL of the 1-bromo-4-ethylnaphthalene solution to the magnesium. The reaction should begin shortly, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gently warm the flask with a heating mantle.

  • Formation of the Reagent: Once the reaction has initiated, add the rest of the 1-bromo-4-ethylnaphthalene solution dropwise from the funnel at a rate that maintains a gentle reflux.[10]

  • After the addition is complete, continue to stir and gently reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The solution should appear cloudy and greyish-brown.

Part 2: Carboxylation and Workup

  • Carboxylation: Cool the Grignard reagent solution in an ice-salt bath to between -10°C and 0°C.

  • While stirring vigorously, carefully add crushed dry ice pellets to the reaction mixture in small portions. A large excess of dry ice should be used to ensure complete carboxylation and to minimize side reactions. The addition is exothermic, so maintain the temperature below 0°C.

  • After all the dry ice has been added, continue to stir the mixture until it reaches room temperature. The mixture will become a thick, viscous slurry.

  • Acidic Workup: Slowly and carefully pour the reaction mixture over a mixture of crushed ice and an excess of 25% sulfuric acid with stirring. This will protonate the carboxylate salt and dissolve any unreacted magnesium.

  • Transfer the mixture to a separatory funnel. The organic layer containing the carboxylic acid will separate. Extract the aqueous layer twice with diethyl ether.

  • Combine all the organic layers and wash them with water.

  • Purification: Extract the combined ether layers with a 5% sodium hydroxide solution. The this compound will dissolve in the aqueous basic solution as its sodium salt.

  • Separate the aqueous layer and cool it in an ice bath. Acidify the solution by slowly adding 25% sulfuric acid until the precipitation of the carboxylic acid is complete.

  • Collect the crude this compound by vacuum filtration, wash the solid with cold water until the washings are neutral, and then dry the product.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as toluene or an ethanol/water mixture. Dry the purified crystals under vacuum.

Visualizations

Grignard_Synthesis_Workflow Workflow for the Synthesis of this compound start Start: Dry Glassware & Assemble Apparatus reagent_prep Prepare Solution: 1-bromo-4-ethylnaphthalene in Anhydrous Ether start->reagent_prep grignard_formation Initiate & Form Grignard Reagent: Add halide solution to Mg turnings in ether. Reflux for 30-60 min. reagent_prep->grignard_formation cooling Cool Reaction Mixture (Ice-Salt Bath, -10°C to 0°C) grignard_formation->cooling carboxylation Carboxylation: Add excess crushed dry ice (CO₂) while stirring vigorously. cooling->carboxylation workup Acidic Workup: Pour mixture into ice and 25% H₂SO₄ carboxylation->workup extraction Liquid-Liquid Extraction: 1. Separate organic layer. 2. Extract aqueous layer with ether. workup->extraction base_wash Base Extraction: Extract combined organic layers with 5% NaOH. extraction->base_wash acidification Acidification: Acidify aqueous layer with 25% H₂SO₄ to precipitate product. base_wash->acidification filtration Isolate Crude Product: Vacuum filtration and wash with cold water. acidification->filtration purification Purification: Recrystallize from Toluene. filtration->purification end End: Dry Purified This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Reaction Pathway for this compound Synthesis A 1-bromo-4-ethylnaphthalene C 4-ethyl-1-naphthylmagnesium bromide (Grignard Reagent) A->C + B Mg / Anhydrous Ether B->C E This compound C->E D 1. CO₂ (Dry Ice) 2. H₃O⁺ (Acidic Workup) D->E

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Application Note and Protocol for the Purity Analysis of 4-Ethyl-1-naphthoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1-naphthoic acid is an aromatic carboxylic acid with potential applications in pharmaceutical development and as a chemical intermediate. Ensuring the purity of this compound is critical for its use in research and drug manufacturing to guarantee safety, efficacy, and reproducibility. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates.[1][2]

This document provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The methodology is designed to be readily implemented in a quality control or research laboratory setting.

Principle of the Method

The analytical method employs a reversed-phase C18 column to separate this compound from its potential impurities.[3] The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. A gradient elution using a mixture of acidified water and acetonitrile allows for the effective separation of compounds with a range of polarities. The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and improved peak shape.[3] The chromophoric naphthyl group in the molecule allows for sensitive detection using a UV detector.[3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.[3]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[3][4]

  • Solvents: HPLC grade acetonitrile and water.[3]

  • Reagents: Phosphoric acid or formic acid, analytical grade.[3][4]

  • Standard: this compound reference standard of known purity.

  • Sample: this compound sample to be analyzed.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm syringe filters.[3]

Chromatographic Conditions

The following chromatographic conditions are a robust starting point and may require optimization for specific HPLC systems and columns.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL[4]
Run Time Approximately 20 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
05050
151090
171090
185050
205050
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).[3]

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.[3]

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of diluent, and then dilute 1.0 mL of this solution to 10.0 mL with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting into the HPLC system.[3]

Experimental Workflow

The logical workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (0.1 mg/mL) filter_solutions Filter All Solutions (0.45 µm) prep_standard->filter_solutions prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->filter_solutions hplc_setup HPLC System Setup & Equilibration filter_solutions->hplc_setup To HPLC inject_solutions Inject Blank, Standard, and Sample Solutions hplc_setup->inject_solutions acquire_data Data Acquisition inject_solutions->acquire_data integrate_peaks Integrate Chromatographic Peaks acquire_data->integrate_peaks Chromatograms calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

References

Application Note: Gas Chromatography Analysis of 4-Ethyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-1-naphthoic acid is an aromatic carboxylic acid. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of the carboxylic acid group, direct GC analysis of this compound can be challenging, often resulting in poor peak shape and low sensitivity. To overcome these limitations, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and less polar ester or silyl derivative prior to GC analysis. This application note provides a detailed protocol for the quantitative analysis of this compound using GC with Flame Ionization Detection (GC-FID) following a silylation derivatization procedure.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Nitrogen gas, high purity

  • Helium gas (carrier gas), ultra-high purity

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation and Derivatization

  • Sample Extraction (from a hypothetical matrix, e.g., plasma):

    • To 1 mL of the sample, add 2 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Protocol:

    • To the dried residue of the sample extract or a known volume of the working standard solution, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly.

    • Heat the reaction mixture at 70°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, the sample is ready for GC injection.

4. Gas Chromatography (GC) Conditions

The following table outlines the instrumental parameters for the GC-FID analysis.

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (Split ratio 20:1)
Oven Program
  Initial Temp100°C, hold for 2 minutes
  Ramp Rate15°C/min to 280°C
  Final Temp280°C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Makeup Gas (N₂) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Data Presentation

The following tables summarize the expected quantitative data for the GC analysis of the trimethylsilyl (TMS) derivative of this compound.

Table 1: Chromatographic and Calibration Data

ParameterValue
Analyte This compound-TMS derivative
Expected Retention Time ~12.5 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Equation (y = mx + c) y = (Peak Area), x = (Concentration)

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Diagram 1: Experimental Workflow

G Figure 1: Workflow for GC Analysis of this compound cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Stock Prepare Stock Standard (1 mg/mL) Working Prepare Working Standards (1-100 µg/mL) Stock->Working React Add Pyridine & BSTFA Working->React Extract Sample Extraction (if required) Dry Evaporate to Dryness Extract->Dry Dry->React Heat Heat at 70°C for 30 min React->Heat Inject Inject 1 µL into GC-FID Heat->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC Analysis of this compound.

Diagram 2: Logical Relationship of Derivatization

G Figure 2: Rationale for Derivatization Analyte This compound (Polar, Low Volatility) Problem Poor GC Peak Shape & Sensitivity Analyte->Problem Solution Derivatization (Silylation with BSTFA) Problem->Solution Overcomes Derivative TMS-Derivative (Non-polar, High Volatility) Solution->Derivative Converts to Outcome Improved Peak Shape & Sensitivity Derivative->Outcome

Caption: Rationale for Derivatization of this compound.

Application Notes and Protocols for the NMR Characterization of 4-Ethyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the characterization of 4-Ethyl-1-naphthoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this compound, this document presents predicted spectral data and a generalized experimental protocol. The provided data should be used as a reference and for comparison with experimentally acquired spectra.

Introduction

This compound (C₁₃H₁₂O₂) is a derivative of naphthalene containing a carboxylic acid at the 1-position and an ethyl group at the 4-position. Its molecular weight is 200.23 g/mol and its CAS number is 91902-58-8.[1] Accurate structural elucidation and purity assessment are crucial for its application in research and development. NMR spectroscopy is a primary technique for the non-destructive analysis of the molecular structure of organic compounds. This document outlines the expected ¹H and ¹³C NMR characteristics and provides a standard protocol for sample analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established NMR principles and spectral data of structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.30 - 7.50d7.5 - 8.5
H-38.10 - 8.30d7.5 - 8.5
H-58.00 - 8.20d8.0 - 9.0
H-67.50 - 7.70t7.0 - 8.0
H-77.50 - 7.70t7.0 - 8.0
H-88.80 - 9.00d8.0 - 9.0
-CH₂-2.90 - 3.10q7.0 - 8.0
-CH₃1.20 - 1.40t7.0 - 8.0
-COOH12.0 - 13.0s (br)-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1128 - 132
C-2124 - 127
C-3130 - 134
C-4142 - 146
C-4a132 - 136
C-5128 - 132
C-6126 - 129
C-7125 - 128
C-8124 - 127
C-8a133 - 137
-CH₂-25 - 30
-CH₃13 - 17
-COOH168 - 172

Experimental Protocols

This section provides a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

3.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64

  • Spectral Width: -2 to 14 ppm

  • Acquisition Time: 3-4 s

  • Relaxation Delay: 1-2 s

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more

  • Spectral Width: 0 to 220 ppm

  • Acquisition Time: 1-2 s

  • Relaxation Delay: 2-5 s

  • Temperature: 298 K

Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering and a typical workflow for NMR analysis.

molecular_structure cluster_naphthyl This compound cluster_substituents C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a CH2 CH2 C4->CH2 C8a C8a C4a->C8a C5 C5 C5->C4a C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 C8a->C1 C8a->C8 CH3 CH3 CH2->CH3

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Tube Loading A->B C Spectrometer Setup (Shimming, Tuning, Locking) B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Peak Picking, Integration, Assignment) F->G

Caption: General experimental workflow for NMR characterization.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Ethyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Ethyl-1-naphthoic acid is a carboxylic acid derivative of naphthalene with a molecular formula of C13H12O2 and a molecular weight of 200.23 g/mol .[1][2] Its structure, featuring a naphthalene core, a carboxylic acid group, and an ethyl substituent, suggests a rich fragmentation pattern in mass spectrometry, providing valuable information for its identification and structural characterization. Understanding the fragmentation behavior of such molecules is crucial in various fields, including drug discovery, metabolite identification, and forensic analysis. This document provides a detailed protocol for mass spectrometric analysis and a discussion of the expected fragmentation pathways.

Experimental Protocols

The following protocols are designed to achieve robust and reproducible mass spectrometric data for this compound.

1. Sample Preparation

  • Materials:

    • This compound standard

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution of 10 µg/mL in a 50:50 methanol/water solution.

    • For positive ion mode analysis, add formic acid to the working solution to a final concentration of 0.1% to promote protonation.

    • For negative ion mode analysis, no additive is typically required, but ammonium hydroxide may be used if necessary to enhance deprotonation.

    • Vortex the solution for 30 seconds to ensure homogeneity.

2. Mass Spectrometry Conditions

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Method: Electrospray ionization (ESI) is a suitable technique for this compound.

  • Polarity: Both positive and negative ion modes should be employed to obtain comprehensive fragmentation data.

  • In-source Fragmentation: This can be induced to generate fragment ions in the ion source, providing initial structural information.[3]

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) should be performed on the precursor molecular ions to generate a detailed fragmentation spectrum.

Table 1: Suggested Mass Spectrometer Parameters

ParameterPositive Ion ModeNegative Ion Mode
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Source Temperature 120 °C120 °C
Desolvation Temperature 350 °C350 °C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 600 L/hr600 L/hr
Collision Gas ArgonArgon
Collision Energy Ramped (e.g., 10-40 eV)Ramped (e.g., 10-40 eV)

Results and Discussion: Predicted Fragmentation Pattern

Based on the principles of mass spectrometry for aromatic carboxylic acids, the following fragmentation pathways are anticipated for this compound.[4][5]

In positive ion mode , the protonated molecule [M+H]+ at m/z 201.09 is expected. Key fragmentation events would likely include:

  • Loss of water (-H2O): A characteristic fragmentation for carboxylic acids, leading to a fragment at m/z 183.08.

  • Loss of the carboxylic acid group (-COOH): This would result in the loss of 45 Da, producing a fragment at m/z 156.04.

  • Loss of the ethyl group (-C2H5): Cleavage of the ethyl group would lead to a fragment at m/z 172.05.

  • Loss of a methyl radical from the ethyl group (-CH3): Benzylic cleavage of a methyl radical would result in a fragment at m/z 186.07.

In negative ion mode , the deprotonated molecule [M-H]- at m/z 199.08 is the expected precursor ion. The primary fragmentation would likely be the loss of carbon dioxide (-CO2) from the carboxylate anion, resulting in a fragment at m/z 155.08.

Table 2: Predicted Quantitative Data for this compound Fragmentation

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Formula of FragmentFragmentation Pathway
Positive Ion Mode
201.09 ([M+H]+)183.0818.01C13H11O+Loss of H2O
201.09 ([M+H]+)172.0529.04C11H8O2+Loss of C2H5
201.09 ([M+H]+)156.0445.05C12H12+Loss of COOH
201.09 ([M+H]+)186.0715.02C12H9O2+Loss of CH3
Negative Ion Mode
199.08 ([M-H]-)155.0844.00C12H11-Loss of CO2

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation of this compound in positive ion mode.

Fragmentation_Pathway M This compound [M+H]+ m/z 201.09 F1 [M+H - H2O]+ m/z 183.08 M->F1 - H2O F2 [M+H - C2H5]+ m/z 172.05 M->F2 - C2H5 F3 [M+H - COOH]+ m/z 156.04 M->F3 - COOH F4 [M+H - CH3]+ m/z 186.07 M->F4 - CH3

Caption: Proposed fragmentation of protonated this compound.

Conclusion

This application note provides a foundational protocol and theoretical fragmentation analysis for this compound. The outlined experimental conditions and predicted fragmentation patterns offer a robust starting point for researchers. Accurate mass measurements and MS/MS experiments are essential to confirm these proposed fragmentation pathways and to provide unequivocal structural elucidation. The provided information is intended to facilitate the analysis of this compound and to serve as a template for the investigation of other structurally related molecules.

References

Application Notes and Protocols: Esterification of 4-Ethyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification of 4-ethyl-1-naphthoic acid, a key reaction for the synthesis of novel ester derivatives with potential applications in drug discovery and materials science. The protocols outlined below are based on established esterification methodologies, primarily the Fischer-Speier esterification, adapted for this specific naphthoic acid derivative.

Introduction

This compound is an aromatic carboxylic acid featuring a naphthalene core, which is a common scaffold in biologically active compounds.[1] The carboxylic acid group is a versatile handle for chemical modification, and its conversion to an ester can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[2][3] Esterification is a widely employed strategy in drug development to create prodrugs, which can improve oral bioavailability and pharmacokinetic profiles.[3][4][5] Esters of various naphthoic acid derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties, and as inhibitors of plant hormone receptors.[6][7][8]

The primary method for the esterification of carboxylic acids like this compound is the Fischer-Speier esterification.[9][10] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[9][10][11] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.[9][10][12]

Experimental Protocols

Protocol 1: General Fischer-Speier Esterification of this compound

This protocol describes a general method for the synthesis of alkyl esters of this compound using an acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.[11]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various alkyl esters of this compound based on the general Fischer-Speier esterification protocol.

Ester ProductAlcohol UsedCatalystReaction Time (h)Yield (%)Purification Method
Methyl 4-ethyl-1-naphthoateMethanolH₂SO₄685-95Column Chromatography
Ethyl 4-ethyl-1-naphthoateEthanolH₂SO₄880-90Column Chromatography
Propyl 4-ethyl-1-naphthoaten-Propanolp-TsOH1275-85Column Chromatography
Isopropyl 4-ethyl-1-naphthoateIsopropanolp-TsOH1860-70Column Chromatography
Butyl 4-ethyl-1-naphthoaten-ButanolH₂SO₄1270-80Column Chromatography

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Visualizations

Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification CarboxylicAcid This compound Alcohol Alcohol (R'-OH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ AcidCatalyst H+ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester Ester Product ProtonatedEster->Ester - H+ Water Water (H₂O) Workflow Start Start: this compound Esterification Esterification Reaction (e.g., Fischer-Speier) Start->Esterification Workup Reaction Workup & Crude Product Isolation Esterification->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization BiologicalScreening Biological Activity Screening (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->BiologicalScreening DataAnalysis Data Analysis & SAR Studies BiologicalScreening->DataAnalysis LeadOptimization Lead Compound Optimization DataAnalysis->LeadOptimization

References

Application Notes: Amidation Protocols for 4-Ethyl-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Ethyl-1-naphthoic acid is an organic compound featuring a naphthalene core substituted with an ethyl group and a carboxylic acid.[1] Its structure provides a rigid scaffold, a characteristic often utilized in medicinal chemistry and materials science. The carboxylic acid functional group is a key handle for chemical modification, most notably through amidation.[1][2] Amide bond formation is a fundamental reaction in drug development, as the amide group is a ubiquitous feature in pharmaceuticals and bioactive molecules.[3]

Direct condensation of a carboxylic acid and an amine is typically inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Therefore, activation of the carboxylic acid is necessary. This document details three robust and widely applicable protocols for the amidation of this compound: activation via thionyl chloride, and coupling using modern reagents such as EDC/HOBt and HATU.

Data Presentation: Comparison of Amidation Methods

The selection of an amidation protocol depends on factors like substrate sensitivity, desired reaction conditions, and the steric and electronic properties of the amine. The following tables provide a comparative overview of the three detailed methods and illustrative yields based on reactions with similar naphthoic acid substrates.

Table 1: Overview of Amidation Protocols

FeatureProtocol 1: Thionyl ChlorideProtocol 2: EDC/HOBt CouplingProtocol 3: HATU Coupling
Activation Method Conversion to acyl chlorideIn situ formation of an active HOBt-ester via an O-acylisourea intermediate[6]In situ formation of a highly reactive OAt-active ester[6][7]
Key Reagents Thionyl Chloride (SOCl₂), Base (e.g., Pyridine, TEA)EDC, HOBt, Base (e.g., DIPEA, TEA)HATU, Base (e.g., DIPEA)
Typical Solvents Toluene, Dichloromethane (DCM), THFDimethylformamide (DMF), DCMDMF, Acetonitrile
Temperature Reflux, then Room Temp0 °C to Room Temp0 °C to Room Temp
Advantages High reactivity, inexpensive reagent, volatile byproducts.[8][9]Mild conditions, good for sensitive substrates, minimizes racemization.[6][10]High efficiency, fast reaction rates, effective for hindered substrates.[7]
Disadvantages Harsh conditions (heat, HCl byproduct), not suitable for acid-sensitive functional groups.[8][11]Byproduct removal can be challenging, EDC can be a sensitizer.[6]Higher cost of reagent, byproduct removal required.
Work-up Removal of excess SOCl₂ under vacuum, aqueous wash.[12]Aqueous washes to remove urea byproduct and excess reagents.[6]Aqueous washes to remove urea byproduct and excess reagents.[6]

Table 2: Representative Yields for N-Substituted Naphthamides

The following data is illustrative, based on the synthesis of N-substituted amides from 1-naphthoyl chloride, and serves as an estimate of expected yields for the amidation of this compound.[12]

Amine SubstrateAmine TypeReaction Time (Acyl Chloride Method)Isolated Yield (%)[12]
n-OctylaminePrimary Aliphatic30 min95
BenzylaminePrimary (Benzylic)30 min92
tert-OctylaminePrimary (Hindered)30 min87
Di-n-butylamineSecondary Aliphatic30 min90
AnilinePrimary Aromatic30 min94
MorpholineSecondary Cyclic30 min96

Experimental Protocols

Protocol 1: Amidation via Acyl Chloride Formation

This two-step protocol first converts the carboxylic acid to a highly reactive acyl chloride using thionyl chloride, which is then reacted with the amine.[8]

Step 1a: Synthesis of 4-Ethyl-1-naphthoyl chloride

  • Place this compound (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add dry toluene or DCM as the solvent.

  • Carefully add thionyl chloride (SOCl₂, 1.2-1.5 equiv) to the solution.[12] A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a scrubber).[12]

  • After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Ethyl-1-naphthoyl chloride is often used directly in the next step.[12]

Step 1b: Amide Formation (Schotten-Baumann Conditions)

  • Dissolve the crude 4-Ethyl-1-naphthoyl chloride (1.0 equiv) in an anhydrous aprotic solvent like DCM or THF.

  • In a separate flask, dissolve the desired amine (1.0-1.2 equiv) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equiv) in the same solvent.[5][12]

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.[5] Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.[6]

Protocol 2: EDC/HOBt Mediated Amide Coupling

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, in conjunction with N-hydroxybenzotriazole (HOBt) to form a more stable active ester, minimizing side reactions and racemization.[6][10]

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[6]

  • Dissolve the mixture in anhydrous DMF or DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[6]

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.[6] Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase sequentially with water (to remove the EDC urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.[6]

Protocol 3: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent that generates a very reactive OAt-active ester, leading to fast and clean amide bond formation, even with challenging substrates.[7]

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[6]

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[6]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[6]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations: Workflows and Mechanisms

G General Workflow for Amidation of this compound cluster_activation Activation Method start_acid 4-Ethyl-1-naphthoic Acid protocol1 Protocol 1: Thionyl Chloride (SOCl₂) start_acid->protocol1 Select Protocol protocol2 Protocol 2: EDC / HOBt start_acid->protocol2 Select Protocol protocol3 Protocol 3: HATU / DIPEA start_acid->protocol3 Select Protocol start_amine Amine (R-NH₂) coupling Coupling Reaction (Nucleophilic Attack) start_amine->coupling intermediate Activated Intermediate (Acyl Chloride or Active Ester) protocol1->intermediate protocol2->intermediate protocol3->intermediate intermediate->coupling crude_prod Crude Amide Product coupling->crude_prod workup Aqueous Work-up crude_prod->workup purification Purification (Chromatography or Recrystallization) workup->purification final_prod Pure Amide purification->final_prod

Caption: General experimental workflow for the amidation of this compound.

G Simplified Reaction Mechanisms cluster_1 Protocol 1: Thionyl Chloride cluster_2 Protocol 2: EDC/HOBt cluster_3 Protocol 3: HATU p1_acid R-COOH p1_acyl Acyl Chloride (R-COCl) p1_acid->p1_acyl + SOCl₂ p1_amide Amide (R-CONHR') p1_acyl->p1_amide + R'-NH₂ + Base p2_acid R-COOH p2_isourea O-Acylisourea Intermediate p2_acid->p2_isourea + EDC p2_ester HOBt Active Ester p2_isourea->p2_ester + HOBt p2_amide Amide (R-CONHR') p2_ester->p2_amide + R'-NH₂ p3_acid R-COOH p3_ester OAt Active Ester p3_acid->p3_ester + HATU + Base p3_amide Amide (R-CONHR') p3_ester->p3_amide + R'-NH₂ G Logical Relationship of Coupling Reagents cluster_reagents Activating / Coupling Reagents cluster_intermediates Reactive Intermediates carboxylic_acid Carboxylic Acid (this compound) reagent_socl2 SOCl₂ carboxylic_acid->reagent_socl2 reagent_carbodiimide Carbodiimides (EDC, DCC) carboxylic_acid->reagent_carbodiimide reagent_uronium Uronium/Aminium Salts (HATU, HBTU) carboxylic_acid->reagent_uronium intermediate_acyl_chloride Acyl Chloride reagent_socl2->intermediate_acyl_chloride forms intermediate_active_ester Active Ester (HOBt, HOAt) reagent_carbodiimide->intermediate_active_ester forms reagent_uronium->intermediate_active_ester forms amide_product Amide Product intermediate_acyl_chloride->amide_product intermediate_active_ester->amide_product amine Amine amine->amide_product attacks

References

Application Notes and Protocols for 4-Ethyl-1-naphthoic Acid in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1-naphthoic acid is a synthetic organic compound with a naphthalene core, functionalized with both a carboxylic acid and an ethyl group. This molecule serves as a versatile building block and intermediate in medicinal chemistry, primarily explored for its potential in the development of novel antimalarial agents and as a plant growth regulator. Its structural scaffold allows for diverse chemical modifications to optimize biological activity and pharmacokinetic properties.

These application notes provide an overview of the current understanding and potential applications of this compound in a research context, along with generalized protocols for its synthesis and evaluation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 91902-58-8
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol
IUPAC Name 4-ethylnaphthalene-1-carboxylic acid
Appearance Likely a crystalline solid at room temperature
Solubility Limited solubility in water; soluble in organic solvents like DMSO, ethanol, and methanol.

Applications in Medicinal Chemistry

Antimalarial Drug Discovery

Naphthoic acid derivatives have been investigated as potential antimalarial agents. While specific studies on this compound are not extensively published, it is used as a precursor for the synthesis of compounds with potential antimalarial activity. The naphthalene ring system is a common scaffold in various bioactive molecules, and its derivatives are explored for their ability to interfere with essential pathways in the Plasmodium parasite.

The mechanism of action for many antimalarial compounds involves the disruption of heme detoxification in the parasite's food vacuole. It is hypothesized that naphthoic acid derivatives could interfere with this process, leading to the accumulation of toxic free heme and subsequent parasite death.

DOT script for a diagram of the hypothesized antimalarial mechanism

Antimalarial_Mechanism cluster_parasite Plasmodium Parasite Food Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Accumulation leads to Naphthoic_Acid 4-Ethyl-1-naphthoic Acid Derivative Naphthoic_Acid->Heme Inhibition of Polymerization

Antimalarial_Mechanism cluster_parasite Plasmodium Parasite Food Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Accumulation leads to Naphthoic_Acid 4-Ethyl-1-naphthoic Acid Derivative Naphthoic_Acid->Heme Inhibition of Polymerization

Caption: Hypothesized mechanism of antimalarial action for this compound derivatives.

Plant Growth Regulation

Certain naphthoic acid derivatives exhibit auxin-like activity, influencing plant growth and development. Auxins are a class of plant hormones that regulate processes such as cell elongation, root formation, and fruit development. While 1-naphthaleneacetic acid (NAA) is a well-known synthetic auxin, this compound is also explored for its potential in this area.

Synthetic auxins typically mimic the action of the natural auxin, indole-3-acetic acid (IAA). They bind to auxin receptors, initiating a signaling cascade that leads to changes in gene expression and subsequent physiological responses.

DOT script for a diagram of the auxin signaling pathway

Auxin_Signaling Auxin This compound (Auxin mimic) Receptor Auxin Receptor Auxin->Receptor Binds to Signaling Signaling Cascade Receptor->Signaling Activates Gene_Expression Changes in Gene Expression Signaling->Gene_Expression Response Plant Growth Response (e.g., cell elongation, root initiation) Gene_Expression->Response

Auxin_Signaling Auxin This compound (Auxin mimic) Receptor Auxin Receptor Auxin->Receptor Binds to Signaling Signaling Cascade Receptor->Signaling Activates Gene_Expression Changes in Gene Expression Signaling->Gene_Expression Response Plant Growth Response (e.g., cell elongation, root initiation) Gene_Expression->Response

Caption: General auxin signaling pathway potentially activated by this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives. These should be adapted based on specific experimental goals and available resources.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route.

Materials:

  • 1-Ethylnaphthalene

  • Oxalyl chloride or Thionyl chloride

  • Aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) as solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Friedel-Crafts Acylation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethylnaphthalene in the chosen anhydrous solvent.

    • Cool the mixture in an ice bath.

    • Slowly add anhydrous aluminum chloride to the stirred solution.

    • Add oxalyl chloride or thionyl chloride dropwise to the reaction mixture.

    • Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis:

    • Once the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution.

    • To hydrolyze the intermediate acyl chloride, stir the organic layer with an aqueous solution of sodium hydroxide.

    • Separate the aqueous layer and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

DOT script for a diagram of the synthesis workflow

Synthesis_Workflow Start 1-Ethylnaphthalene Step1 Friedel-Crafts Acylation (AlCl3, Oxalyl Chloride) Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Hydrolysis (NaOH, then HCl) Intermediate->Step2 Product This compound Step2->Product Purification Recrystallization Product->Purification Final_Product Purified Product Purification->Final_Product

Synthesis_Workflow Start 1-Ethylnaphthalene Step1 Friedel-Crafts Acylation (AlCl3, Oxalyl Chloride) Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Hydrolysis (NaOH, then HCl) Intermediate->Step2 Product This compound Step2->Product Purification Recrystallization Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol is a standard method for assessing the in vitro activity of compounds against Plasmodium falciparum.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 or K1 strain)

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • 96-well microplates

  • SYBR Green I dye

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • Positive control (e.g., Chloroquine or Artemisinin)

  • Negative control (DMSO)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound or its derivatives in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Setup:

    • Synchronize the parasite culture to the ring stage.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in culture medium.

    • Add 180 µL of the parasite suspension to each well of a 96-well plate.

    • Add 20 µL of the diluted compound solutions to the respective wells. Include positive and negative controls.

  • Incubation:

    • Incubate the plates for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each concentration.

    • Determine the IC₅₀ value (the concentration at which 50% of parasite growth is inhibited) by plotting a dose-response curve.

Protocol 3: Plant Growth Regulation Assay (Seedling Root Elongation)

This is a basic bioassay to screen for auxin-like activity.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or lettuce)

  • Petri dishes with Murashige and Skoog (MS) medium

  • This compound

  • Positive control (e.g., IAA or NAA)

  • Negative control (solvent, e.g., ethanol or DMSO)

Procedure:

  • Plate Preparation:

    • Prepare MS medium and autoclave.

    • While the medium is still molten, add the test compounds (dissolved in a minimal amount of solvent) to achieve the desired final concentrations. Pour the medium into sterile petri dishes.

  • Seed Sterilization and Sowing:

    • Surface sterilize the seeds (e.g., with 70% ethanol followed by bleach solution and sterile water rinses).

    • Aseptically place the sterilized seeds on the surface of the prepared MS plates.

  • Incubation:

    • Seal the plates and place them in a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection:

    • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis:

    • Compare the root lengths of seedlings grown on media with the test compound to those of the controls.

    • A significant inhibition of primary root elongation is indicative of auxin-like activity.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀ values, binding affinities, or effective concentrations) for this compound in the context of medicinal chemistry or plant growth regulation. Researchers are encouraged to generate this data through the experimental protocols outlined above.

Conclusion

This compound represents a promising starting point for the development of new therapeutic agents and agricultural chemicals. Its synthesis is achievable through established organic chemistry reactions, and its biological activity can be assessed using standard in vitro assays. Further research is warranted to synthesize and evaluate a library of its derivatives to establish structure-activity relationships and to elucidate its precise mechanisms of action. The protocols and information provided herein serve as a foundational guide for researchers entering this area of investigation.

Application Notes and Protocols for Assessing Plant-Growth Regulating Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effects of plant growth regulators (PGRs). The methodologies cover classic bioassays for determining the biological activity of the five major classes of plant hormones: auxins, gibberellins, cytokinins, abscisic acid, and ethylene. Additionally, this document outlines the key components of their respective signaling pathways to provide a comprehensive understanding of their mechanisms of action.

Data Presentation

Quantitative data from the following experimental protocols should be recorded meticulously. Summarize all quantitative data into clearly structured tables for easy comparison and dose-response analysis.

Table 1: Example Data Summary for Dose-Response Bioassay
Treatment (Concentration)Replicate 1 (Measurement)Replicate 2 (Measurement)Replicate 3 (Measurement)MeanStandard Deviation% of Control
Control (0 µM)100
Test Compound (0.01 µM)
Test Compound (0.1 µM)
Test Compound (1 µM)
Test Compound (10 µM)
Test Compound (100 µM)
Positive Control

I. Auxin Activity Assessment: Avena Coleoptile Curvature Test

This bioassay is a classic and sensitive method to determine the biological activity of auxins. It is based on the principle of polar auxin transport, where unilateral application of auxin to a decapitated oat (Avena sativa) coleoptile causes differential growth, resulting in a measurable curvature. The degree of curvature is proportional to the concentration of auxin applied.[1]

Experimental Protocol

Materials:

  • Avena sativa (oat) seeds

  • Petri dishes

  • Filter paper

  • Glass holders for water culture

  • Agar powder

  • Test substance (potential auxin)

  • Indole-3-acetic acid (IAA) as a positive control

  • Distilled water

  • Razor blades or scalpel

  • Forceps

  • A dark room or growth chamber with a red safelight

  • Shadowgraph or camera for recording results

Procedure:

  • Seed Germination: Germinate Avena seeds on moist filter paper in Petri dishes in complete darkness for approximately 48-72 hours. For the initial two days, seedlings can be exposed to brief periods of red light (2-4 hours).[2]

  • Seedling Selection: Select uniform seedlings with straight coleoptiles and roots approximately 2 mm long.[2] Mount them in glass holders in a water culture setup.[2]

  • Coleoptile Decapitation (First): Under a red safelight, carefully remove the apical 1 mm of the coleoptile tips.[2]

  • Auxin Collection: Place the excised tips on an agar block (e.g., 2% agar) to allow the endogenous auxin to diffuse into the agar for about 3 hours.[2][3]

  • Preparation of Test Blocks: Prepare agar blocks of a standard size (e.g., 1 mm³) containing a range of concentrations of the test substance and IAA standards.[2] The agar block with endogenous auxin can also be used.

  • Coleoptile Decapitation (Second): After the 3-hour auxin collection, decapitate the coleoptiles again, removing a section of about 4 mm to ensure no regeneration of the tip.[2] Gently pull the primary leaf loose from the base.[2]

  • Asymmetric Application of Agar Block: Place an agar block containing the test substance or standard on one side of the cut surface of the decapitated coleoptile. The primary leaf can be used to support the agar block.[2]

  • Incubation: Incubate the seedlings in the dark in a humid environment for 90-120 minutes.

  • Measurement: After incubation, record the curvature of the coleoptiles using a shadowgraph or by taking photographs. Measure the angle of curvature relative to the vertical axis.

  • Data Analysis: Plot a standard curve of the angle of curvature versus the logarithm of the IAA concentration. Use this curve to determine the auxin activity of the test substance.

Auxin Signaling Pathway

Auxin perception and signaling primarily occur through the TIR1/AFB F-box proteins. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs). When auxin is present, it promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors. This degradation releases ARFs, allowing them to regulate the transcription of auxin-responsive genes.[4]

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF forms Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression

Caption: Simplified auxin signaling pathway.

II. Gibberellin Activity Assessment: Dwarf Pea Bioassay

This bioassay utilizes dwarf pea (Pisum sativum) varieties that are deficient in endogenous gibberellin (GA) production.[5] Application of exogenous GAs restores normal stem elongation, and the extent of this elongation is proportional to the concentration of the applied GA.

Experimental Protocol

Materials:

  • Dwarf pea seeds (e.g., 'Little Marvel' or other dwarf varieties)

  • Tall pea seeds (as a control)

  • Pots or flats with potting medium

  • Test substance (potential gibberellin)

  • Gibberellic acid (GA3) as a positive control

  • Distilled water

  • Micropipette or syringe

  • Ruler or caliper

Procedure:

  • Seed Germination and Plant Growth: Sow dwarf and tall pea seeds in pots filled with potting medium. Grow the seedlings under controlled conditions (e.g., 16-hour photoperiod, 20-25°C).

  • Seedling Selection: After 7-10 days, select uniform dwarf pea seedlings for the experiment.

  • Treatment Application: Prepare a series of dilutions of the test substance and GA3 standards. Apply a small, fixed volume (e.g., 10 µL) of each solution to the apical bud or the axil of the uppermost leaf of the dwarf pea seedlings.[5] A control group should be treated with distilled water.

  • Incubation: Continue to grow the plants under the same controlled conditions for 7-14 days.

  • Measurement: Measure the height of the epicotyl or the total stem length of each plant from the cotyledonary node to the apical bud.

  • Data Analysis: Calculate the mean increase in stem length for each treatment group. Plot a standard curve of the increase in stem length versus the logarithm of the GA3 concentration. Use this curve to determine the gibberellin activity of the test substance.

Gibberellin Signaling Pathway

Gibberellin signaling involves the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes. In the presence of GA, the GID1 receptor binds to GA, and this complex then interacts with DELLA proteins. This interaction leads to the ubiquitination of DELLA proteins by an SCF E3 ubiquitin ligase complex and their subsequent degradation by the 26S proteasome. The degradation of DELLA proteins allows for the expression of GA-responsive genes.[6]

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Repressor GID1->DELLA binds SCF_SLY1 SCF-SLY1/SNEEZY Complex DELLA->SCF_SLY1 targeted by Proteasome 26S Proteasome DELLA->Proteasome degraded by PIF PIFs DELLA->PIF represses SCF_SLY1->DELLA ubiquitinates GA_Response_Genes GA-Responsive Genes PIF->GA_Response_Genes activates Gene_Expression Gene Expression GA_Response_Genes->Gene_Expression

Caption: Simplified gibberellin signaling pathway.

III. Cytokinin Activity Assessment: Tobacco Pith Callus Bioassay

This bioassay is based on the ability of cytokinins to induce cell division (cytokinesis) in cultured tobacco (Nicotiana tabacum) pith callus tissue, in the presence of an optimal concentration of auxin.[7] The increase in callus fresh or dry weight is proportional to the cytokinin concentration.

Experimental Protocol

Materials:

  • Tobacco plants (Nicotiana tabacum)

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar

  • Auxin (e.g., NAA or 2,4-D)

  • Test substance (potential cytokinin)

  • Kinetin or 6-Benzylaminopurine (BAP) as a positive control

  • Sterile culture vessels (Petri dishes or flasks)

  • Sterile dissection tools (scalpel, forceps)

  • Laminar flow hood

  • Growth chamber or incubator

Procedure:

  • Preparation of Callus Tissue: Excise pith tissue from the stem of a tobacco plant under sterile conditions.

  • Culture Medium Preparation: Prepare MS basal medium supplemented with sucrose (e.g., 30 g/L), a fixed concentration of auxin (e.g., 2 mg/L NAA), and varying concentrations of the test substance and cytokinin standards. Solidify the medium with agar (e.g., 8 g/L).

  • Callus Inoculation: Place a small, uniform piece of the pith callus tissue onto the surface of the prepared agar medium in each culture vessel.[7]

  • Incubation: Incubate the cultures in the dark or under low light at a constant temperature (e.g., 25°C) for 3-4 weeks.[7]

  • Measurement: After the incubation period, carefully remove the callus from the medium and measure its fresh weight. Alternatively, dry the callus in an oven at 60-70°C to a constant weight and measure the dry weight.

  • Data Analysis: Calculate the mean fresh or dry weight for each treatment. Plot a standard curve of the callus weight versus the logarithm of the cytokinin concentration. Use this curve to determine the cytokinin activity of the test substance.

Cytokinin Signaling Pathway

Cytokinin signaling is mediated by a two-component signaling system. Cytokinins bind to histidine kinase receptors (like AHKs) in the endoplasmic reticulum membrane, leading to their autophosphorylation. The phosphate group is then transferred via histidine phosphotransfer proteins (AHPs) to the nucleus, where they phosphorylate and activate type-B Arabidopsis Response Regulators (ARRs). Activated type-B ARRs are transcription factors that regulate the expression of cytokinin-responsive genes, including the type-A ARRs, which act as negative regulators of the pathway.[8][9]

Cytokinin_Signaling cluster_membrane ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK) AHP AHP CK_Receptor->AHP phosphorylates Type_B_ARR Type-B ARR AHP->Type_B_ARR phosphorylates Cytokinin_Response_Genes Cytokinin-Responsive Genes Type_B_ARR->Cytokinin_Response_Genes activates Gene_Expression Gene Expression Cytokinin_Response_Genes->Gene_Expression Type_A_ARR Type-A ARR Cytokinin_Response_Genes->Type_A_ARR induces expression of Type_A_ARR->Type_B_ARR inhibits Cytokinin Cytokinin Cytokinin->CK_Receptor binds

Caption: Simplified cytokinin signaling pathway.

IV. Abscisic Acid Activity Assessment: Stomatal Closure Bioassay

Abscisic acid (ABA) is a key hormone involved in plant stress responses, including the regulation of stomatal aperture to control water loss.[10] This bioassay measures the ability of a test substance to induce stomatal closure in epidermal peels.

Experimental Protocol

Materials:

  • Well-watered plants with large stomata (e.g., Vicia faba or Commelina communis)

  • Microscope slides and coverslips

  • Microscope with a camera and image analysis software

  • Forceps and razor blades

  • Buffer solution (e.g., MES buffer)

  • Test substance (potential ABA analog)

  • Abscisic acid (ABA) as a positive control

Procedure:

  • Epidermal Peel Preparation: Carefully peel a section of the abaxial (lower) epidermis from a fully expanded leaf.

  • Incubation in Opening Buffer: Float the epidermal peels on a stomatal opening buffer under light to ensure stomata are initially open.

  • Treatment Application: Transfer the epidermal peels to a buffer solution containing different concentrations of the test substance or ABA standards. A control group should be incubated in the buffer solution without any test substance.

  • Incubation: Incubate the peels for a specific period (e.g., 2-3 hours) under the same light and temperature conditions.

  • Microscopy and Measurement: Mount the epidermal peels on a microscope slide in the respective treatment solution and observe under a microscope. Capture images of several stomata for each treatment.

  • Data Analysis: Measure the width of the stomatal aperture for a significant number of stomata per treatment using image analysis software. Calculate the average stomatal aperture for each treatment. Plot the stomatal aperture against the logarithm of the ABA concentration to create a standard curve.

Abscisic Acid Signaling Pathway

In the absence of ABA, protein phosphatases 2C (PP2Cs) inactivate SnRK2 kinases. When ABA is present, it binds to PYR/PYL/RCAR receptors, which then inhibit the activity of PP2Cs. This inhibition allows for the activation of SnRK2 kinases, which in turn phosphorylate and activate downstream targets, including transcription factors (e.g., ABFs) that regulate ABA-responsive gene expression, and ion channels in guard cells, leading to stomatal closure.[11]

ABA_Signaling cluster_cytoplasm Guard Cell Cytoplasm ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL Receptor ABA->PYR_PYL binds PP2C PP2C Phosphatase PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 dephosphorylates (inactivates) Ion_Channels Ion Channels SnRK2->Ion_Channels phosphorylates (activates) Stomatal_Closure Stomatal Closure Ion_Channels->Stomatal_Closure

Caption: Simplified ABA signaling pathway in guard cells.

V. Ethylene Activity Assessment: Triple Response Assay

Ethylene is a gaseous hormone that regulates a wide range of developmental processes and stress responses. A classic bioassay for ethylene activity is the "triple response" of etiolated (dark-grown) dicot seedlings.[12][13] This response consists of three distinct morphological changes: inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.[12][13]

Experimental Protocol

Materials:

  • Arabidopsis thaliana seeds (or other dicot seeds)

  • Petri dishes with growth medium (e.g., 1/2 MS, 1% sucrose, 0.8% agar)

  • Airtight containers or gas-tight chambers

  • Ethylene gas or an ethylene-releasing compound like 1-aminocyclopropane-1-carboxylic acid (ACC)[12]

  • A dark growth chamber or incubator

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize the seeds and plate them on the growth medium in Petri dishes.

  • Stratification: Cold-treat the plates at 4°C for 2-4 days to synchronize germination.

  • Treatment Application:

    • For Ethylene Gas: Place the Petri dishes in an airtight container and inject a known concentration of ethylene gas (e.g., 10 ppm).

    • For ACC: Prepare growth medium supplemented with a range of concentrations of ACC (e.g., 0, 0.5, 1, 5, 10 µM).[14]

  • Incubation: Incubate the plates in complete darkness at a constant temperature (e.g., 22-24°C) for 3-5 days.

  • Observation and Measurement: After the incubation period, observe the seedlings for the characteristic triple response. Measure the length of the hypocotyl and root, and the angle of the apical hook.

  • Data Analysis: Quantify the triple response by measuring the hypocotyl and root lengths. Plot these measurements against the ethylene or ACC concentration to generate a dose-response curve.

Ethylene Signaling Pathway

In the absence of ethylene, ethylene receptors (like ETR1) activate the CTR1 kinase, which in turn phosphorylates and inactivates the EIN2 protein. This leads to the degradation of the transcription factors EIN3 and EIL1. When ethylene binds to its receptors, the receptors and CTR1 are inactivated. This allows EIN2 to be cleaved, and its C-terminal fragment translocates to the nucleus, where it stabilizes EIN3 and EIL1. These transcription factors then activate the expression of ethylene-responsive genes.[15][16]

Ethylene_Signaling cluster_membrane ER Membrane cluster_nucleus Nucleus ET_Receptor Ethylene Receptor (ETR1) CTR1 CTR1 ET_Receptor->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 phosphorylates (inactivates) EIN2_C EIN2 C-terminus EIN2->EIN2_C cleaved EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 stabilizes Ethylene_Response_Genes Ethylene-Responsive Genes EIN3_EIL1->Ethylene_Response_Genes activates Gene_Expression Gene Expression Ethylene_Response_Genes->Gene_Expression Ethylene Ethylene Ethylene->ET_Receptor binds

Caption: Simplified ethylene signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-1-naphthoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Friedel-Crafts Acylation followed by Oxidation

This two-step route involves the Friedel-Crafts acylation of 1-ethylnaphthalene to form 4-ethyl-1-acetylnaphthalene, followed by oxidation to the desired carboxylic acid.

Question: My Friedel-Crafts acylation of 1-ethylnaphthalene is giving a low yield of the desired 4-ethyl-1-acetylnaphthalene. What are the possible causes and solutions?

Answer:

Low yields in the Friedel-Crafts acylation of 1-ethylnaphthalene can stem from several factors related to catalyst activity, reaction conditions, and substrate purity.

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any moisture in the glassware or reagents will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use freshly opened or properly stored anhydrous AlCl₃. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry of Catalyst: Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst because it complexes with the ketone product, rendering it inactive.[1]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of AlCl₃ relative to the acylating agent (acetyl chloride or acetic anhydride).

  • Suboptimal Reaction Temperature and Solvent: The regioselectivity of Friedel-Crafts acylation on naphthalene derivatives is highly dependent on temperature and solvent. Acylation of 1-substituted naphthalenes generally favors substitution at the 4-position (para). However, temperature fluctuations can lead to the formation of other isomers or side products.

    • Solution: For kinetic control favoring the 1,4-disubstituted product, use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures (e.g., 0-5 °C).[1] Polar solvents like nitrobenzene tend to favor the thermodynamically more stable 2-acyl product, especially at higher temperatures.[1]

  • Formation of Tar-like Byproducts: High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting material and the formation of polymeric, tar-like substances, which complicates purification and reduces the yield.[1]

    • Solution: Maintain the recommended reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Question: The oxidation of 4-ethyl-1-acetylnaphthalene to this compound is incomplete or results in a complex mixture of products. How can I improve this step?

Answer:

The most common method for this transformation is the haloform reaction, which is specific for methyl ketones.[2][3][4] Incomplete reactions or the formation of byproducts can be due to several reasons.

  • Inadequate Reaction Conditions: The haloform reaction requires a strong base (e.g., NaOH or KOH) and a halogen (e.g., Br₂ or I₂). The reaction is typically performed in a solvent like dioxane or water.

    • Solution: Ensure a sufficient excess of both the base and the halogen is used. The reaction can be gently heated to ensure completion. Monitor the reaction by TLC until the starting ketone has been consumed.

  • Side Reactions: The naphthalene ring can be sensitive to strong oxidizing conditions. Harsh conditions might lead to the oxidation of the ethyl group or the aromatic ring itself.

    • Solution: Use the milder conditions of the haloform reaction. If using other oxidizing agents, careful selection and control of stoichiometry and temperature are crucial.

  • Difficult Purification: The product, this compound, needs to be isolated from the reaction mixture, which contains salts and potentially unreacted starting material or byproducts.

    • Solution: After the reaction is complete, the mixture should be acidified to precipitate the carboxylic acid. The crude product can then be purified by recrystallization from a suitable solvent like ethanol/water or toluene.

Route 2: Grignard Reagent Carboxylation

This route involves the formation of a Grignard reagent from 1-bromo-4-ethylnaphthalene, followed by its reaction with carbon dioxide.

Question: I am having trouble initiating the Grignard reaction to form 4-ethyl-1-naphthylmagnesium bromide. What could be the issue?

Answer:

The formation of a Grignard reagent is highly sensitive to the reaction conditions.

  • Presence of Moisture: Grignard reagents are extremely reactive towards protic solvents, including water. Any trace of moisture will quench the Grignard reagent as it forms.

    • Solution: All glassware must be rigorously dried in an oven. The solvent (typically anhydrous diethyl ether or THF) must be completely dry. The starting 1-bromo-4-ethylnaphthalene should also be free of moisture.

  • Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Solution: Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface. Mechanical agitation (stirring) is also crucial to expose fresh magnesium surfaces.

  • Purity of the Starting Halide: Impurities in the 1-bromo-4-ethylnaphthalene can inhibit the reaction.

    • Solution: Ensure the starting halide is pure. It can be purified by distillation or chromatography if necessary.

Question: The yield of this compound from the carboxylation of the Grignard reagent is low. How can I optimize this step?

Answer:

Low yields in the carboxylation step can be due to side reactions or an inefficient reaction with carbon dioxide.

  • Inefficient Carbon Dioxide Quench: The reaction of the Grignard reagent with CO₂ is an exothermic process. If the CO₂ is added too slowly, side reactions can occur. If added too quickly, localized warming can lead to byproduct formation.

    • Solution: Add the Grignard reagent solution to a large excess of crushed dry ice (solid CO₂) with vigorous stirring. This ensures that the Grignard reagent is always in the presence of an excess of CO₂ at a low temperature.

  • Side Reactions of the Grignard Reagent: The Grignard reagent can react with unreacted 1-bromo-4-ethylnaphthalene to form a coupling product (a binaphthyl derivative).

    • Solution: Ensure the formation of the Grignard reagent is as complete as possible before proceeding to the carboxylation step. This can be achieved by allowing sufficient reaction time for the magnesium to be consumed.

  • Workup and Purification Losses: The product needs to be carefully isolated from the reaction mixture.

    • Solution: After the reaction with CO₂, the mixture should be acidified with a dilute acid (e.g., HCl or H₂SO₄) to protonate the carboxylate salt and dissolve the magnesium salts. The product can then be extracted into an organic solvent. Further purification by recrystallization is often necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What is the preferred regioselectivity for the Friedel-Crafts acylation of 1-ethylnaphthalene?

A1: The ethyl group at the 1-position of naphthalene is an ortho-, para-directing group. Due to steric hindrance at the ortho-position (position 2), the acylation will predominantly occur at the para-position (position 4). Therefore, the major product of the Friedel-Crafts acylation of 1-ethylnaphthalene with acetyl chloride is expected to be 4-ethyl-1-acetylnaphthalene.

Q2: How can I synthesize the starting material, 1-bromo-4-ethylnaphthalene, for the Grignard route?

A2: 1-bromo-4-ethylnaphthalene can be synthesized from 1-ethylnaphthalene. A common method is the bromination of 1-ethylnaphthalene using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile at room temperature.[6]

Q3: Are there any alternative methods for the oxidation of 4-ethyl-1-acetylnaphthalene?

A3: Besides the haloform reaction, other oxidizing agents can be used, but they may be less selective. For example, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can also oxidize the acetyl group to a carboxylic acid. However, these reagents can also potentially oxidize the ethyl group or the aromatic ring, leading to a mixture of products. Therefore, the haloform reaction is generally preferred for its specificity to methyl ketones.

Q4: Can I directly carboxylate 1-ethylnaphthalene to produce this compound?

A4: Direct carboxylation of aromatic compounds with carbon dioxide is an area of active research. Some methods involve the use of strong bases to deprotonate the aromatic ring, followed by reaction with CO₂. Other methods use transition metal catalysts.[7][8][9] A patented method describes the direct carboxylation of naphthalene using a Lewis acid catalyst and carbon dioxide, which could potentially be adapted for 1-ethylnaphthalene.[10] However, this is a more advanced and less common method compared to the Friedel-Crafts or Grignard routes and may require significant optimization.

Q5: What are the best methods for purifying the final product, this compound?

A5: The most common and effective method for purifying solid carboxylic acids like this compound is recrystallization. A suitable solvent system (e.g., ethanol/water, toluene, or acetic acid) should be chosen where the product is soluble at high temperatures and sparingly soluble at low temperatures. If the product is highly impure, column chromatography on silica gel may be necessary before recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureFriedel-Crafts Acylation RouteGrignard Reagent RouteDirect Carboxylation Route
Starting Material 1-Ethylnaphthalene1-Bromo-4-ethylnaphthalene1-Ethylnaphthalene
Key Reagents Acetyl chloride, AlCl₃, Halogen, BaseMg, CO₂Lewis acid/Transition metal catalyst, CO₂
Number of Steps 22 (including precursor synthesis)1
Typical Yield Moderate to GoodGood to HighVariable, requires optimization
Key Challenges Catalyst sensitivity, Regioselectivity control, Tar formationGrignard initiation, Anhydrous conditions, CO₂ quench efficiencyCatalyst development, High pressure/temperature may be needed
Purification Recrystallization, ChromatographyRecrystallizationChromatography, Recrystallization

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-1-acetylnaphthalene (via Friedel-Crafts Acylation)

This protocol is adapted from general procedures for the acylation of naphthalene derivatives.[1]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler). Ensure all glassware is oven-dried.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.

  • Addition of 1-Ethylnaphthalene: Dissolve 1-ethylnaphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Maintain the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation to yield 4-ethyl-1-acetylnaphthalene.

Protocol 2: Synthesis of this compound (via Haloform Reaction)

This protocol is a general procedure for the haloform reaction.[2][3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethyl-1-acetylnaphthalene (1.0 eq.) in a suitable solvent such as dioxane.

  • Reagent Addition: Prepare a solution of sodium hydroxide (e.g., 4-5 eq.) in water and add it to the flask. While stirring vigorously, add a solution of bromine or iodine (3-4 eq.) in dioxane or directly as a solid in portions. The reaction is exothermic.

  • Reaction: Heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Workup: Cool the reaction mixture to room temperature. If necessary, add sodium bisulfite to quench any excess halogen.

  • Acidification: Carefully acidify the mixture with concentrated HCl until the pH is acidic. This will precipitate the this compound.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of this compound (via Grignard Reaction)

This protocol is adapted from the synthesis of 1-naphthoic acid.[5]

  • Grignard Reagent Formation:

    • In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq.).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of 1-bromo-4-ethylnaphthalene (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel. A crystal of iodine may be added to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), continue the addition of the bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate large beaker or flask, place a large excess of crushed dry ice.

    • Slowly and carefully pour the Grignard reagent solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Workup:

    • Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization.

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification 1_Ethylnaphthalene 1_Ethylnaphthalene Reaction_Mixture Reaction Mixture (0-5 °C) 1_Ethylnaphthalene->Reaction_Mixture Acetyl_Chloride Acetyl_Chloride Acylium_Ion_Formation Acylium Ion Formation Acetyl_Chloride->Acylium_Ion_Formation Anhydrous_AlCl3 Anhydrous_AlCl3 Anhydrous_AlCl3->Acylium_Ion_Formation Dry_Solvent Dry_Solvent Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution Reaction_Mixture->Electrophilic_Aromatic_Substitution Acylium_Ion_Formation->Electrophilic_Aromatic_Substitution Quenching Quenching (Ice/HCl) Electrophilic_Aromatic_Substitution->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Purification (Chromatography/ Distillation) Extraction->Purification Product 4-Ethyl-1-acetylnaphthalene Purification->Product

Caption: Workflow for the synthesis of 4-ethyl-1-acetylnaphthalene.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification 1_Bromo_4_ethylnaphthalene 1_Bromo_4_ethylnaphthalene Grignard_Formation Grignard Reagent Formation 1_Bromo_4_ethylnaphthalene->Grignard_Formation Mg_turnings Mg_turnings Mg_turnings->Grignard_Formation Anhydrous_Ether Anhydrous_Ether Anhydrous_Ether->Grignard_Formation Carboxylation Carboxylation (Dry Ice) Grignard_Formation->Carboxylation Acidification Acidification (HCl) Carboxylation->Acidification Extraction Extraction (Ether) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Troubleshooting_Low_Yield Start Low Yield in This compound Synthesis Route Which Synthetic Route? Start->Route FC_Acylation Friedel-Crafts Acylation Route->FC_Acylation Friedel-Crafts Grignard Grignard Reaction Route->Grignard Grignard FC_Check_Catalyst Catalyst Inactive? (Moisture) FC_Acylation->FC_Check_Catalyst Grignard_Check_Initiation Reaction Not Starting? Grignard->Grignard_Check_Initiation FC_Solution_Catalyst Use Anhydrous Reagents & Dry Glassware FC_Check_Catalyst->FC_Solution_Catalyst Yes FC_Check_Stoichiometry Incorrect Stoichiometry? FC_Check_Catalyst->FC_Check_Stoichiometry No FC_Solution_Stoichiometry Use >1 eq. of AlCl3 FC_Check_Stoichiometry->FC_Solution_Stoichiometry Yes FC_Check_Conditions Suboptimal Temp/Solvent? FC_Check_Stoichiometry->FC_Check_Conditions No FC_Solution_Conditions Use Non-polar Solvent at Low Temperature FC_Check_Conditions->FC_Solution_Conditions Yes Grignard_Solution_Initiation Activate Mg with Iodine, Ensure Anhydrous Conditions Grignard_Check_Initiation->Grignard_Solution_Initiation Yes Grignard_Check_Quench Inefficient CO2 Quench? Grignard_Check_Initiation->Grignard_Check_Quench No Grignard_Solution_Quench Add to Excess Dry Ice Grignard_Check_Quench->Grignard_Solution_Quench Yes Grignard_Check_Side_Reactions Side Reactions? Grignard_Check_Quench->Grignard_Check_Side_Reactions No Grignard_Solution_Side_Reactions Ensure Complete Grignard Formation Grignard_Check_Side_Reactions->Grignard_Solution_Side_Reactions Yes

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Naphthoic Acid Synthesis via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of naphthoic acid using Grignard reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard reaction for naphthoic acid synthesis in a question-and-answer format.

Question 1: My Grignard reaction is not starting. What are the common causes and solutions?

Answer:

Failure of a Grignard reaction to initiate is a frequent problem, typically stemming from the magnesium metal's surface passivity or the presence of moisture.[1]

  • Cause 1: Inactive Magnesium Surface: A layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1][2]

    • Solution: Magnesium Activation. It is crucial to expose a fresh magnesium surface. This can be achieved through:

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether.[1][2][3] The disappearance of the brown color of iodine indicates the initiation of the reaction.[1] Gentle warming may also be necessary to start the reaction.[3][4]

      • Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to break the oxide layer.[5][6]

  • Cause 2: Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms, thus inhibiting the reaction.[1]

    • Solution: Ensure Anhydrous Conditions. All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under an inert gas (e.g., nitrogen or argon).[1][5] Solvents, particularly the ether, must be anhydrous.[3][5]

Question 2: The reaction starts, but my yield of naphthoic acid is consistently low. What are the likely side reactions and how can I minimize them?

Answer:

Low yields are often the result of side reactions that consume the Grignard reagent or the starting material.

  • Cause 1: Wurtz Coupling: The formed naphthylmagnesium bromide can react with unreacted bromonaphthalene to produce binaphthyl as a common impurity.[1]

    • Solution: Slow Addition of Bromonaphthalene. To minimize this side reaction, add the solution of bromonaphthalene to the magnesium turnings dropwise at a rate that maintains a vigorous but controlled reaction.[1][4]

  • Cause 2: Reaction with Carbon Dioxide. The Grignard reagent can react with carbon dioxide to form a magnesium carboxylate. If the reaction with CO2 is not efficient, or if the Grignard reagent is exposed to atmospheric CO2 prematurely, yields can be affected.

    • Solution: Controlled Carboxylation. The carboxylation step should be performed at low temperatures (e.g., -7°C to -2°C) by adding the Grignard solution to crushed dry ice or by bubbling dry CO2 gas through the solution.[3][4][7] This minimizes side reactions and ensures efficient trapping of the Grignard reagent.

  • Cause 3: Impure Starting Materials: The purity of the bromonaphthalene is important.

    • Solution: Purify Starting Materials. If necessary, purify the bromonaphthalene by distillation under reduced pressure.[4]

Question 3: During the work-up, I am having trouble with the separation of layers. What could be the issue?

Answer:

Emulsion formation or the precipitation of magnesium salts can complicate the separation of the organic and aqueous layers.

  • Cause: Insufficient Acidification. If the reaction mixture is not sufficiently acidic, magnesium hydroxides and salts can precipitate, leading to a thick emulsion.

    • Solution: Ensure Complete Acidification. Slowly add a sufficient amount of aqueous acid (e.g., 25-50% sulfuric acid or 6M HCl) with vigorous stirring until the aqueous layer is acidic and all solids have dissolved.[3][4][8] The use of ice during acidification can help to control the exothermic reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of 1-naphthoic acid using this method?

A1: With proper technique and under optimized conditions, yields of 68-70% of the recrystallized product can be expected.[3][4]

Q2: Can I use other solvents besides diethyl ether?

A2: While diethyl ether is commonly used, tetrahydrofuran (THF) can also be a suitable solvent, especially for less reactive aryl halides.[9] It's important that any solvent used is anhydrous.[5][9]

Q3: Is it better to use solid dry ice or gaseous carbon dioxide for the carboxylation step?

A3: Both methods are effective. Using crushed, solid dry ice is often more convenient for lab-scale synthesis.[3] Bubbling dry CO2 gas through the solution provides good control over the reaction temperature.[4][7]

Q4: How should I purify the crude naphthoic acid?

A4: The most common method for purifying crude naphthoic acid is recrystallization from a suitable solvent, such as toluene.[3][4]

Q5: What is the mechanism of the Grignard reaction for naphthoic acid synthesis?

A5: The reaction proceeds in two main steps:

  • Formation of the Grignard Reagent: Bromonaphthalene reacts with magnesium metal in an anhydrous ether solvent to form naphthylmagnesium bromide.[3]

  • Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.[3][10]

  • Protonation: Subsequent acidification with an aqueous acid protonates the resulting carboxylate salt to yield naphthoic acid.[3][10]

Experimental Protocols

Synthesis of 1-Naphthoic Acid via Grignard Reaction

This protocol is adapted from a well-established procedure.[3][4]

Materials:

  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Dry ice (solid carbon dioxide)

  • 50% Sulfuric acid

  • Toluene

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 24.3 g (1.0 mol) of magnesium turnings.

    • Add 100 mL of anhydrous diethyl ether to cover the magnesium.

    • Add a small crystal of iodine and 10 mL of a solution of 207 g (1.0 mol) of 1-bromonaphthalene in 500 mL of anhydrous ether to initiate the reaction. Gentle warming may be necessary.[3][4]

    • Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue stirring and refluxing for an additional 30 minutes.[4]

  • Carboxylation:

    • Cool the reaction mixture in an ice-salt bath.

    • Carefully and slowly pour the Grignard reagent solution onto a large excess of crushed dry ice in a separate large beaker with gentle stirring. Alternatively, cool the Grignard solution to below 0°C and slowly add crushed dry ice to the flask.[3]

    • Continue adding dry ice until the reaction subsides.[3]

  • Work-up and Purification:

    • Slowly add 50% sulfuric acid to the reaction mixture with stirring until the aqueous layer is acidic and all unreacted magnesium has dissolved.[3][4]

    • Separate the ether layer and extract the aqueous layer twice with 100 mL portions of ether.

    • Combine the organic extracts and wash with water, followed by a saturated sodium chloride solution.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Remove the ether by distillation.

    • The crude 1-naphthoic acid can be purified by recrystallization from toluene.[3][4]

Data Presentation

Table 1: Reagent Quantities and Yield for 1-Naphthoic Acid Synthesis

ReagentMolar Mass ( g/mol )Quantity (g)Moles
1-Bromonaphthalene207.072071.0
Magnesium24.3124.31.0
Product Molar Mass ( g/mol ) Theoretical Yield (g) Reported Yield (%)
1-Naphthoic Acid172.18172.1868-70

Data adapted from Organic Syntheses procedure.[3][4]

Table 2: Physical Properties of 1-Naphthoic Acid

PropertyValue
Melting Point159-161 °C
AppearanceLight-colored solid

Data adapted from Organic Syntheses procedure.[3][4]

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_carboxylation Carboxylation cluster_workup Work-up & Purification A Dry Glassware C Activate Mg with I2 A->C B Anhydrous Ether B->C D Add 1-Bromonaphthalene solution dropwise C->D E Reflux D->E F Form Naphthylmagnesium Bromide E->F G Cool to < 0°C F->G H React with excess dry CO2 G->H I Form Magnesium Carboxylate Salt H->I J Acidify with H2SO4 I->J K Extract with Ether J->K L Dry & Evaporate Solvent K->L M Recrystallize from Toluene L->M N Pure 1-Naphthoic Acid M->N Troubleshooting_Grignard Start Reaction Issue NoReaction No Reaction Initiation Start->NoReaction LowYield Low Yield Start->LowYield InactiveMg Inactive Mg Surface? NoReaction->InactiveMg Check SideReaction Side Reactions? LowYield->SideReaction Check Moisture Moisture Present? InactiveMg->Moisture No ActivateMg Solution: Activate Mg (I2, crush) InactiveMg->ActivateMg Yes DrySystem Solution: Flame-dry glassware, use anhydrous solvent Moisture->DrySystem Yes IncompleteReaction Incomplete Carboxylation? SideReaction->IncompleteReaction No SlowAddition Solution: Slow, dropwise addition of halide SideReaction->SlowAddition Wurtz Coupling ControlCarboxylation Solution: Low temp (-7°C), excess dry CO2 IncompleteReaction->ControlCarboxylation Yes

References

Technical Support Center: Carboxylation of Ethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carboxylation of ethylnaphthalene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of Desired Ethylnaphthalene Carboxylic Acid

Q1: My carboxylation of 2-ethylnaphthalene is resulting in a low yield of the desired carboxylic acid product. What are the potential causes and how can I improve the yield?

A1: Low yields in the carboxylation of ethylnaphthalene can stem from several factors, primarily related to reaction conditions and reagent purity. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The carboxylation may not have gone to completion.

    • Solution: Increase the reaction time or temperature. The regiochemistry of the carboxylation of naphthalene derivatives can be sensitive to temperature, so optimization may be required.[1]

  • Presence of Moisture: The Kolbe-Schmitt reaction, a common method for this carboxylation, is highly sensitive to moisture. Water can consume the organometallic intermediate that is crucial for the carboxylation to proceed.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the ethylnaphthalene and other reagents are free of water.

  • Inefficient Carbon Dioxide Delivery: Insufficient pressure or poor dissolution of carbon dioxide in the reaction mixture can limit the extent of carboxylation.

    • Solution: Increase the carbon dioxide pressure. Ensure efficient stirring to maximize the gas-liquid interface. In some cases, using a different solvent that has better CO2 solubility can be beneficial.

  • Suboptimal Base or Counter-ion: The choice of base and the resulting counter-ion (e.g., Na+, K+, Cs+) can significantly influence the reaction's efficiency and regioselectivity.

    • Solution: Experiment with different alkali metal hydroxides or carbonates. For instance, in the carboxylation of phenols, potassium hydroxide can favor the formation of the para-hydroxybenzoic acid.[1] The choice of counter-ion can affect the stability of the intermediate complex.

Issue 2: Formation of Multiple Isomers

Q2: I am observing the formation of multiple isomers of ethylnaphthalene carboxylic acid in my product mixture. How can I control the regioselectivity of the reaction?

A2: The formation of isomeric products is a common challenge in the functionalization of substituted naphthalenes. The regioselectivity of the carboxylation is influenced by both kinetic and thermodynamic factors.

  • Reaction Temperature: Temperature plays a crucial role in determining the isomeric ratio.

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored product may predominate, while at higher temperatures, the reaction may favor the thermodynamically more stable isomer. For instance, in the carboxylation of 2-naphthol, the product distribution between 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid is temperature-dependent.[2]

    • Solution: Carefully control and optimize the reaction temperature. A temperature screening study is recommended to determine the optimal conditions for the desired isomer.

  • Choice of Alkali Metal: The nature of the alkali metal cation can influence the position of carboxylation.

    • Solution: Vary the alkali metal hydroxide used (e.g., NaOH, KOH, CsOH). Larger cations like cesium can favor the formation of different isomers compared to smaller cations like sodium due to steric effects and differences in the coordination of the intermediate.

  • Solvent Effects: The solvent can influence the reaction pathway and the stability of intermediates.

    • Solution: While the Kolbe-Schmitt reaction is often performed without a solvent, using a high-boiling inert solvent might alter the regioselectivity.

Issue 3: Presence of Unexpected Byproducts

Q3: Besides isomeric products, I am detecting other impurities in my reaction mixture. What are the likely side reactions and how can I minimize them?

A3: Several side reactions can occur during the carboxylation of ethylnaphthalene, leading to the formation of various byproducts.

  • Dicarboxylation: Under forcing conditions (high temperature and pressure), dicarboxylic acids may be formed.

    • Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times. Stoichiometric control of the carboxylating agent can also be important.

  • Decarboxylation: The desired carboxylic acid product might undergo decarboxylation back to ethylnaphthalene, especially at elevated temperatures.

    • Solution: Avoid excessively high reaction temperatures and prolonged reaction times. Once the reaction is complete, the product should be isolated without unnecessary exposure to high heat.

  • Byproducts from Starting Material Impurities: Impurities in the starting ethylnaphthalene can lead to corresponding carboxylated byproducts.

    • Solution: Ensure the purity of the starting ethylnaphthalene by distillation or chromatography before use.

Frequently Asked Questions (FAQs)

Q4: What is a typical experimental protocol for the carboxylation of an ethylnaphthalene derivative?

Experimental Protocol: Carboxylation of 2-Naphthol (for adaptation)

  • Preparation of the Naphthoxide: In a pressure vessel, dissolve 2-naphthol in an equimolar amount of an aqueous alkali metal hydroxide solution (e.g., sodium hydroxide or potassium hydroxide).

  • Drying: Carefully evaporate the water to obtain the dry alkali metal naphthoxide. This step is critical to avoid side reactions.

  • Carboxylation: Seal the pressure vessel and heat it to the desired temperature (e.g., 120-250°C). Introduce carbon dioxide under pressure (e.g., 5-10 atm). Maintain the reaction at the set temperature and pressure for several hours with vigorous stirring.

  • Work-up: After cooling the reactor, the solid product is dissolved in water.

  • Acidification: The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the crude ethylnaphthalene carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent or by column chromatography.

Q5: What are the expected main products from the carboxylation of 1-ethylnaphthalene and 2-ethylnaphthalene?

A5: Based on the principles of electrophilic aromatic substitution on naphthalene derivatives, the following products are expected:

  • Carboxylation of 1-Ethylnaphthalene: The primary products are likely to be 2-ethylnaphthalene-1-carboxylic acid and 4-ethylnaphthalene-1-carboxylic acid . The ethyl group at the 1-position will direct the incoming carboxyl group to the adjacent and para positions of the same ring.

  • Carboxylation of 2-Ethylnaphthalene: The main products are expected to be 2-ethylnaphthalene-1-carboxylic acid and 2-ethylnaphthalene-3-carboxylic acid . The ethyl group at the 2-position will direct the carboxylation to the adjacent positions.

The exact ratio of these isomers will depend on the reaction conditions.

Data Presentation

The following tables summarize hypothetical quantitative data for the carboxylation of 2-ethylnaphthalene to illustrate the effect of reaction conditions on yield and product distribution. Note: This data is illustrative and not based on specific experimental results from the provided search, as such data was not found.

Table 1: Effect of Temperature on the Carboxylation of 2-Ethylnaphthalene

Temperature (°C)Total Yield (%)2-Ethylnaphthalene-1-carboxylic acid (%)2-Ethylnaphthalene-3-carboxylic acid (%)Other Byproducts (%)
1506570255
1807560355
2107050455

Table 2: Effect of Alkali Metal on the Carboxylation of 2-Ethylnaphthalene at 180°C

Alkali MetalTotal Yield (%)2-Ethylnaphthalene-1-carboxylic acid (%)2-Ethylnaphthalene-3-carboxylic acid (%)Other Byproducts (%)
Sodium (Na)7560355
Potassium (K)8055405
Cesium (Cs)7845505

Mandatory Visualizations

experimental_workflow start Start reagent_prep Reagent Preparation (Dry Ethylnaphthalene, Alkali Hydroxide) start->reagent_prep reaction_setup Reaction Setup (Pressure Vessel) reagent_prep->reaction_setup carboxylation Carboxylation (Heat, CO2 Pressure) reaction_setup->carboxylation workup Reaction Work-up (Dissolution in Water) carboxylation->workup acidification Acidification (Precipitation of Crude Product) workup->acidification purification Purification (Recrystallization/ Chromatography) acidification->purification product Pure Ethylnaphthalene Carboxylic Acid purification->product

Caption: General experimental workflow for the carboxylation of ethylnaphthalene.

logical_relationships main_reaction Carboxylation of Ethylnaphthalene desired_product Ethylnaphthalene Carboxylic Acid (Isomer Mixture) main_reaction->desired_product Main Pathway side_reaction1 Dicarboxylation main_reaction->side_reaction1 High Temp/Pressure side_reaction2 Decarboxylation desired_product->side_reaction2 High Temp byproduct1 Ethylnaphthalene Dicarboxylic Acid side_reaction1->byproduct1 byproduct2 Ethylnaphthalene side_reaction2->byproduct2

Caption: Potential side reactions in the carboxylation of ethylnaphthalene.

References

Technical Support Center: Purification of Crude 4-Ethyl-1-naphthoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-Ethyl-1-naphthoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. This difference in solubility allows for the separation of the pure compound as crystals upon cooling, while the impurities are either filtered out from the hot solution or remain dissolved in the cold solvent (mother liquor).

Q2: What are the key physical and chemical properties of this compound relevant to its recrystallization?

A2: Understanding the properties of this compound is crucial for a successful recrystallization.

PropertyValueReference
Molecular Formula C₁₃H₁₂O₂[1][2][3][4]
Molecular Weight 200.23 g/mol [1][3][4][5]
Appearance Light beige crystalline powder[2]
Melting Point 129 - 131 °C[2]
Solubility (Qualitative) Slightly soluble in chloroform and methanol. Limited solubility in water. Generally soluble in organic solvents like DMSO and ethanol.[1][2]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent should:

  • Completely dissolve the crude this compound at an elevated temperature (near the solvent's boiling point).

  • Result in low solubility of this compound at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.

  • Either not dissolve impurities at high temperatures or keep them dissolved at low temperatures.

  • Have a boiling point lower than the melting point of this compound to prevent the compound from "oiling out".

  • Be chemically inert towards this compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the properties of similar aromatic carboxylic acids, a non-polar or moderately polar solvent is a good starting point. Toluene has been shown to be effective for the recrystallization of the parent compound, 1-naphthoic acid.[6] Given the slight solubility of this compound in methanol, a mixed solvent system, such as methanol-water, could also be explored.

Q4: What are common impurities in crude this compound?

A4: The nature of impurities depends on the synthetic route used to prepare the compound. Common impurities may include starting materials, by-products from the reaction, or residual solvents. For instance, if prepared via a Grignard reaction, unreacted starting materials and side-products from the Grignard reagent could be present.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is not saturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation. - Add a seed crystal of pure this compound, if available. - Cool the solution in an ice-salt bath for a longer period.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound. - The solid is highly impure, leading to a significant melting point depression. - The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7] - Consider using a different recrystallization solvent with a lower boiling point. - If impurities are suspected, consider a preliminary purification step like passing the crude material through a short silica plug.
Crystals form too quickly. - The solution is supersaturated. - The solution was cooled too rapidly.- Reheat the solution and add a small amount of extra solvent to ensure the solid is fully dissolved at the boiling point.[7] - Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Low recovery of purified crystals. - Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were not completely collected from the flask.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystallization.[7] - After filtration, rinse the flask with a small amount of the cold recrystallization solvent to transfer any remaining crystals.
The recrystallized product is still colored. - Colored impurities are present that are not removed by a single recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb the desired product.[8]

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from the recrystallization of 1-naphthoic acid and should be optimized for this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, or a methanol/water mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a Buchner funnel and receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.[7]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry analyze Analyze Purity (Melting Point, etc.) dry->analyze end Pure this compound analyze->end

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered During Recrystallization no_crystals Are there no crystals upon cooling? start->no_crystals oiling_out Did the compound 'oil out'? start->oiling_out low_yield Is the crystal yield low? start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent boil_off Boil off some solvent too_much_solvent->boil_off Yes scratch Scratch flask interior too_much_solvent->scratch No boil_off->scratch high_bp Solvent BP > Compound MP? oiling_out->high_bp change_solvent Choose lower boiling solvent high_bp->change_solvent Yes cool_slowly Reheat, add a little more solvent, cool slowly high_bp->cool_slowly No check_mother_liquor Check mother liquor for dissolved product low_yield->check_mother_liquor minimize_solvent Use minimum hot solvent in next attempt check_mother_liquor->minimize_solvent

Caption: A troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Synthesis of 4-Ethyl-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethyl-1-naphthoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard carboxylation method, a common route for this type of synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Grignard Reagent: Moisture in the reaction setup can quench the Grignard reagent.[1][2]Ensure all glassware is oven-dried and the reaction is conducted under an inert, anhydrous atmosphere. Use anhydrous solvents.[1][3]
Incomplete Reaction: The reaction temperature may be too low for the formation of the Grignard reagent or too high during carboxylation, leading to side reactions.For Grignard reagent formation from 4-ethyl-1-bromonaphthalene, gentle heating may be required to initiate the reaction.[4] During carboxylation with CO2, maintain a low temperature (e.g., -7°C to -2°C) to prevent side reactions.[2]
Poor Quality Starting Materials: Impurities in the 4-ethyl-1-bromonaphthalene or magnesium can hinder the reaction.Use high-purity starting materials. Magnesium turnings should be fresh and activated. A small crystal of iodine can be added to activate the magnesium surface.[2]
Formation of Multiple Products (Isomers) Thermodynamic vs. Kinetic Control: Reaction temperature can influence the position of carboxylation, although with a pre-functionalized starting material like 4-ethyl-1-bromonaphthalene, this is less of an issue.Carefully control the temperature during the carboxylation step. Lower temperatures generally favor the kinetically controlled product.[1]
Formation of a Dark, Tarry Mixture High Reaction Temperature: Excessive heat can lead to the decomposition of the Grignard reagent or the product.[1]Maintain the recommended reaction temperature and ensure efficient stirring to dissipate heat.[1]
Impure Reagents: Impurities in the starting materials can lead to polymerization and tar formation.[1]Purify the starting materials before use.
Difficult Product Isolation Emulsion during Work-up: The formation of a stable emulsion can make phase separation difficult during the acidic work-up.Add a saturated solution of brine to help break the emulsion. Gentle swirling instead of vigorous shaking can also be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The carboxylation of a Grignard reagent is a well-established and reliable method for synthesizing naphthoic acids.[5] This involves reacting 4-ethyl-1-bromonaphthalene with magnesium to form the Grignard reagent, which is then quenched with carbon dioxide (usually in the form of dry ice) to yield the desired carboxylic acid after an acidic work-up.[5]

Q2: What are the critical temperature control points during the Grignard synthesis of this compound?

A2: There are two critical stages for temperature control:

  • Grignard Reagent Formation: The reaction of 4-ethyl-1-bromonaphthalene with magnesium may require gentle heating (around 45°C) to initiate.[4] Once started, the reaction is exothermic and may require cooling to maintain a controlled reflux.[6]

  • Carboxylation: The reaction of the Grignard reagent with carbon dioxide is highly exothermic and should be performed at low temperatures, typically between -7°C and -2°C, to minimize the formation of byproducts.[2][4]

Q3: How can I be sure my Grignard reagent has formed successfully?

A3: The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as becoming cloudy or the disappearance of the magnesium turnings.[6] A common qualitative test is to take a small aliquot of the reaction mixture, quench it with water, and test the pH. The formation of Mg(OH)2 will result in a basic solution.

Q4: What are some common side products in the synthesis of this compound via the Grignard method?

A4: A potential side product is the formation of a biphenyl derivative, which arises from the coupling of the Grignard reagent with unreacted 4-ethyl-1-bromonaphthalene.[3] Running the reaction at a suitable dilution can help to minimize this.

Experimental Protocols

Synthesis of this compound via Grignard Carboxylation

This protocol is adapted from the synthesis of α-naphthoic acid and should be optimized for the specific substrate.[4]

Materials:

  • 4-ethyl-1-bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Sulfuric acid (25% solution)

  • Toluene for recrystallization

  • Iodine crystal (optional, for activation)

Procedure:

  • Preparation: Set up a three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask and cover them with anhydrous ether.

    • Add a small portion of 4-ethyl-1-bromonaphthalene, along with a crystal of iodine if necessary, to initiate the reaction. Gentle warming with a water bath (around 45°C) may be required.[4]

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 4-ethyl-1-bromonaphthalene dissolved in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4]

    • After the addition is complete, continue to stir and reflux for an additional 30 minutes to ensure complete reaction.[4]

  • Carboxylation:

    • Cool the reaction mixture in an ice-salt bath to approximately -7°C.[4]

    • While stirring vigorously, slowly add crushed dry ice to the reaction mixture. The rate of addition should be controlled to keep the temperature below -2°C.[4]

    • Continue adding dry ice until the exothermic reaction subsides.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature, then place it in an ice bath.

    • Slowly add 25% sulfuric acid with stirring until the excess magnesium is dissolved and the solution is acidic.[4]

    • Separate the organic layer. Extract the aqueous layer with two portions of ether.

    • Combine the organic extracts and wash them with a 25% sodium hydroxide solution to extract the sodium salt of the carboxylic acid.[4]

    • Heat the alkaline extracts to remove any volatile impurities, then cool and acidify with 50% sulfuric acid to precipitate the crude this compound.[4]

    • Collect the crude product by filtration, wash with water until the washings are sulfate-free, and dry.

    • Recrystallize the crude product from a suitable solvent such as toluene to obtain pure this compound.[4]

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification prep Dry Glassware & Assemble under Inert Atmosphere initiation Initiate Reaction: 4-Ethyl-1-bromonaphthalene + Mg (Gentle heating may be needed) prep->initiation addition Dropwise Addition of 4-Ethyl-1-bromonaphthalene Solution initiation->addition reflux Reflux for 30 min addition->reflux cooling Cool to -7°C reflux->cooling co2_addition Add Dry Ice (CO2) (Maintain Temp < -2°C) cooling->co2_addition acid_quench Acidic Quench (H2SO4) co2_addition->acid_quench extraction Solvent Extraction acid_quench->extraction purification Recrystallization extraction->purification

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Are reaction conditions strictly anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the Grignard reaction initiated successfully? A1_Yes->Q2 Sol1 Dry all glassware and solvents thoroughly. Use an inert atmosphere. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was carboxylation temperature kept low (e.g., < -2°C)? A2_Yes->Q3 Sol2 Activate Mg with iodine. Apply gentle heat to start. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate starting material purity. A3_Yes->End Sol3 Maintain low temperature during CO2 addition to prevent side reactions. A3_No->Sol3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Low Yield in Friedel-Crafts Acylation of Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the Friedel-Crafts acylation of naphthalene derivatives.

Troubleshooting Guide

This section addresses specific issues that can lead to poor experimental outcomes.

Question: My overall yield is very low, and I'm observing a significant amount of unreacted naphthalene. What are the likely causes?

Answer: Low conversion of naphthalene is a common issue that can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The catalyst itself may also be of poor quality.[1][2] It is crucial to use a fresh bottle of the catalyst or one that has been stored in a desiccator.[2] If the catalyst appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture.[2]

  • Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[1] This is because the catalyst forms a complex with the resulting ketone product, effectively removing it from the catalytic cycle.[1]

  • Low Reaction Temperature: While lower temperatures can be used to control regioselectivity, they can also decrease the reaction rate, leading to incomplete conversion within a typical timeframe.[1]

  • Poor Reagent Solubility: The naphthalene or the acylating agent-catalyst complex may have poor solubility in the chosen solvent, preventing an efficient reaction.[1] In some instances, the complex can precipitate, hindering contact between reactants.[1][3]

Question: I'm obtaining a mixture of 1-acylnaphthalene (alpha) and 2-acylnaphthalene (beta) isomers. How can I improve the selectivity for my desired product?

Answer: The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on the reaction conditions, allowing for either kinetic or thermodynamic control.

  • Kinetic Control (Favors 1-acyl product): The alpha (α) position is more sterically accessible and reacts faster. To favor the kinetic product, use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at lower temperatures.[1][4] These conditions often cause the 1-acylnaphthalene-AlCl₃ complex to precipitate, preventing it from rearranging to the more stable thermodynamic product.[1][4]

  • Thermodynamic Control (Favors 2-acyl product): The beta (β) position is sterically hindered, but the resulting product is more stable. To favor the thermodynamic product, use polar solvents like nitrobenzene or nitromethane.[1][4] These solvents keep the initially formed 1-acyl complex in solution, allowing it to deacylate and subsequently react at the 2-position.[1][4] Higher reaction temperatures also promote the formation of the 2-isomer.[1]

Question: My reaction mixture turned dark and formed a lot of tar-like material, resulting in a very low yield of the purified product. What went wrong?

Answer: Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by excessive heat.

  • High Reaction Temperature: Temperatures exceeding 100°C can lead to the decomposition of naphthalene and the formation of tarry products.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of side reactions and degradation.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid catalyst required for Friedel-Crafts acylation?

A1: The ketone product of the acylation is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1] This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of product formed. Therefore, at least a stoichiometric amount of the catalyst is necessary for the reaction to proceed to completion.[1]

Q2: What is the effect of the solvent on the reaction?

A2: The solvent plays a critical role in determining both the yield and the regioselectivity of the reaction.[1][5]

  • Polar Solvents (e.g., Nitrobenzene): These solvents can dissolve the catalyst and reaction intermediates, favoring the formation of the thermodynamically stable 2-acylnaphthalene.[1][4] However, yields in nitrobenzene can sometimes be low compared to other solvents.[1]

  • Non-polar Solvents (e.g., Dichloromethane, Carbon Disulfide): These solvents favor the formation of the kinetically preferred 1-acylnaphthalene.[1][4] The limited solubility of the product-catalyst complex in these solvents can help prevent rearrangement to the 2-isomer.[1][4]

Q3: Can I use an acid anhydride instead of an acyl chloride?

A3: Yes, acid anhydrides are viable acylating agents for Friedel-Crafts acylation and can be used in place of acyl chlorides.[1][6]

Q4: What are common side reactions to be aware of?

A4: Besides tarring and decomposition, potential side reactions include diacylation (though the mono-acylated product is deactivated) and deacylation/rearrangement, which affects the isomeric ratio.[1] The choice of solvent and temperature is key to minimizing these unwanted pathways.[1]

Data Presentation

Table 1: Effect of Solvent on the Isomer Distribution in the Acetylation of Naphthalene

SolventDielectric Constant (approx.)Major ProductProduct Ratio (α/β)Reference
Carbon Disulfide (CS₂)2.61-Acetylnaphthalene (Kinetic)High α[4]
Dichloromethane (CH₂Cl₂)9.11-Acetylnaphthalene (Kinetic)High α[4]
1,2-Dichloroethane10.4Mixture, ratio changes over time4-5 initially, down to 0.7[7]
Nitrobenzene (C₆H₅NO₂)34.82-Acetylnaphthalene (Thermodynamic)High β[1][4]

Table 2: Yield Data for the Acetylation of 2-Methylnaphthalene in Different Solvents

Solventβ-substitution Yield (2a)α-substitution Yield (2b)Reference
Nitrobenzene61.8%5.6%[5]
Dichloromethane25.4%35.2%[5]
n-HexaneLow YieldLow Yield[5]
Note: This data for 2-methylnaphthalene illustrates the significant impact of solvent choice on yield and regioselectivity, a principle applicable to unsubstituted naphthalene as well.[5]

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of 1-Acetylnaphthalene

This protocol is designed to favor the formation of the kinetic alpha-isomer.

  • Preparation: Ensure all glassware is thoroughly oven-dried. Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.[1]

  • Addition of Naphthalene: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[1]

  • Reaction: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[1]

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[1]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.[1]

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.[1]

Protocol 2: Thermodynamically Controlled Synthesis of 2-Acetylnaphthalene

This protocol is designed to favor the formation of the thermodynamic beta-isomer.

  • Preparation: Use the same oven-dried setup as in Protocol 1.

  • Reagents: In the flask, dissolve naphthalene (1.0 eq.) in dry nitrobenzene under a nitrogen atmosphere.

  • Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise to the solution. Then, add acetyl chloride (1.0 eq.) dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (4-6 hours). Monitor the reaction by TLC for the disappearance of the 1-isomer and the formation of the 2-isomer.[1]

  • Workup: Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.[1]

  • Extraction: Extract the mixture with a suitable solvent like dichloromethane or diethyl ether. Note that nitrobenzene can be challenging to remove; steam distillation is a potential method for its removal if necessary.[1]

  • Purification: After standard aqueous washes and drying, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-acetylnaphthalene.

Visualizations

Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Acylation Check_Catalyst 1. Catalyst Issues? Start->Check_Catalyst Check_Stoichiometry 2. Incorrect Stoichiometry? Check_Catalyst->Check_Stoichiometry No Solution_Catalyst Use fresh, anhydrous AlCl₃. Ensure rigorous anhydrous technique. Check_Catalyst->Solution_Catalyst Yes Check_Conditions 3. Suboptimal Conditions? Check_Stoichiometry->Check_Conditions No Solution_Stoichiometry Use stoichiometric or slight excess of AlCl₃. Check_Stoichiometry->Solution_Stoichiometry Yes Check_Side_Reactions 4. Side Reactions? Check_Conditions->Check_Side_Reactions No Solution_Conditions Optimize temperature and solvent. (See Kinetic vs. Thermodynamic Control) Check_Conditions->Solution_Conditions Yes Solution_Side_Reactions Control temperature to avoid tar. Adjust solvent to control isomer formation. Check_Side_Reactions->Solution_Side_Reactions Yes End Improved Yield Check_Side_Reactions->End No Solution_Catalyst->End Solution_Stoichiometry->End Solution_Conditions->End Solution_Side_Reactions->End

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride R-CO-Cl Acylium_Complex R-CO-Cl⁺-Al⁻Cl₃ Acyl_Chloride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion [R-C≡O]⁺ (Acylium Ion) Acylium_Complex->Acylium_Ion AlCl4_minus AlCl₄⁻ Acylium_Complex->AlCl4_minus Sigma_Complex Sigma Complex (arenium ion) Acylium_Ion->Sigma_Complex HCl HCl AlCl4_minus->HCl + H⁺ AlCl3_regen AlCl₃ AlCl4_minus->AlCl3_regen Naphthalene Naphthalene Naphthalene->Sigma_Complex + Acylium Ion Product Acylnaphthalene Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation on naphthalene.

Kinetic_vs_Thermodynamic_Control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start Naphthalene + Acyl Halide + AlCl₃ Kinetic_Conditions Low Temperature Non-polar Solvent (e.g., CS₂, CH₂Cl₂) Start->Kinetic_Conditions Thermodynamic_Conditions Higher Temperature Polar Solvent (e.g., Nitrobenzene) Start->Thermodynamic_Conditions Alpha_Product 1-Acylnaphthalene (Faster formation, less stable) Kinetic_Conditions->Alpha_Product Precipitation Product-AlCl₃ complex precipitates Alpha_Product->Precipitation Beta_Product 2-Acylnaphthalene (Slower formation, more stable) Thermodynamic_Conditions->Beta_Product Reversibility Deacylation-reacylation occurs in solution Beta_Product->Reversibility

Caption: Kinetic vs. thermodynamic control in the acylation of naphthalene.

References

Technical Support Center: Purification of 4-Ethyl-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Ethyl-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in this compound largely depend on the synthetic route employed. Common methods for its synthesis include the carboxylation of a Grignard reagent derived from 4-ethyl-1-bromonaphthalene or the oxidation of 4-ethylnaphthalene.[1]

Potential impurities may include:

  • Unreacted starting materials: Such as 4-ethylnaphthalene or 4-ethyl-1-bromonaphthalene.

  • Byproducts of Grignard reagent formation: Including biphenyl derivatives from coupling reactions.

  • Over-oxidized or partially oxidized products: If synthesized via oxidation.

  • Neutral organic compounds: Used as solvents or present as non-acidic byproducts.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Acid-Base Extraction: Ideal for separating the acidic product from neutral or basic impurities.[2][3]

  • Recrystallization: Excellent for removing small amounts of impurities from a solid product.[4][5]

  • Column Chromatography: A powerful method for separating the desired acid from closely related impurities with different polarities.[6][7]

Q3: What is a suitable solvent for the recrystallization of this compound?

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust technique for quantifying purity and detecting impurities.[11][12]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Recommended Solution(s)
Oily Precipitate Forms Instead of Crystals The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. The solvent may not be ideal.1. Re-heat the solution and add a small amount of a better solvent to keep impurities dissolved. 2. Allow the solution to cool more slowly. 3. Try a different recrystallization solvent or a solvent mixture.[2]
No Crystals Form Upon Cooling Too much solvent was used, resulting in a solution that is not saturated at low temperatures.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[10] 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of pure this compound.
Poor Recovery of Purified Product The compound has significant solubility in the cold solvent. The initial crude material had a very low purity.1. Ensure the solution is cooled in an ice bath to minimize solubility. 2. Use the minimum amount of hot solvent for dissolution. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Consider a preliminary purification step like acid-base extraction if the crude material is highly impure.
Colored Impurities Remain in Crystals The impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] 2. Perform a second recrystallization.
Column Chromatography
Problem Potential Cause Recommended Solution(s)
Poor Separation of Compound and Impurities The mobile phase polarity is not optimized. The column was not packed properly.1. Optimize the solvent system using TLC to achieve a good separation of spots. 2. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[13] 3. Ensure the silica gel is packed uniformly without any air bubbles or channels.[7]
Compound Does Not Elute from the Column The mobile phase is not polar enough to displace the compound from the silica gel.1. Gradually increase the polarity of the mobile phase. For carboxylic acids, a mixture of hexane/ethyl acetate with a small amount of acetic acid can be effective.[6]
Peak Tailing in Fractions The compound is interacting too strongly with the acidic silica gel.1. Add a small percentage of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.[13]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is designed to separate this compound from neutral impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Extraction with Base: Transfer the ether solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The this compound will be deprotonated to its sodium salt and dissolve in the aqueous layer.[3][8]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure all the acid is extracted. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded or processed separately.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 3 M HCl until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate.[14]

  • Back Extraction: Add a fresh portion of diethyl ether to the acidified aqueous solution and shake to extract the purified carboxylic acid back into the organic phase. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid this compound that has a relatively high initial purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, ethanol, or ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding small portions of the hot solvent until the solid just dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[15]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Column Chromatography

This method is effective for separating this compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column. Add another thin layer of sand.[13]

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[13] A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve peak shape.

  • Fraction Collection: Collect fractions of the eluent in separate tubes.

  • Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvents for Purification and Analysis
Technique Solvent/Solvent System Purpose Reference
Recrystallization Toluene, Ethanol, Ethanol/WaterTo dissolve the compound when hot and allow it to crystallize upon cooling.[8][9][10]
Acid-Base Extraction Diethyl ether, Ethyl acetateTo dissolve the crude and purified carboxylic acid.[8][17]
Column Chromatography Hexane/Ethyl Acetate (+ Acetic Acid)To act as the mobile phase for separating compounds based on polarity.[13]
HPLC Analysis Acetonitrile/Water with acid (e.g., formic or phosphoric acid)To serve as the mobile phase in reversed-phase chromatography.[11]
Table 2: Purity Analysis Methods - A Comparison
Method Principle Advantages Disadvantages
HPLC Differential partitioning of the analyte between a stationary and a mobile phase.High resolution, quantitative, highly sensitive.Requires specialized equipment and method development.
Melting Point Determination of the temperature range over which the solid melts.Simple, fast, and inexpensive.Not quantitative, less sensitive to small amounts of impurities.
TLC Differential migration of components on a stationary phase coated on a plate.Quick, simple, requires minimal sample.Not quantitative, lower resolution than HPLC.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound extraction Acid-Base Extraction crude->extraction High impurity load recrystallization Recrystallization crude->recrystallization Low impurity load extraction->recrystallization Further purification chromatography Column Chromatography extraction->chromatography Difficult to separate impurities pure Pure this compound recrystallization->pure chromatography->pure hplc HPLC mp Melting Point tlc TLC pure->hplc Quantitative pure->mp Qualitative pure->tlc Qualitative

Caption: Logical workflow for the purification and analysis of this compound.

acid_base_extraction_workflow start 1. Dissolve crude product in organic solvent extract 2. Extract with aqueous base (e.g., NaOH) start->extract separate_layers 3. Separate layers extract->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Discard or process separately aqueous_layer Aqueous Layer (Sodium 4-ethyl-1-naphthoate) separate_layers->aqueous_layer acidify 4. Acidify aqueous layer (e.g., with HCl) aqueous_layer->acidify precipitate Precipitated This compound acidify->precipitate extract_again 5. Extract with fresh organic solvent precipitate->extract_again wash_dry 6. Wash and dry organic layer extract_again->wash_dry isolate 7. Evaporate solvent wash_dry->isolate

Caption: Step-by-step workflow for purification via acid-base extraction.

References

Technical Support Center: Column Chromatography Techniques for Purifying Naphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying naphthoic acids using column chromatography. This guide includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions.

Experimental Protocol: Purification of 1-Naphthoic Acid

This protocol outlines a general procedure for the purification of 1-naphthoic acid using column chromatography. Optimization may be required based on the specific impurity profile of the crude sample.

Materials:

  • Crude 1-naphthoic acid

  • Silica gel (standard, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude 1-naphthoic acid in a minimal amount of a volatile solvent like dichloromethane.[1]

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.[1]

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1] This method is preferred as it prevents issues that can arise if the sample is not soluble in the initial non-polar mobile phase.[1]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or petroleum ether).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.

  • Sample Loading:

    • Carefully add the prepared dry sample-silica mixture to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system. A documented starting eluent for 1-naphthoic acid is a 1:25 mixture of ethyl acetate and petroleum ether.[1]

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the 1-naphthoic acid.[1] This can be achieved by incrementally increasing the proportion of ethyl acetate in hexane. A suggested gradient could start from 100% hexane, move to a 90:10 hexane:ethyl acetate mixture, and then progressively to 80:20.[1]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.[1]

    • Monitor the elution of the compound by TLC.[1] Spot aliquots of the collected fractions on a TLC plate and develop it in a solvent system similar to the elution solvent.[1]

    • Visualize the spots under a UV lamp; 1-naphthoic acid should be visible.[1]

  • Combining Fractions and Solvent Removal:

    • Combine the fractions that contain the pure 1-naphthoic acid based on the TLC analysis.[1]

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified 1-naphthoic acid under a high vacuum to remove any residual solvent.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of naphthoic acids.

Problem Possible Cause Solution(s)
Peak Tailing or Streaking Strong interaction of the acidic naphthoic acid with the slightly acidic silanol groups on the silica gel surface.[1][2]- Add a small amount (0.1-1%) of a volatile acid, like acetic acid, to the mobile phase to reduce interactions. - Use a neutral or end-capped silica gel to minimize secondary interactions.[1]
Compound Not Eluting The mobile phase is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).[1] For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Poor Separation of Compound from Impurities The chosen solvent system does not provide adequate resolution between the naphthoic acid and impurities.- Optimize the solvent system by screening different solvent mixtures using TLC to find a system that provides better separation.[1] - Employ a shallow gradient elution, which can improve the separation of closely eluting compounds.[3][4]
Compound Elutes Too Quickly (Low Retention) The mobile phase is too polar, causing the compound to have a weak interaction with the stationary phase.- Start with a less polar mobile phase. For example, begin with 100% hexane and gradually introduce the polar solvent.
Cracked or Channeled Column Improper packing of the silica gel, leading to uneven solvent flow.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[5] Repacking the column may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying naphthoic acids?

A1: Standard silica gel (230-400 mesh) is commonly used. However, due to the acidic nature of naphthoic acids, they can interact strongly with the silanol groups on the silica surface, which may lead to peak tailing.[1] If this is observed, using a neutral or end-capped silica gel can improve the separation by reducing these interactions.[1]

Q2: How do I choose the right mobile phase for naphthoic acid purification?

A2: A good starting point is a non-polar solvent system, such as hexane or petroleum ether, with a small amount of a more polar solvent like ethyl acetate.[1] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value for the naphthoic acid that is suitable for column chromatography, typically in the range of 0.2-0.4.

Q3: My naphthoic acid peak is tailing. How can I fix this?

A3: Peak tailing is a common issue when purifying acidic compounds on silica gel.[1][2] To address this, you can add a small amount (e.g., 0.1-1%) of a volatile acid like acetic acid to your mobile phase. This helps to protonate the silanol groups on the silica gel, reducing their interaction with the acidic naphthoic acid and resulting in a more symmetrical peak shape.[1]

Q4: My purified naphthoic acid seems to have co-eluted with an impurity. What went wrong?

A4: Poor separation can result from several factors. The polarity of your mobile phase may not be optimal for separating the naphthoic acid from the specific impurity.[1] You may need to screen different solvent systems using TLC to find one that provides better resolution.[1] Additionally, overloading the column with too much crude sample can lead to broader peaks and decreased separation.

Q5: How can I confirm the purity of my collected fractions?

A5: The most common method for assessing the purity of your fractions is Thin Layer Chromatography (TLC).[1] Spot a small amount from each fraction onto a TLC plate. If a fraction shows only a single spot corresponding to the Rf of pure naphthoic acid, it is likely pure. For more definitive analysis, techniques like HPLC, NMR spectroscopy, or mass spectrometry can be used on the combined, evaporated fractions.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the column chromatography of 1-naphthoic acid.

ParameterValue/RangeNotes
Stationary Phase Silica Gel, 230-400 meshStandard silica gel is weakly acidic. For sensitive compounds or to avoid peak tailing, neutral or end-capped silica gel can be used.[1]
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateA common solvent system for separating compounds of moderate polarity.[1]
Initial Eluent Ratio 1:25 (Ethyl Acetate:Petroleum Ether)A documented starting point for the elution of 1-naphthoic acid.[1]
TLC Rf Value (Target) ~0.2 - 0.4The optimal Rf for good separation in column chromatography is generally in this range.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_post_sep Post-Separation sample_prep Sample Preparation (Dry Loading) sample_loading Sample Loading sample_prep->sample_loading column_packing Column Packing (Slurry Method) column_packing->sample_loading elution Elution (Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation final_product Final Purified Naphthoic Acid solvent_evaporation->final_product

Caption: Experimental workflow for naphthoic acid purification.

References

Preventing isomer formation during 4-Ethyl-1-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Ethyl-1-naphthoic acid, with a focus on preventing the formation of unwanted isomers.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired this compound Isomer

  • Question: My reaction is producing a mixture of ethyl-naphthoic acid isomers, with a low yield of the desired this compound. How can I improve the regioselectivity?

  • Answer: The formation of multiple isomers is a common challenge in the electrophilic substitution of 1-ethylnaphthalene. The ethyl group is an ortho-, para-directing activator, leading to substitution at the 2- and 4-positions. Additionally, substitution at the 8-position (peri-position) can occur. The choice of synthetic route and reaction conditions is critical for controlling the isomer ratio. Two primary synthetic routes are the Friedel-Crafts acylation followed by oxidation, and the Grignard reaction of a halogenated precursor.

    • For Friedel-Crafts Acylation: This is a two-step process involving the acylation of 1-ethylnaphthalene and subsequent oxidation of the resulting ketone.

      • Solvent Choice: The polarity of the solvent significantly influences the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) generally favor the formation of the kinetically controlled 4-acyl-1-ethylnaphthalene (para-isomer). Polar solvents such as nitrobenzene can lead to the thermodynamically more stable 2-acyl-1-ethylnaphthalene (ortho-isomer).

      • Temperature Control: Lower reaction temperatures (e.g., 0-5°C) favor the kinetically controlled 4-isomer. Higher temperatures can promote rearrangement to the thermodynamically more stable isomers.

      • Lewis Acid: The choice of Lewis acid can also affect regioselectivity. Milder Lewis acids may favor the kinetic product.

    • For Grignard Carboxylation: This method involves the formation of a Grignard reagent from a bromo-1-ethylnaphthalene precursor, followed by reaction with carbon dioxide. The key to obtaining the desired this compound is the regioselective synthesis of 1-bromo-4-ethylnaphthalene.

      • Directed Bromination: Direct bromination of 1-ethylnaphthalene can yield a mixture of isomers. To favor the 4-bromo isomer, specific reaction conditions, such as low temperatures and a suitable brominating agent (e.g., N-bromosuccinimide), should be employed.

Issue 2: Difficulty in Separating the Isomers

  • Question: I have a mixture of ethyl-naphthoic acid isomers. What are the best methods for separation?

  • Answer: The separation of positional isomers of naphthoic acids can be challenging due to their similar physical properties.

    • Fractional Crystallization: This technique can be effective if there are significant differences in the solubilities of the isomeric acids in a particular solvent. Experiment with various solvents (e.g., ethanol, acetic acid, toluene) and solvent mixtures to find conditions where the desired this compound preferentially crystallizes.

    • Column Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating isomers. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., formic acid or acetic acid) to suppress ionization is a good starting point. Phenyl-based stationary phases can also offer different selectivity for aromatic isomers.

    • Supermolecular Gelation: A specialized technique involves the use of a gelator that selectively forms a gel with one of the isomers, allowing for its separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in the synthesis of this compound?

A1: When starting from 1-ethylnaphthalene, the primary isomeric impurities are typically 8-ethyl-1-naphthoic acid (from substitution at the peri-position) and 2-ethyl-1-naphthoic acid (from ortho-substitution). The relative amounts of these isomers will depend on the synthetic route and reaction conditions.

Q2: How can I confirm the identity of the this compound isomer and differentiate it from other isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for isomer identification.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts for the different isomers. For this compound, you would expect to see characteristic signals for the protons on the naphthalene ring system. The proton at the 8-position is often shifted downfield due to the peri-interaction with the carboxylic acid group at the 1-position.

  • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will also be unique for each isomer, reflecting the different symmetry and electronic environments of the carbon atoms.

Refer to the table below for a comparison of expected NMR data (based on data for unsubstituted naphthoic acids and general substituent effects).

Q3: What is the directing effect of the ethyl group in the electrophilic substitution of 1-ethylnaphthalene?

A3: The ethyl group is an alkyl group, which is an activating group and an ortho-, para-director in electrophilic aromatic substitution. This means it increases the rate of reaction compared to unsubstituted naphthalene and directs incoming electrophiles primarily to the positions ortho (position 2) and para (position 4) to the ethyl group. Due to steric hindrance at the ortho position, the para position (4-position) is generally favored. However, the naphthalene ring system has its own reactivity patterns, with the α-positions (1, 4, 5, 8) being generally more reactive than the β-positions (2, 3, 6, 7). The interplay of these directing effects determines the final isomer distribution.

Data Presentation

The following tables summarize the expected influence of reaction conditions on the isomer distribution in the Friedel-Crafts acylation of 1-ethylnaphthalene, a key step in one synthetic route to this compound. The values are illustrative and intended to demonstrate the general trends.

Table 1: Effect of Solvent on Isomer Ratio in Friedel-Crafts Acylation of 1-Ethylnaphthalene

SolventTemperature (°C)Major Product (Acyl Position)Isomer Ratio (4-acyl : 2-acyl)Control Type
Carbon Disulfide (CS₂)04-acylHigh (e.g., >9:1)Kinetic
Dichloromethane (CH₂Cl₂)04-acylModerate (e.g., ~4:1)Kinetic
Nitrobenzene252-acylLow (e.g., <1:9)Thermodynamic

Table 2: Effect of Temperature on Isomer Ratio in Friedel-Crafts Acylation of 1-Ethylnaphthalene in Dichloromethane

Temperature (°C)Major Product (Acyl Position)Isomer Ratio (4-acyl : 2-acyl)Control Type
-204-acylHigh (e.g., >5:1)Kinetic
04-acylModerate (e.g., ~4:1)Kinetic
254-acyl / 2-acyl mixtureLower (e.g., ~2:1)Approaching Thermodynamic
40 (reflux)2-acylLow (e.g., <1:4)Thermodynamic

Table 3: Comparison of Spectroscopic Data for Naphthoic Acid Isomers (Reference)

Compound¹H NMR (Carboxylic Acid Proton, ppm)¹³C NMR (Carbonyl Carbon, ppm)
1-Naphthoic Acid~13.17~169.1
2-Naphthoic Acid~13.11~172.7

Note: Data is for unsubstituted naphthoic acids in DMSO-d₆ and serves as a reference. The chemical shifts for ethyl-substituted analogs will vary.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Carboxylation

This protocol is adapted from standard procedures for the synthesis of naphthoic acids.[3]

Step 1: Synthesis of 1-Bromo-4-ethylnaphthalene

  • Dissolve 1-ethylnaphthalene (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution.

  • Protect the reaction from light and stir at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, wash the reaction mixture with water and saturated sodium thiosulfate solution to remove any unreacted bromine and succinimide.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain 1-bromo-4-ethylnaphthalene.

Step 2: Grignard Reaction and Carboxylation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of a solution of 1-bromo-4-ethylnaphthalene (1 equivalent) in anhydrous diethyl ether or THF to initiate the reaction.

  • Once the reaction starts (as indicated by bubbling and heat generation), add the remaining solution of 1-bromo-4-ethylnaphthalene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C and bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.

  • Continue stirring until the reaction is complete.

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.

  • Wash the aqueous layer with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to obtain pure this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Grignard Carboxylation 1-Ethylnaphthalene 1-Ethylnaphthalene Acyl-1-ethylnaphthalene_isomers Mixture of Acyl-1-ethylnaphthalene Isomers 1-Ethylnaphthalene->Acyl-1-ethylnaphthalene_isomers Acyl Chloride, Lewis Acid 1-Bromo-4-ethylnaphthalene 1-Bromo-4-ethylnaphthalene 1-Ethylnaphthalene->1-Bromo-4-ethylnaphthalene NBS 4-Acyl-1-ethylnaphthalene 4-Acyl-1-ethylnaphthalene Acyl-1-ethylnaphthalene_isomers->4-Acyl-1-ethylnaphthalene Purification Oxidation Oxidation 4-Acyl-1-ethylnaphthalene->Oxidation 4-Ethyl-1-naphthoic_acid_R1 This compound Oxidation->4-Ethyl-1-naphthoic_acid_R1 Grignard_reagent 4-Ethyl-1-naphthylmagnesium bromide 1-Bromo-4-ethylnaphthalene->Grignard_reagent Mg, Ether Carboxylation Carboxylation Grignard_reagent->Carboxylation 1. CO2 2. H3O+ 4-Ethyl-1-naphthoic_acid_R2 This compound Carboxylation->4-Ethyl-1-naphthoic_acid_R2 Troubleshooting_Workflow Start Low Yield of Desired Isomer Check_Route Identify Synthetic Route Start->Check_Route FC_Route Friedel-Crafts Acylation Check_Route->FC_Route Friedel-Crafts Grignard_Route Grignard Carboxylation Check_Route->Grignard_Route Grignard Check_FC_Conditions Check Reaction Conditions FC_Route->Check_FC_Conditions Check_Grignard_Conditions Check Bromination Regioselectivity Grignard_Route->Check_Grignard_Conditions Solvent_Temp Use Non-polar Solvent (e.g., CS2) and Low Temperature (0°C) Check_FC_Conditions->Solvent_Temp Incorrect Separation Isomer Separation Required Check_FC_Conditions->Separation Correct, but still a mixture Optimize_Bromination Optimize Bromination Conditions (e.g., Low Temp, NBS) Check_Grignard_Conditions->Optimize_Bromination Poor Check_Grignard_Conditions->Separation Successful, but still a mixture Analyze_Purity Analyze Product Purity (NMR, HPLC) Solvent_Temp->Analyze_Purity Optimize_Bromination->Analyze_Purity Separation->Analyze_Purity

References

Technical Support Center: Scaling Up the Synthesis of 4-Ethylnaphthalene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-ethylnaphthalene-1-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the production of 4-ethylnaphthalene-1-carboxylic acid?

A1: There are three primary routes for the gram-scale synthesis of 4-ethylnaphthalene-1-carboxylic acid:

  • Friedel-Crafts Acylation followed by Haloform Reaction: This two-step process involves the acylation of 1-ethylnaphthalene to form 1-acetyl-4-ethylnaphthalene, which is then oxidized to the desired carboxylic acid.

  • Grignard Reaction with Carbon Dioxide: This route starts with the formation of a Grignard reagent from 1-bromo-4-ethylnaphthalene, which is then carboxylated using solid carbon dioxide (dry ice).

  • Direct Oxidation of a Precursor: This method involves the direct oxidation of a suitable precursor, such as 1-acetyl-4-ethylnaphthalene, to the carboxylic acid using a strong oxidizing agent.

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of synthetic route depends on several factors including the availability of starting materials, desired scale, safety considerations, and equipment availability.

  • The Friedel-Crafts/Haloform route is often preferred for its relatively inexpensive starting materials and robust reaction conditions.

  • The Grignard route can provide a more direct synthesis but requires strict anhydrous conditions and careful handling of the reactive Grignard reagent.[1][2]

  • Direct oxidation can be efficient but may require harsher conditions and careful control to avoid over-oxidation or side reactions.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: When scaling up any chemical synthesis, a thorough risk assessment is crucial. Specific hazards for these routes include:

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Grignard Reaction: Grignard reagents are highly reactive, flammable, and sensitive to moisture and air.[1] Strict anhydrous conditions are necessary, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Haloform Reaction: The use of bromine or chlorine requires caution due to their toxicity and corrosive nature. The reaction can be exothermic and should be carefully monitored.

  • Solvents: Many organic solvents used are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation & Haloform Reaction

Issue 1: Low yield or no reaction during Friedel-Crafts acylation.

Possible Causes & Solutions:

CauseSolution
Inactive Catalyst Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or properly stored AlCl₃.
Insufficient Catalyst In Friedel-Crafts acylation, the ketone product can form a stable complex with the catalyst, requiring stoichiometric amounts.[3] A slight excess of AlCl₃ may be necessary.
Deactivated Starting Material While 1-ethylnaphthalene is activated, impurities in the starting material could inhibit the reaction. Purify the starting material by distillation if necessary.
Incorrect Reaction Temperature Friedel-Crafts reactions on naphthalene can be temperature-sensitive, affecting isomer distribution.[4] Maintain the recommended reaction temperature for optimal results.

Issue 2: Formation of multiple isomers during Friedel-Crafts acylation.

Possible Causes & Solutions:

CauseSolution
Reaction Conditions The ratio of α to β acylation on naphthalene is influenced by the solvent and temperature.[4] For preferential α-acylation, non-polar solvents like carbon disulfide or dichloromethane at lower temperatures are typically used.
Reaction Time Prolonged reaction times, especially at higher temperatures, can lead to isomerization to the thermodynamically more stable β-isomer.[4] Monitor the reaction progress by TLC to determine the optimal reaction time.

Issue 3: Incomplete conversion or low yield during the haloform reaction.

Possible Causes & Solutions:

CauseSolution
Insufficient Base or Halogen The haloform reaction requires a sufficient excess of both base and halogen to ensure complete tri-halogenation of the methyl ketone.[5][6]
Reaction Temperature The reaction is often exothermic. Maintaining the recommended temperature is crucial to prevent side reactions and ensure a controlled reaction rate.
Premature Quenching Ensure the reaction has gone to completion before acidification. Monitor by TLC to confirm the disappearance of the starting ketone.
Route 2: Grignard Reaction with Carbon Dioxide

Issue 1: Failure to form the Grignard reagent.

Possible Causes & Solutions:

CauseSolution
Presence of Moisture Grignard reagents are highly sensitive to water. All glassware must be rigorously dried, and anhydrous solvents must be used.[1]
Inactive Magnesium The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by crushing it in a dry mortar and pestle or by adding a small crystal of iodine.
Impure Alkyl Halide Ensure the 1-bromo-4-ethylnaphthalene is pure and dry. Distill if necessary.

Issue 2: Low yield of the carboxylic acid after carboxylation.

Possible Causes & Solutions:

CauseSolution
Inefficient CO₂ Trapping Ensure the Grignard solution is added to a large excess of freshly crushed, high-quality dry ice to maximize the reaction with CO₂. The dry ice should be finely powdered to increase surface area.
Reaction with Unreacted Starting Material If the Grignard formation was incomplete, the unreacted alkyl halide will remain. Ensure the Grignard formation is complete before carboxylation.
Side Reactions The Grignard reagent can react with itself or other electrophiles. Maintain a low temperature during its formation and subsequent carboxylation.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Haloform Reaction

Step A: Friedel-Crafts Acylation of 1-Ethylnaphthalene

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).

  • Reagents: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition: Add acetyl chloride (1.05 eq.) dropwise to the cooled suspension over 20-30 minutes with vigorous stirring.

  • Naphthalene Addition: Dissolve 1-ethylnaphthalene (1.0 eq.) in dry CH₂Cl₂ and add this solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1-acetyl-4-ethylnaphthalene can be purified by vacuum distillation or column chromatography.

Step B: Haloform Reaction of 1-Acetyl-4-ethylnaphthalene

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1-acetyl-4-ethylnaphthalene (1.0 eq.) in a suitable solvent like dioxane or THF.

  • Reagent Preparation: Prepare a solution of sodium hydroxide (e.g., 10%) in water. In a separate container, prepare a solution of bromine or chlorine in aqueous sodium hydroxide.

  • Reaction: Cool the ketone solution in an ice bath. Slowly add the bromine/chlorine solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Quench any excess halogen with a solution of sodium bisulfite. Acidify the mixture with concentrated HCl to a pH of 1-2.

  • Isolation: The precipitated 4-ethylnaphthalene-1-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[7][8]

Protocol 2: Synthesis via Grignard Reaction
  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

  • Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small amount of a solution of 1-bromo-4-ethylnaphthalene (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel. A crystal of iodine can be added to initiate the reaction. Once the reaction starts, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: Pour the Grignard solution slowly onto a large excess of freshly crushed dry ice in a separate flask with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute HCl until the solution is acidic.

  • Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: The crude 4-ethylnaphthalene-1-carboxylic acid can be purified by recrystallization.[7][8][9]

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureFriedel-Crafts / HaloformGrignard Reaction
Starting Material 1-Ethylnaphthalene1-Bromo-4-ethylnaphthalene
Number of Steps 21 (from bromide)
Typical Overall Yield 60-75%70-85%
Key Reagents AlCl₃, Acetyl Chloride, NaOH, Br₂/Cl₂Mg, CO₂ (dry ice)
Critical Conditions Anhydrous (Step 1), Temp. ControlStrict Anhydrous, Inert Atmosphere
Scale-up Challenges Handling AlCl₃, Exothermic HaloformGrignard Initiation, Heat Dissipation

Visualizations

G Synthetic Routes to 4-Ethylnaphthalene-1-carboxylic Acid cluster_0 Route 1: Friedel-Crafts Acylation & Haloform Reaction cluster_1 Route 2: Grignard Carboxylation 1-Ethylnaphthalene 1-Ethylnaphthalene 1-Acetyl-4-ethylnaphthalene 1-Acetyl-4-ethylnaphthalene 1-Ethylnaphthalene->1-Acetyl-4-ethylnaphthalene Friedel-Crafts Acylation 4-Ethylnaphthalene-1-carboxylic Acid 4-Ethylnaphthalene-1-carboxylic Acid 1-Acetyl-4-ethylnaphthalene->4-Ethylnaphthalene-1-carboxylic Acid Haloform Reaction 1-Bromo-4-ethylnaphthalene 1-Bromo-4-ethylnaphthalene Grignard Reagent Grignard Reagent 1-Bromo-4-ethylnaphthalene->Grignard Reagent Mg, Ether Grignard Reagent->4-Ethylnaphthalene-1-carboxylic Acid 1. CO2 2. H3O+

Caption: Overview of the primary synthetic pathways.

G Troubleshooting Workflow: Low Yield in Grignard Reaction start Low Yield of Carboxylic Acid check_grignard Check for successful Grignard formation start->check_grignard no_grignard Troubleshoot Grignard Formation: - Check for moisture - Activate Mg - Purify halide check_grignard->no_grignard No yes_grignard Grignard formation confirmed check_grignard->yes_grignard Yes success Improved Yield no_grignard->success check_carboxylation Evaluate Carboxylation Step yes_grignard->check_carboxylation carboxylation_issue Troubleshoot Carboxylation: - Use excess, fresh dry ice - Ensure efficient mixing - Maintain low temperature check_carboxylation->carboxylation_issue Inefficient purification_issue Optimize Purification: - Check extraction pH - Select appropriate recrystallization solvent check_carboxylation->purification_issue Efficient carboxylation_issue->success purification_issue->success

Caption: A logical guide to troubleshooting low yields.

References

Technical Support Center: Optimizing HPLC Parameters for 4-Ethyl-1-naphthoic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Ethyl-1-naphthoic acid. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a clear question-and-answer format.

Recommended Starting HPLC Protocol

A robust starting point for the analysis of this compound utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. The acidic nature of the analyte requires a correspondingly acidic mobile phase to ensure the carboxylic acid group is protonated, leading to improved peak shape and consistent retention.

Experimental Methodology

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency.[1]

  • Solvents: HPLC grade acetonitrile and water.[1]

  • Reagents: Formic acid or phosphoric acid.[1]

2. Standard and Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent blockage of the column frits.[1]

3. Chromatographic Conditions: The following table summarizes the recommended starting parameters for the HPLC analysis. A gradient elution is often employed to ensure the efficient separation of the main analyte from potential impurities with varying polarities.[1]

ParameterRecommended Setting
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax of this compound)
Injection Volume 10 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
15.01090
20.01090
20.15050
25.05050

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Handling prep_standard Prepare Standard & Sample Solutions filter_solutions Filter All Solutions (0.45 µm) prep_standard->filter_solutions prep_mobile Prepare Mobile Phases (A & B) system_setup System Setup & Equilibration prep_mobile->system_setup injection Inject Sample filter_solutions->injection system_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration reporting Quantification & Reporting integration->reporting

Caption: General workflow for the HPLC analysis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Question 1: Why is my peak for this compound tailing?

Answer: Peak tailing is a common issue when analyzing acidic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[2]

  • Cause A: Inappropriate Mobile Phase pH: If the pH of the mobile phase is not low enough, the carboxylic acid group of your analyte can deprotonate and interact with active sites (residual silanols) on the silica-based column packing.[3]

    • Solution: Ensure the mobile phase is sufficiently acidic. Using 0.1% formic acid or phosphoric acid will lower the pH and keep the this compound in its protonated, less polar form, minimizing unwanted interactions.[1] For basic compounds, a lower pH is also generally beneficial for achieving symmetrical peaks.[2]

  • Cause B: Column Contamination or Wear: Active sites can become more problematic as a column ages or becomes contaminated.

    • Solution: First, try flushing the column with a strong organic solvent. If the problem persists, consider replacing the guard column or the analytical column itself.[2]

  • Cause C: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.

Question 2: My retention time is unstable and drifting. What should I do?

Answer: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.

  • Cause A: Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the column equilibration time between runs. A general rule is to flush the column with at least 10-20 column volumes of the starting mobile phase.[4]

  • Cause B: Mobile Phase Composition Changes: The mobile phase composition can change over time due to evaporation of the more volatile organic component or improper mixing.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If you are using a gradient pump, ensure the mixer is functioning correctly.[4]

  • Cause C: Temperature Fluctuations: The column temperature has a significant effect on retention time.

    • Solution: Use a thermostatted column oven and ensure it maintains a stable temperature. A 1°C change can alter retention times by 1-2%.[5]

Question 3: I am not getting good resolution between my main peak and an impurity. How can I improve it?

Answer: Poor resolution means the peaks are not sufficiently separated. This can be addressed by adjusting the chromatographic conditions to alter selectivity or improve efficiency.

  • Solution A: Adjust the Gradient Slope: A shallower gradient (i.e., increasing the percentage of the organic solvent more slowly over a longer time) will increase the separation between peaks.

  • Solution B: Change the Organic Modifier: While acetonitrile is common, switching to methanol can alter the selectivity of the separation due to different solvent properties.

  • Solution C: Modify the Mobile Phase pH: A small change in pH can sometimes significantly impact the retention of ionizable compounds, thus improving resolution.

  • Solution D: Use a Higher Efficiency Column: Switching to a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column will increase the number of theoretical plates and lead to sharper peaks and better resolution.

Question 4: My system backpressure is too high. What is the cause?

Answer: High backpressure is usually a sign of a blockage in the system.

  • Cause A: Blocked Column Frit: Particulate matter from unfiltered samples or mobile phase can clog the inlet frit of the column.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. Always filter your samples and mobile phases to prevent this.

  • Cause B: Precipitated Buffer: If you are using a buffered mobile phase, ensure the buffer is soluble in all proportions of the organic modifier used in your gradient.

    • Solution: Check buffer solubility in your mobile phase. If precipitation has occurred, you will need to flush the entire system with a solvent that can redissolve the buffer salts (e.g., high aqueous content).

  • Cause C: Blockage Elsewhere in the System: The blockage could be in the tubing, injector, or guard column.

    • Solution: Systematically isolate components of the HPLC system to identify the source of the high pressure.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common HPLC issues.

Troubleshooting_Tree start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Issue? start->retention pressure Pressure Issue? start->pressure resolution Poor Resolution? start->resolution tailing Tailing Peak peak_shape->tailing Yes split Split Peak peak_shape->split Other drift Drifting RT retention->drift Yes no_peaks No Peaks / Wrong RT retention->no_peaks Other high_p High Pressure pressure->high_p High low_p Low Pressure pressure->low_p Low sol_res1 Optimize Gradient Slope resolution->sol_res1 Yes sol_tailing1 Check Mobile Phase pH (Ensure it is acidic) tailing->sol_tailing1 sol_split1 Check for Column Void split->sol_split1 sol_tailing2 Reduce Sample Load sol_tailing1->sol_tailing2 sol_tailing3 Flush or Replace Column sol_tailing2->sol_tailing3 sol_split2 Ensure Sample Solvent is Compatible with Mobile Phase sol_split1->sol_split2 sol_drift1 Increase Column Equilibration drift->sol_drift1 sol_nopeaks1 Check Pump Flow Rate no_peaks->sol_nopeaks1 sol_drift2 Check for Temperature Fluctuation sol_drift1->sol_drift2 sol_drift3 Prepare Fresh Mobile Phase sol_drift2->sol_drift3 sol_nopeaks2 Verify Mobile Phase Composition sol_nopeaks1->sol_nopeaks2 sol_high_p1 Check for Blockage (Column, Tubing, Guard) high_p->sol_high_p1 sol_low_p1 Check for Leaks low_p->sol_low_p1 sol_high_p2 Filter Sample/Mobile Phase sol_high_p1->sol_high_p2 sol_low_p2 Check Pump Seals sol_low_p1->sol_low_p2 sol_res2 Change Organic Solvent (e.g., ACN to MeOH) sol_res1->sol_res2 Yes sol_res3 Use Higher Efficiency Column sol_res2->sol_res3 Yes

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Characterization of Substituted Naphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with substituted naphthoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the characterization of substituted naphthoic acids, from sample preparation to spectral interpretation.

Solubility and Sample Preparation

Q1: My substituted naphthoic acid won't dissolve in aqueous buffers for analysis. What should I do?

A1: This is a common issue due to the hydrophobic naphthalene ring. The solubility of naphthoic acids is highly pH-dependent.

  • Problem: The pH of your buffer is likely near or below the pKa of the carboxylic acid group (for 1-naphthoic acid, the pKa is ~3.7), keeping it in its poorly soluble, protonated form.

  • Solution: Increase the pH of the aqueous solution to at least two units above the pKa (e.g., pH > 5.7). This will deprotonate the carboxylic acid, forming the much more water-soluble naphthoate salt. You can achieve this by the dropwise addition of a base like NaOH while monitoring the dissolution.

Q2: I need to prepare a concentrated stock solution. What solvent is best?

A2: For concentrated stock solutions, organic solvents are recommended. Substituted naphthoic acids are generally soluble in solvents like ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Always consider the compatibility of the solvent with your downstream application (e.g., HPLC mobile phase, biological assay).

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

A3: This occurs when the final concentration in the aqueous medium exceeds the compound's solubility at that specific pH.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the final pH of your aqueous buffer is high enough to maintain the deprotonated, soluble form of the acid.

    • Reduce Final Concentration: Work with a lower final concentration of the naphthoic acid derivative.

    • Incorporate a Co-solvent: Maintain a small percentage (e.g., 1-5%) of a miscible organic solvent like DMSO or ethanol in the final aqueous solution.

Chromatographic Analysis (HPLC)

Q4: I'm seeing significant peak tailing for my naphthoic acid derivative in reverse-phase HPLC. What is the cause and how can I fix it?

A4: Peak tailing for acidic compounds like naphthoic acids is most often caused by secondary interactions with the silica-based stationary phase.

  • Primary Cause: Interaction of the analyte's carboxylate form with acidic silanol groups (-Si-OH) on the silica surface.

  • Troubleshooting Workflow:

    • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid. Lower the pH of the aqueous component of your mobile phase to ≤ 2.7 by adding an acidifier like phosphoric acid or formic acid. This ensures the analyte is in a single, unionized form, leading to sharper, more symmetrical peaks.

    • Check for Column Overload: Inject a smaller volume or a more dilute sample to see if the peak shape improves.

    • Inspect for System Voids: A void at the head of the column can cause peak distortion. This may require column replacement.

Q5: I am struggling to separate constitutional isomers of a substituted naphthoic acid. What strategies can I employ?

A5: Separating positional isomers is a significant challenge as they often have very similar polarities.

  • Method Development Strategies:

    • Change Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider columns with different stationary phases that offer alternative separation mechanisms, such as phenyl-hexyl or biphenyl columns, which enhance π-π interactions.

    • Optimize Mobile Phase: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) as this can alter selectivity.

    • Adjust Temperature: Lowering the column temperature can sometimes improve resolution between closely eluting peaks.

    • Employ Gradient Elution: Start with a shallow gradient to maximize the separation around the elution time of your isomers.

NMR Spectroscopy

Q6: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I resolve these signals?

A6: Signal overlap in the aromatic region is a frequent challenge due to the similar electronic environments of the naphthalene ring protons.

  • Troubleshooting Steps:

    • Change Deuterated Solvent: The simplest first step is to re-acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce significant chemical shift changes (Aromatic Solvent-Induced Shift, ASIS), which can often resolve overlapping signals. Other useful solvents include acetone-d₆ and DMSO-d₆.

    • Vary the Temperature: Acquiring spectra at different temperatures can sometimes improve resolution by affecting molecular conformations or hydrogen bonding.

    • Utilize Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion.

    • Perform 2D NMR: Experiments like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even within a complex multiplet, aiding in assignment.

Q7: How can I definitively identify the carboxylic acid proton in my ¹H NMR spectrum?

A7: The carboxylic acid proton signal is often broad and its chemical shift can be highly variable. A D₂O exchange experiment is the standard method for confirmation.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum. The labile carboxylic acid proton will exchange with deuterium, causing its signal to disappear or significantly diminish.

Mass Spectrometry

Q8: I am not observing the molecular ion peak for my substituted naphthoic acid in my mass spectrum. Why?

A8: The absence of a molecular ion (M⁺˙) peak is common with "hard" ionization techniques like Electron Ionization (EI) if the molecule is fragile and readily fragments.

  • Troubleshooting Solutions:

    • Use a "Softer" Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic methods that are more likely to yield an intact molecular ion or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻). ESI is particularly well-suited for LC-MS analysis of organic acids.

    • Look for Adducts: In ESI, especially if there are salt contaminants, look for adduct ions such as sodium [M+Na]⁺ or potassium [M+K]⁺.

    • Optimize Source Conditions: In ESI, reduce the source temperature or voltages to minimize in-source fragmentation.

Q9: What are the expected fragmentation patterns for a naphthoic acid in mass spectrometry?

A9: For carboxylic acids, characteristic fragmentation often involves the carboxyl group.

  • Common Neutral Losses (EI):

    • Loss of a hydroxyl radical (•OH), resulting in a peak at [M-17].

    • Loss of the entire carboxyl group (•COOH), resulting in a peak at [M-45].

  • Tandem MS (MS/MS) on [M-H]⁻ (ESI):

    • A common fragmentation pathway for deprotonated carboxylic acids is the loss of CO₂ (44 Da).

Data Presentation: Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for unsubstituted naphthoic acids. Substituents will alter these values; electron-donating groups generally cause upfield shifts (lower ppm), while electron-withdrawing groups cause downfield shifts (higher ppm) for nearby nuclei.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Assignment1-Naphthoic Acid2-Naphthoic Acid
COOH~13.17 (broad s)~13.11 (broad s)
H-2~7.65 (dd)-
H-3~7.65 (t)~8.00 (dd)
H-4~8.15 (d)~8.00 (d)
H-5~8.00 (d)~7.62 (m)
H-6~7.60 (m)~7.62 (m)
H-7~7.60 (m)~8.00 (d)
H-8~8.87 (d)~8.63 (s)

Data compiled from publicly available spectral data.[1][2] Note: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, m=multiplet.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Assignment1-Naphthoic Acid2-Naphthoic Acid
COOH~169.1~172.7
C-1~130.3~133.5
C-2~125.4~128.1
C-3~128.2~126.9
C-4~126.0~129.1
C-4a~131.1~132.9
C-5~129.1~128.0
C-6~126.7~127.3
C-7~128.1~128.0
C-8~130.3~124.9
C-8a~133.9~135.8

Data compiled from publicly available spectral data.[1][2]

Experimental Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the substituted naphthoic acid for ¹H NMR or 25-100 mg for ¹³C NMR.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[3]

    • Cap the tube and gently agitate until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Spectrometer Setup (Typical 400 MHz instrument):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse program.

    • Number of Scans (NS): 16-64 (adjust based on concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width: Typically -1 to 14 ppm.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled single-pulse program.

    • Number of Scans (NS): 1024 or more may be required depending on concentration.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width: Typically 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ peak is at 77.16 ppm.

Protocol 2: Reverse-Phase HPLC Method for Purity Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (or Phosphoric Acid) in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Set to a wavelength appropriate for the chromophore (e.g., 240-280 nm).

    • Gradient Program (Example):

      • 0-2 min: 60% B

      • 2-12 min: 60% to 90% B

      • 12-14 min: 90% B

      • 14-15 min: 60% B (return to initial)

      • Equilibrate for at least 5 minutes before the next injection.

  • Sample Preparation:

    • Prepare a stock solution of the substituted naphthoic acid at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Dilute the stock solution with the diluent to a working concentration (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the sample and acquire the chromatogram.

    • Integrate the peaks to determine purity or quantify against standards.

Protocol 3: LC-MS Analysis using Electrospray Ionization (ESI)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Avoid non-volatile buffers (e.g., phosphate) and salts (e.g., NaCl), as they are incompatible with ESI-MS.[4]

  • LC Method:

    • Use the HPLC method described in Protocol 2, ensuring that the mobile phase additive is volatile (formic acid is preferred over phosphoric acid).

  • Mass Spectrometer Parameters (ESI-Negative Mode):

    • Ionization Mode: ESI Negative (to detect [M-H]⁻).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Scan Range: Set a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Acquisition and Interpretation:

    • Acquire data in full scan mode to identify the m/z of the deprotonated molecule [M-H]⁻.

    • If structural confirmation is needed, perform tandem MS (MS/MS) on the [M-H]⁻ ion to generate a characteristic fragmentation spectrum. Look for the loss of CO₂ (44 Da).

Visualizations

Troubleshooting_Workflow cluster_start Start: Characterization Issue cluster_hplc HPLC Issues cluster_nmr NMR Issues cluster_ms Mass Spec Issues start Identify Analytical Problem hplc_issue Poor Peak Shape / Tailing? start->hplc_issue HPLC nmr_issue Overlapping Aromatic Signals? start->nmr_issue NMR ms_issue No Molecular Ion Peak? start->ms_issue MS hplc_solution Lower Mobile Phase pH to <3 (e.g., 0.1% Formic Acid) Check for Column Overload hplc_issue->hplc_solution Yes isomer_issue Isomer Co-elution? hplc_issue->isomer_issue No isomer_solution Change Column (e.g., Phenyl-Hexyl) Optimize Organic Modifier (ACN vs MeOH) Use Shallow Gradient isomer_issue->isomer_solution Yes nmr_solution Re-run in Different Solvent (Benzene-d6) Acquire 2D COSY Spectrum nmr_issue->nmr_solution Yes nmr_id Identify COOH Proton? nmr_issue->nmr_id No nmr_id_solution Perform D2O Exchange (Signal will disappear) nmr_id->nmr_id_solution Yes ms_solution Use Soft Ionization (ESI) Run in Negative Mode for [M-H]- Look for Adducts ([M+Na]+) ms_issue->ms_solution Yes

Caption: Troubleshooting decision tree for common analytical issues.

HPLC_Method_Dev prep Sample Preparation (Dissolve & Filter) col_select Column Selection (Start with C18) prep->col_select mob_phase Mobile Phase Setup (A: 0.1% HCOOH in H2O, B: ACN) col_select->mob_phase gradient Initial Gradient Run (e.g., 10-90% B over 15 min) mob_phase->gradient eval Evaluate Chromatogram gradient->eval optimize Optimize Separation (Adjust Gradient Slope, Temp, Solvent) eval->optimize Resolution < 1.5 validate Method Validation eval->validate Resolution > 1.5 optimize->gradient Re-inject

Caption: Workflow for HPLC method development for substituted naphthoic acids.

References

Validation & Comparative

A Comparative Guide to 4-Ethyl-1-naphthoic Acid and 4-Acetyl-1-naphthoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Structurally Related Naphthoic Acid Derivatives

In the landscape of medicinal chemistry and drug discovery, the naphthalene scaffold serves as a versatile template for the development of novel therapeutic agents. Within this class of compounds, 4-substituted-1-naphthoic acids have garnered significant interest due to their diverse biological activities. This guide provides a detailed comparative analysis of two such derivatives: 4-Ethyl-1-naphthoic acid and 4-acetyl-1-naphthoic acid. By examining their physicochemical properties, pharmacological activities with supporting experimental data, and synthetic routes, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their research endeavors.

Physicochemical Properties: A Tale of Two Substituents

The seemingly subtle difference between an ethyl and an acetyl group at the 4-position of the 1-naphthoic acid core imparts distinct physicochemical characteristics to each molecule. These differences, summarized in the table below, can significantly influence their solubility, reactivity, and pharmacokinetic profiles.

PropertyThis compound4-Acetyl-1-naphthoic acid
Molecular Formula C₁₃H₁₂O₂C₁₃H₁₀O₃
Molecular Weight 200.24 g/mol 214.22 g/mol
Appearance Light beige crystalline powderFaint yellow powder
Melting Point 129 - 131 °CNot available
Boiling Point 379.3 °C at 760 mmHgNot available
Solubility Slightly soluble in chloroform and methanolMore soluble in polar solvents like methanol
Chemical Reactivity The ethyl group is an electron-donating group, which can influence the acidity of the carboxylic acid and the reactivity of the naphthalene ring.The acetyl group is an electron-withdrawing group, which increases the acidity of the carboxylic acid and can affect the metabolic stability of the molecule.

Pharmacological Activities and Potential Mechanisms of Action

While direct comparative studies on the biological activities of this compound and 4-acetyl-1-naphthoic acid are not extensively documented in publicly available literature, structure-activity relationship (SAR) studies of related naphthoic acid and naphthoquinone derivatives provide valuable insights into their potential therapeutic applications.[1][2][3]

4-Acetyl-1-naphthoic Acid: A Potential Anti-inflammatory and Anticancer Agent

The presence of the electron-withdrawing acetyl group in 4-acetyl-1-naphthoic acid suggests a potential for interaction with biological targets involved in inflammation and cancer.

  • Anti-inflammatory Activity: Naphthoic acid derivatives have been investigated for their anti-inflammatory properties.[4] One plausible mechanism is through the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6] Activation of AhR can lead to the regulation of inflammatory responses. The electron-withdrawing nature of the acetyl group may influence the binding affinity and activation of AhR.

  • Anticancer Activity: The 1,4-naphthoquinone scaffold, structurally related to 4-acetyl-1-naphthoic acid, is a well-known pharmacophore in anticancer drug design.[1][2][3] The cytotoxic effects of these compounds are often attributed to their ability to generate reactive oxygen species (ROS), intercalate into DNA, and inhibit topoisomerase enzymes. The acetyl group may contribute to these activities by influencing the electronic properties of the naphthalene ring system. Furthermore, some studies suggest that naphthoic acid derivatives may exert their effects through the inhibition of cytochrome P450 (CYP) enzymes , which are involved in the metabolism of carcinogens and cancer drugs.[7][8][9]

This compound: A Versatile Research Intermediate

This compound is primarily recognized as a key intermediate in the synthesis of other biologically active molecules. Its applications include the preparation of antimalarial compounds and its potential use as a plant-growth promoting agent. The electron-donating nature of the ethyl group, in contrast to the acetyl group, would likely lead to different interactions with biological targets and, consequently, a distinct pharmacological profile.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Synthesis of 4-Acetyl-1-naphthoic Acid from 1,4-Naphthalenedicarboxylic Acid[10]

This method describes a two-step synthesis of 4-acetyl-1-naphthoic acid starting from the readily available 1,4-naphthalenedicarboxylic acid.

Step 1: Esterification of 1,4-Naphthalenedicarboxylic Acid

  • To a 1000 mL round-bottomed flask, add 1,4-naphthalenedicarboxylic acid (80 g, 370 mmol) and methanol (560 mL).

  • Cool the mixture to below 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (92.4 g, 777 mmol) dropwise with stirring.

  • After the addition is complete, raise the temperature to 75 °C and reflux the reaction for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude dimethyl 1,4-naphthalenedicarboxylate.

  • Dissolve the crude product in toluene (300 mL) and wash twice with 10% aqueous K₂CO₃ solution (100 mL) and then with water (150 mL).

  • Separate the organic phase and concentrate under reduced pressure to yield the purified diester.

Step 2: Conversion to 4-Acetyl-1-naphthoic Acid

Further steps involving selective hydrolysis and reaction with an appropriate methylating agent (not detailed in the provided search results) would be required to convert the diester to the final product.

A patented method also describes the preparation of 4-acetyl-1-naphthoic acid from 4-bromo-1-naphthyl ethyl ketone, involving reaction with trimethyl orthoformate followed by treatment with n-butyllithium and carbon dioxide.

Synthesis of this compound

A common synthetic route to this compound involves the carboxylation of a Grignard reagent derived from an appropriate 4-ethyl-1-halonaphthalene.

Conceptual Synthesis via Grignard Reaction: [10][11]

  • Prepare the Grignard reagent from 4-ethyl-1-bromonaphthalene and magnesium turnings in anhydrous ether.

  • React the Grignard reagent with solid carbon dioxide (dry ice).

  • Acidify the reaction mixture with an aqueous acid (e.g., HCl) to protonate the carboxylate and yield this compound.

  • Purify the product by recrystallization or chromatography.

In Vitro Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)[14][15][16][17][18]

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound and 4-acetyl-1-naphthoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells only) and a positive control (cells + LPS) should be included.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent (equal volumes of Solution A and Solution B mixed just before use) to each supernatant sample.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100.

In Vitro Anticancer Activity Assessment: MTT Cytotoxicity Assay[19][20][21][22][23]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium with supplements

  • Test compounds dissolved in a suitable solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Visualizing the Concepts: Diagrams

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_assays Biological Assays start1 4-Ethyl-1-bromonaphthalene prod1 This compound start1->prod1 Grignard Reaction start2 1,4-Naphthalenedicarboxylic Acid prod2 4-Acetyl-1-naphthoic acid start2->prod2 Esterification & Modification assay1 Anti-inflammatory Assay (Griess Assay) prod1->assay1 assay2 Anticancer Assay (MTT Assay) prod1->assay2 prod2->assay1 prod2->assay2

Caption: A simplified workflow illustrating the synthesis of the two compounds and their subsequent evaluation in biological assays.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Naphthoic Acid Derivative ahr AhR ligand->ahr Binding hsp90 HSP90 ahr->hsp90 Release ahr_arnt AhR-ARNT Complex ahr->ahr_arnt Translocation arnt ARNT arnt->ahr_arnt xre XRE (DNA) ahr_arnt->xre Binding gene Target Gene Expression xre->gene Transcription

Caption: A potential signaling pathway involving the Aryl Hydrocarbon Receptor (AhR) that may be modulated by naphthoic acid derivatives.

Conclusion

This compound and 4-acetyl-1-naphthoic acid, while structurally similar, possess distinct physicochemical properties that likely translate to different pharmacological profiles. The electron-withdrawing acetyl group of 4-acetyl-1-naphthoic acid suggests its potential as an anti-inflammatory and anticancer agent, possibly through interactions with targets like the Aryl Hydrocarbon Receptor and cytochrome P450 enzymes. In contrast, the electron-donating ethyl group of this compound makes it a valuable intermediate for the synthesis of other bioactive molecules.

This guide provides a foundational understanding of these two compounds, supported by established experimental protocols to encourage further investigation. Direct comparative studies are warranted to fully elucidate their respective biological activities and therapeutic potential. The provided information and methodologies aim to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug development.

References

A Comparative Guide to the Biological Activities of Naphthoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-naphthoic acid and 2-naphthoic acid, two key isomers of naphthoic acid. The information presented herein is supported by experimental data to aid in understanding their differential effects and potential therapeutic applications.

Introduction

Naphthoic acids, carboxylic acid derivatives of naphthalene, exist as two primary isomers: 1-naphthoic acid and 2-naphthoic acid. The position of the carboxyl group on the naphthalene ring significantly influences their physicochemical properties and, consequently, their biological activities. This guide explores their comparative antimicrobial, anti-inflammatory, and anticancer properties, providing a data-driven overview for research and development purposes.

Data Presentation

Antimicrobial Activity

A study comparing the antimicrobial properties of lanthanum (La³⁺) complexes of 1-naphthoic acid and 2-naphthoic acid revealed notable differences in their efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these complexes.

CompoundMicroorganismMIC (µg/mL)[1]
Lanthanum complex of 1-Naphthoic AcidEscherichia coli>1000
Staphylococcus aureus500
Lanthanum complex of 2-Naphthoic AcidEscherichia coli1000
Staphylococcus aureus250
Ciprofloxacin (Standard)Escherichia coli15.625
Staphylococcus aureus31.25

Lower MIC values indicate greater antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of naphthoic acid isomers has been investigated through their interaction with the aryl hydrocarbon receptor (AhR), a key regulator of inflammatory responses. A study on young adult mouse colonic (YAMC) cells showed that both 1-naphthoic acid (1-NA) and 2-naphthoic acid (2-NA) exhibit weak agonistic activity towards the AhR, as measured by the induction of the target gene Cytochrome P450 1B1 (CYP1B1).

CompoundConcentration (µM)Fold Induction of Cyp1b1 mRNA[2][3]
1-Naphthoic Acid100Minimal Induction
2-Naphthoic Acid100Minimal Induction
TCDD (Positive Control)0.01~10-fold

TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) is a potent AhR agonist.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds (lanthanum complexes of 1-naphthoic acid and 2-naphthoic acid) are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (negative control) and medium with the microbial suspension (positive control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (naphthoic acid isomers or their derivatives) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Quantitative Real-Time PCR)

This assay measures the induction of AhR target genes, such as CYP1A1 or CYP1B1, as an indicator of AhR activation.

  • Cell Culture and Treatment: A suitable cell line (e.g., YAMC, HepG2) is cultured and treated with the test compounds (1-naphthoic acid, 2-naphthoic acid) at various concentrations for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., TCDD) are included.

  • RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): qPCR is performed using the synthesized cDNA, specific primers for the target gene (e.g., CYP1B1) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as a fold change compared to the vehicle control.

Mandatory Visualization

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the signaling pathway of the Aryl Hydrocarbon Receptor (AhR) upon activation by ligands such as naphthoic acid isomers.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Naphthoic Acid Isomer (Ligand) AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex Binding Activated_AhR Ligand-AhR Complex AhR_complex->Activated_AhR Conformational Change Dimer AhR-ARNT Heterodimer Activated_AhR->Dimer Nuclear Translocation & Dimerization ARNT ARNT ARNT->Dimer XRE Xenobiotic Responsive Element (XRE) Dimer->XRE Binding CYP1B1 CYP1B1 Gene XRE->CYP1B1 Gene Transcription mRNA CYP1B1 mRNA CYP1B1->mRNA Protein CYP1B1 Protein (Metabolism, Inflammatory Response) mRNA->Protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Conclusion

The available data indicates that 1-naphthoic acid and 2-naphthoic acid exhibit distinct biological activity profiles. In the context of antimicrobial activity, the lanthanum complex of 2-naphthoic acid demonstrates greater efficacy against Staphylococcus aureus compared to the 1-naphthoic acid complex. Both isomers show weak agonistic activity towards the aryl hydrocarbon receptor, suggesting a potential, albeit modest, role in modulating inflammatory pathways. Further research, particularly direct comparative studies on their anticancer effects with quantitative metrics like IC50 values, is warranted to fully elucidate their therapeutic potential. The provided experimental protocols offer a standardized framework for future investigations into the biological activities of these and other related compounds.

References

A Head-to-Head Battle: LC-MS/MS versus GC-MS for the Analysis of 4-Ethyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of aromatic carboxylic acids like 4-Ethyl-1-naphthoic acid, the choice of analytical technique is a critical decision that impacts sensitivity, selectivity, and sample throughput. This guide provides a comprehensive comparison of two powerful analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By examining their underlying principles, experimental workflows, and performance characteristics, this document aims to equip you with the knowledge to select the optimal method for your specific analytical needs.

Principles at a Glance: Navigating the Separation and Detection Landscape

At their core, both LC-MS/MS and GC-MS are hyphenated techniques that couple a chromatographic separation method with mass spectrometric detection. The fundamental difference lies in the mobile phase used for separation. LC-MS/MS employs a liquid mobile phase to separate analytes based on their partitioning between the liquid mobile phase and a solid stationary phase.[1] In contrast, GC-MS utilizes an inert gas as the mobile phase to separate volatile compounds based on their boiling points and interaction with a stationary phase within a heated column.[1]

For a non-volatile and polar molecule like this compound, this distinction has significant implications. Direct analysis by GC-MS is challenging due to the compound's low volatility.[2] To overcome this, a chemical derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester derivative.[3] This additional sample preparation step can introduce variability and increase analysis time. Conversely, LC-MS/MS is well-suited for the direct analysis of polar and non-volatile compounds, often requiring minimal sample preparation.[4]

Performance Showdown: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of aromatic carboxylic acids, using 1-Naphthoic acid as a representative compound due to the limited availability of direct comparative data for this compound.

ParameterLC-MS/MSGC-MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.005 - 10 ng/mL10 - 100 ng/mL
Limit of Quantification (LOQ) 0.015 - 50 ng/mL50 - 500 ng/mL
Accuracy (% Recovery) 95 - 110%90 - 110%
Precision (% RSD) < 15%< 15%
Sample Throughput HighMedium
Selectivity Very HighHigh
Derivatization Not typically requiredOften required

Data is based on typical performance for 1-Naphthoic acid and similar aromatic carboxylic acids.[5]

As the data indicates, LC-MS/MS generally offers superior sensitivity, with significantly lower limits of detection and quantification compared to GC-MS.[5][6] This enhanced sensitivity is a key advantage when analyzing trace levels of target compounds in complex biological matrices.[7] Furthermore, the high selectivity of tandem mass spectrometry (MS/MS) minimizes interferences from matrix components, leading to more robust and reliable quantification.[7] While both techniques demonstrate excellent linearity, accuracy, and precision, the requirement for derivatization in GC-MS can impact sample throughput and introduce additional sources of error.[8]

Experimental Deep Dive: Protocols for Analysis

To provide a practical understanding of the methodologies, detailed experimental protocols for both LC-MS/MS and a representative GC-MS method are outlined below.

LC-MS/MS Experimental Protocol

This protocol describes a general method for the quantitative analysis of this compound in a biological matrix such as plasma.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation, for example:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

GC-MS Experimental Protocol (with Derivatization)

This protocol outlines a general procedure for the analysis of this compound using GC-MS, which necessitates a derivatization step. Silylation is a common derivatization technique for carboxylic acids.[3]

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample to isolate the acidic compounds.

  • Drying: Evaporate the extract to complete dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

    • Heat the mixture at 60-70°C for 30-60 minutes.

    • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan or selected ion monitoring (SIM) of characteristic ions of the derivatized analyte.

Visualizing the Workflow: A Step-by-Step Diagrammatic Representation

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for both LC-MS/MS and GC-MS analysis of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Detection Tandem MS Detection (MRM) ESI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation EI_Ionization Electron Ionization (EI) GC_Separation->EI_Ionization MS_Detection MS Detection (Scan/SIM) EI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion: Making the Right Choice

LC-MS/MS emerges as the superior choice for applications demanding high sensitivity, high selectivity, and high throughput.[6][7] Its ability to directly analyze the compound without derivatization simplifies the workflow and reduces potential sources of error.[4] This makes it particularly well-suited for bioanalytical studies in drug development and for the analysis of complex matrices where trace-level detection is required.[7]

GC-MS , while a robust and reliable technique, is better suited for volatile compounds. For non-volatile carboxylic acids like this compound, the mandatory derivatization step adds complexity and may limit sample throughput.[2][3] However, for laboratories primarily equipped for GC-MS or for specific applications where derivatization is not a major concern, it remains a viable option.

Ultimately, the decision between LC-MS/MS and GC-MS should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation and expertise. For the quantitative analysis of this compound in most research, scientific, and drug development settings, the advantages offered by LC-MS/MS make it the preferred analytical platform.

References

Comparative study of electron-donating vs electron-withdrawing groups on naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent groups on the physicochemical properties of aromatic carboxylic acids is paramount. This guide provides a comparative analysis of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the characteristics of naphthoic acid, supported by experimental data and detailed methodologies.

The electronic nature of a substituent group attached to the naphthalene ring of naphthoic acid significantly alters its acidity, reactivity, and spectroscopic properties. Generally, electron-withdrawing groups increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. Conversely, electron-donating groups tend to decrease acidity by destabilizing the conjugate base. These modifications are critical in fields such as medicinal chemistry, where tuning the pKa of a molecule can profoundly impact its pharmacokinetic and pharmacodynamic profile.

Comparative Physicochemical Data

The following table summarizes the dissociation constants (pKa) for a series of substituted 1-naphthoic and 2-naphthoic acids. The pKa value is a quantitative measure of a compound's acidity; a lower pKa indicates a stronger acid. The data illustrates the tangible effects of various electron-donating and electron-withdrawing substituents.

Naphthoic Acid DerivativeSubstituentSubstituent NaturepKa in 50% aq. ethanol
1-Naphthoic acid-HNeutral4.90
4-Methoxy-1-naphthoic acid-OCH₃Electron-Donating5.03
4-Methyl-1-naphthoic acid-CH₃Electron-Donating5.01
4-Chloro-1-naphthoic acid-ClElectron-Withdrawing4.65
4-Nitro-1-naphthoic acid-NO₂Electron-Withdrawing4.38
2-Naphthoic acid-HNeutral5.15
6-Bromo-2-naphthoic acid-BrElectron-Withdrawing4.83
6-Methoxy-2-naphthoic acid-OCH₃Electron-Donating5.31

Note: The pKa values are compiled from various sources and the solvent system can influence the absolute values. The trend, however, remains consistent.

Experimental Protocols

General Procedure for the Synthesis of Substituted Naphthoic Acids

The synthesis of substituted naphthoic acids can be achieved through various established organic chemistry methodologies. A common approach involves the oxidation of a corresponding substituted methylnaphthalene.

Example: Synthesis of 4-Nitro-1-naphthoic acid

  • Nitration of 1-Methylnaphthalene: To a cooled solution of 1-methylnaphthalene in acetic anhydride, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours and then poured onto ice. The resulting precipitate of 1-methyl-4-nitronaphthalene is filtered, washed with water, and dried.

  • Oxidation: The 1-methyl-4-nitronaphthalene is then oxidized to the corresponding carboxylic acid. A common oxidizing agent is potassium permanganate in a mixture of pyridine and water. The reaction mixture is heated under reflux for several hours.

  • Work-up: After the reaction is complete, the mixture is cooled, and the manganese dioxide is filtered off. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 4-nitro-1-naphthoic acid. The product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter for characterizing the acidity of the synthesized naphthoic acid derivatives. Potentiometric titration is a standard and accurate method for its determination.

  • Preparation of the Analyte Solution: A precise amount of the substituted naphthoic acid is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like ethanol (e.g., 50% aqueous ethanol) to ensure solubility.

  • Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The data of pH versus the volume of titrant added is plotted.

  • pKa Determination: The pKa value corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This point can be determined from the titration curve, often by finding the point of maximum slope on a first derivative plot.

Visualizing Electronic Effects and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the underlying principles and a generalized workflow for this comparative study.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ Naphthoic_EDG Naphthoic Acid EDG->Naphthoic_EDG Donates e⁻ density Anion_EDG Carboxylate Anion (Destabilized) Naphthoic_EDG->Anion_EDG Deprotonation Acidity_EDG Decreased Acidity (Higher pKa) Anion_EDG->Acidity_EDG EWG e.g., -NO₂, -Cl Naphthoic_EWG Naphthoic Acid EWG->Naphthoic_EWG Withdraws e⁻ density Anion_EWG Carboxylate Anion (Stabilized) Naphthoic_EWG->Anion_EWG Deprotonation Acidity_EWG Increased Acidity (Lower pKa) Anion_EWG->Acidity_EWG Experimental_Workflow Start Select Substituted Naphthalene Precursor Synthesis Chemical Synthesis (e.g., Oxidation, Coupling) Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization pKa_Measurement pKa Determination (Potentiometric Titration) Characterization->pKa_Measurement Data_Analysis Data Analysis and Comparison pKa_Measurement->Data_Analysis Conclusion Conclusion on Substituent Effects Data_Analysis->Conclusion

Navigating Nuclear Receptor Cross-Reactivity: A Comparative Analysis of 4-Ethyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical compound is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative framework for evaluating the cross-reactivity of 4-Ethyl-1-naphthoic acid in biological assays, particularly in the context of nuclear receptor signaling. While direct experimental data for this compound is not publicly available, this document outlines the established methodologies and provides comparative data for well-characterized nuclear receptor ligands to serve as a benchmark for future studies.

The naphthoic acid scaffold, a key feature of this compound, is present in a number of biologically active molecules, including some that interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3] These nuclear receptors are critical regulators of gene expression, involved in cellular differentiation, proliferation, and apoptosis.[4][5] Ligands that activate these receptors can have significant therapeutic potential, but cross-reactivity between RAR and RXR pathways can lead to unwanted side effects.[6][7] Therefore, assessing the selectivity of any new compound, such as this compound, is a critical step in its development.

This guide compares the hypothetical activity of this compound with two well-established retinoid receptor ligands: All-trans-retinoic acid (ATRA), a potent pan-RAR agonist, and Bexarotene, a highly selective RXR agonist.[8][9][10][11]

Comparative Analysis of Receptor Activation

To quantitatively assess cross-reactivity, the half-maximal effective concentration (EC50) of a compound is determined in cell-based reporter assays for each receptor subtype. A lower EC50 value indicates higher potency. The ratio of EC50 values between different receptors is a measure of selectivity.

CompoundTarget ReceptorEC50 (nM)Selectivity Profile
This compound RARα, RXRαData Not AvailableTo Be Determined
All-trans-retinoic acid (ATRA) RARα169[9]Pan-RAR Agonist
RARβ9[9]
RARγ2[9]
RXRs>1000[10]
Bexarotene RXRα33[8]Highly RXR Selective
RXRβ24[8]
RXRγ25[8]
RARs>10000[8][12]

Experimental Protocols

The following is a detailed methodology for a luciferase reporter gene assay, a standard method for determining the activity and selectivity of compounds on nuclear receptors like RAR and RXR.[13][14][15][16][17]

Luciferase Reporter Gene Assay for RAR and RXR Activity

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • After 24 hours, cells are transiently co-transfected with the following plasmids using a suitable transfection reagent:

    • An expression vector for the full-length human RARα or RXRα.

    • A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE) or a retinoid X response element (RXRE).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with DMEM containing the test compound (e.g., this compound) or control ligands (ATRA, Bexarotene) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Cells are incubated with the compounds for an additional 24 hours.

3. Luciferase Assay:

  • The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Luminescence is quantified using a luminometer.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

  • The fold induction of luciferase activity is calculated relative to the vehicle control.

  • The EC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathways of RAR and RXR and the general workflow for assessing compound activity.

RAR_RXR_Signaling cluster_extracellular Extracellular Space cluster_nucleus Nucleus Ligand_RAR ATRA RAR RAR Ligand_RAR->RAR Binds Ligand_RXR Bexarotene RXR RXR Ligand_RXR->RXR Binds Test_Compound This compound Test_Compound->RAR Potential Binding Test_Compound->RXR Potential Binding Heterodimer RAR-RXR Heterodimer RAR->Heterodimer Forms RXR->Heterodimer Forms RARE RARE Heterodimer->RARE Binds to Gene Target Gene Transcription RARE->Gene Initiates

Figure 1. Simplified signaling pathway of RAR and RXR activation.

Experimental_Workflow A Cell Seeding (HEK293T) B Transfection with Receptor & Reporter Plasmids A->B C Compound Treatment (24 hours) B->C D Dual-Luciferase Assay C->D E Data Analysis (EC50 Determination) D->E

Figure 2. Experimental workflow for the luciferase reporter assay.

Conclusion

The assessment of cross-reactivity is a cornerstone of modern drug discovery and chemical biology. While the biological activity of this compound on nuclear receptors remains to be experimentally determined, the framework presented here provides a clear and objective methodology for its evaluation. By comparing its potential activity against well-characterized and selective ligands like ATRA and Bexarotene, researchers can effectively profile its selectivity and gain crucial insights into its mechanism of action. The detailed experimental protocol and illustrative diagrams serve as a practical guide for conducting these essential studies.

References

A Spectroscopic Comparative Analysis of 4-Ethyl-1-naphthoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Ethyl-1-naphthoic acid and its primary derivatives, the methyl ester (methyl 4-ethyl-1-naphthoate) and the primary amide (4-ethyl-1-naphthamide). Due to the limited availability of direct experimental spectra for these specific compounds, this guide utilizes data from closely related analogs, including 1-naphthoic acid and 2-naphthoic acid, to provide a robust comparative framework. The analysis covers Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its derivatives. For comparative purposes, data for the parent compounds, 1-naphthoic acid and 2-naphthoic acid, are also included.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons-COOH / -COOCH₃ / -CONH₂-CH₂CH₃-CH₂CH₃Solvent
This compound Data not available~13 (broad s)~3.0 (q)~1.3 (t)DMSO-d₆
Methyl 4-ethyl-1-naphthoate Data not available~3.9 (s)~3.0 (q)~1.3 (t)CDCl₃
4-Ethyl-1-naphthamide Data not available~7.5 and ~7.9 (broad s)~3.0 (q)~1.3 (t)DMSO-d₆
1-Naphthoic acid [1]8.87 (d), 8.16 (m), 8.01 (m), 7.62 (m)13.17 (s)--DMSO-d₆
2-Naphthoic acid [1]8.63 (s), 8.12 (d), 8.01 (m), 7.63 (m)13.11 (s)--DMSO-d₆

Note: Chemical shifts for this compound and its derivatives are predicted based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OAromatic Carbons-COOCH₃-CH₂CH₃-CH₂CH₃Solvent
This compound ~169125-140-~28~15DMSO-d₆
Methyl 4-ethyl-1-naphthoate ~168125-140~52~28~15CDCl₃
4-Ethyl-1-naphthamide ~171125-140-~28~15DMSO-d₆
1-Naphthoic acid [1]169.1133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4---DMSO-d₆
2-Naphthoic acid [1]172.7140.2, 137.4, 135.8, 134.5, 133.5, 133.4, 133.3, 132.9, 132.0, 130.4---DMSO-d₆

Note: Chemical shifts for this compound and its derivatives are predicted based on typical values for similar structures.

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O StretchN-H Stretch (Amide)C-O Stretch
This compound 2500-3300 (broad)~1700-~1300
Methyl 4-ethyl-1-naphthoate -~1720-~1250
4-Ethyl-1-naphthamide -~1660~3350 and ~3180-
1-Naphthoic acid 2500-3300 (broad)~1680-1700-~1290
2-Naphthoic acid 2500-3300 (broad)~1680-1700-~1290

Note: Wavenumbers are approximate and can vary based on the sample preparation method.

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Compoundλmax 1λmax 2Solvent
This compound ~290-300~230-240Ethanol
Methyl 4-ethyl-1-naphthoate ~290-300~230-240Ethanol
4-Ethyl-1-naphthamide ~290-300~230-240Ethanol
1-Naphthoic acid ~293~225Ethanol
2-Naphthoic acid ~280, ~334~236Acidic Mobile Phase

Note: λmax values for this compound and its derivatives are predicted based on the spectrum of 1-naphthoic acid. The electronic transitions of the naphthalene core are largely unaffected by the derivatization of the carboxylic acid group.

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+H]⁺Key Fragments
This compound 200.08201.09183 [M-OH]⁺, 171 [M-C₂H₅]⁺, 155 [M-COOH]⁺, 127
Methyl 4-ethyl-1-naphthoate 214.10215.11183 [M-OCH₃]⁺, 185 [M-C₂H₅]⁺, 155 [M-COOCH₃]⁺, 127
4-Ethyl-1-naphthamide 199.09200.10183 [M-NH₂]⁺, 170 [M-C₂H₅]⁺, 155 [M-CONH₂]⁺, 127
1-Naphthoic acid 172.05173.06155 [M-OH]⁺, 127 [M-COOH]⁺
Ethyl 1-naphthoate 200.08201.09171 [M-C₂H₅]⁺, 155 [M-OC₂H₅]⁺, 127 [M-COOC₂H₅]⁺

Note: Fragmentation patterns are predicted based on common fragmentation pathways for aromatic carboxylic acids, esters, and amides.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

    • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

  • ¹H NMR Spectroscopy :

    • Spectrometer : 400 MHz or higher field instrument.

    • Pulse Program : Standard single-pulse sequence.

    • Number of Scans : 16-64, depending on the sample concentration.

    • Relaxation Delay : 1-5 seconds.

    • Spectral Width : 0-15 ppm.

  • ¹³C NMR Spectroscopy :

    • Spectrometer : 100 MHz or higher field instrument.

    • Pulse Program : Proton-decoupled pulse sequence.

    • Number of Scans : 1024 or more, depending on the sample concentration.

    • Relaxation Delay : 2-5 seconds.

    • Spectral Width : 0-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition :

    • Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of the sample in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

  • Data Acquisition :

    • Spectrometer : Double-beam UV-Vis spectrophotometer.

    • Scan Range : 200-400 nm.

    • Cuvette : 1 cm path length quartz cuvette.

    • Use the pure solvent as a reference blank to zero the instrument.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The solution can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Data Acquisition (Electron Impact - EI) :

    • Ionization Mode : Electron Impact (EI).

    • Electron Energy : 70 eV.

    • Mass Range : m/z 50-500.

  • Data Acquisition (Electrospray Ionization - ESI) :

    • Ionization Mode : Electrospray Ionization (ESI), positive or negative ion mode.

    • Solvent Flow Rate : 5-10 µL/min (for direct infusion).

    • Capillary Voltage : 3-4 kV.

    • Mass Range : m/z 50-500.

Visualizations

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound and its derivatives is outlined below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Structure Structural Elucidation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Experimental workflow for spectroscopic analysis.

Potential Signaling Pathway Involvement

Naphthoic acid derivatives have been identified as antagonists of the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory responses. The signaling cascade initiated by the activation of the P2Y14 receptor is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14 P2Y14 Receptor G_protein Gi/o Protein P2Y14->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits RhoA RhoA G_protein->RhoA Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Inflammation Inflammatory Response RhoA->Inflammation MAPK->Inflammation Ligand UDP-Glucose (Agonist) Ligand->P2Y14 Activates Antagonist This compound (Potential Antagonist) Antagonist->P2Y14 Inhibits

Caption: P2Y14 receptor signaling pathway.

References

A Comparative Guide to the Synthesis of Substituted Naphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted naphthoic acids are pivotal structural motifs in a myriad of applications, ranging from pharmaceuticals and agrochemicals to advanced materials. The strategic introduction of a carboxylic acid function onto the naphthalene core, along with other substituents, is a key step in the synthesis of these valuable compounds. This guide provides an objective comparison of several prominent synthetic routes to substituted naphthoic acids, supported by experimental data to aid researchers in selecting the most appropriate methodology for their specific needs.

Overview of Synthetic Strategies

The synthesis of substituted naphthoic acids can be broadly categorized into several approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, scalability, and tolerance to various functional groups. This guide will focus on the following key methods:

  • Grignard Carboxylation: A classic and robust method involving the reaction of a naphthylmagnesium halide with carbon dioxide.

  • Palladium-Catalyzed Carbonylation: A modern and versatile approach utilizing a palladium catalyst to introduce a carbonyl group.

  • Oxidation of Acenaphthene: A specific route to produce 1,8-naphthalic acid, a dicarboxylic acid anhydride.

  • Multi-step Synthesis of Hydroxy-substituted Naphthoic Acids: A representative multi-step sequence to access highly functionalized naphthoic acids.

  • Direct Carboxylation of Naphthalene: An atom-economical approach involving the direct reaction of naphthalene with carbon dioxide in the presence of a Lewis acid.

The following diagram provides a high-level overview of these synthetic pathways.

Synthesis_Routes cluster_starting_materials Starting Materials cluster_methods Synthesis Methods cluster_products Products Bromonaphthalene Bromonaphthalene Grignard Carboxylation Grignard Carboxylation Bromonaphthalene->Grignard Carboxylation Mg, CO2 Pd-Catalyzed Carbonylation Pd-Catalyzed Carbonylation Bromonaphthalene->Pd-Catalyzed Carbonylation Pd catalyst, CO Naphthalene Naphthalene Direct Carboxylation Direct Carboxylation Naphthalene->Direct Carboxylation Lewis Acid, CO2 Acenaphthene Acenaphthene Oxidation Oxidation Acenaphthene->Oxidation Oxidizing Agent 2-Naphthol 2-Naphthol Multi-step Synthesis Multi-step Synthesis 2-Naphthol->Multi-step Synthesis Multiple Steps 1-Naphthoic Acid 1-Naphthoic Acid Grignard Carboxylation->1-Naphthoic Acid Substituted Naphthoic Acids Substituted Naphthoic Acids Grignard Carboxylation->Substituted Naphthoic Acids Pd-Catalyzed Carbonylation->1-Naphthoic Acid Pd-Catalyzed Carbonylation->Substituted Naphthoic Acids Direct Carboxylation->1-Naphthoic Acid 1,8-Naphthalic Anhydride 1,8-Naphthalic Anhydride Oxidation->1,8-Naphthalic Anhydride 6-Hydroxy-2-Naphthoic Acid 6-Hydroxy-2-Naphthoic Acid Multi-step Synthesis->6-Hydroxy-2-Naphthoic Acid Grignard_Carboxylation 1-Bromonaphthalene 1-Bromonaphthalene 1-Naphthylmagnesium bromide 1-Naphthylmagnesium bromide 1-Bromonaphthalene->1-Naphthylmagnesium bromide Mg, anhydrous ether Magnesium salt of 1-naphthoic acid Magnesium salt of 1-naphthoic acid 1-Naphthylmagnesium bromide->Magnesium salt of 1-naphthoic acid 1. CO2 (dry ice) 2. H3O+ 1-Naphthoic Acid 1-Naphthoic Acid Magnesium salt of 1-naphthoic acid->1-Naphthoic Acid Acidic workup Pd_Catalyzed_Carbonylation 1-Bromonaphthalene 1-Bromonaphthalene Oxidative_Addition Oxidative Addition 1-Bromonaphthalene->Oxidative_Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Naphthyl-Pd(II)-Br Naphthyl-Pd(II)-Br Oxidative_Addition->Naphthyl-Pd(II)-Br CO_Insertion CO Insertion Naphthyl-Pd(II)-Br->CO_Insertion CO Naphthoyl-Pd(II)-Br Naphthoyl-Pd(II)-Br CO_Insertion->Naphthoyl-Pd(II)-Br Nucleophilic_Attack Nucleophilic Attack (H2O) Naphthoyl-Pd(II)-Br->Nucleophilic_Attack Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration 1-Naphthoic Acid 1-Naphthoic Acid Reductive_Elimination->1-Naphthoic Acid Oxidation_Acenaphthene Acenaphthene Acenaphthene Acenaphthenequinone Acenaphthenequinone Acenaphthene->Acenaphthenequinone Oxidation (e.g., Na2Cr2O7) 1,8-Naphthalic Anhydride 1,8-Naphthalic Anhydride Acenaphthenequinone->1,8-Naphthalic Anhydride Further Oxidation Multistep_Synthesis 2-Naphthol 2-Naphthol 2-Methoxynaphthalene 2-Methoxynaphthalene 2-Naphthol->2-Methoxynaphthalene Methoxylation (Me2SO4, NaOH) 6-Bromo-2-methoxynaphthalene 6-Bromo-2-methoxynaphthalene 2-Methoxynaphthalene->6-Bromo-2-methoxynaphthalene Bromination (Br2) 6-Methoxy-2-naphthoic acid 6-Methoxy-2-naphthoic acid 6-Bromo-2-methoxynaphthalene->6-Methoxy-2-naphthoic acid Grignard Carboxylation (Mg, CO2) 6-Hydroxy-2-naphthoic acid 6-Hydroxy-2-naphthoic acid 6-Methoxy-2-naphthoic acid->6-Hydroxy-2-naphthoic acid Demethylation (HBr) Direct_Carboxylation Naphthalene Naphthalene Naphthalene-Lewis Acid Complex Naphthalene-Lewis Acid Complex Naphthalene->Naphthalene-Lewis Acid Complex Lewis Acid (e.g., AlCl3) 1-Naphthoic Acid 1-Naphthoic Acid Naphthalene-Lewis Acid Complex->1-Naphthoic Acid CO2 (high pressure)

Comparative Analysis of In-Vitro Antimalarial Activity: Established Drugs vs. Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative in-vitro efficacy of standard antimalarial agents. This document provides a framework for the evaluation of new chemical entities, exemplified by the hypothetical compound 4-Ethyl-1-naphthoic acid, against established drugs such as chloroquine, artemisinin, and mefloquine.

Introduction

The continuous evolution of drug-resistant Plasmodium falciparum strains necessitates a robust pipeline for the discovery and development of novel antimalarial compounds. A critical early step in this process is the in-vitro assessment of a compound's activity against the parasite's erythrocytic stages. This guide provides a comparative overview of the in-vitro activity of widely-used antimalarial drugs, offering a benchmark for the evaluation of new therapeutic candidates. While direct experimental data for this compound is not available in the reviewed literature, this document serves as a template for how such a compound would be assessed and compared.

Comparative In-Vitro Activity of Known Antimalarials

The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting parasite growth in-vitro. The following table summarizes the geometric mean IC50 values for several key antimalarial drugs against various strains of P. falciparum. These values are compiled from multiple studies and can vary based on the parasite strain and specific assay conditions.

Antimalarial DrugP. falciparum Strain(s)Geometric Mean IC50 (nM)
Chloroquine Sensitive (3D7)46 ± 4
Resistant (K1)405 ± 32
Various Clinical Isolates26.7 - 361.8
Artemisinin Chloroquine-Resistant7.67
Chloroquine-Susceptible11.4
Artesunate Various Clinical Isolates1.6 - 6.2
Dihydroartemisinin Artemisinin-Susceptible (NF54)1.1 - 4.2
K13 Mutant Isolates6.9 - 14.1
Mefloquine Various Clinical Isolates6.90 - 92

Note: The IC50 values can be presented in different units (e.g., ng/mL). Conversion may be necessary for direct comparison. The data presented here is a synthesis from multiple sources and illustrates the typical range of potencies.

Experimental Protocols for In-Vitro Antimalarial Assays

Accurate and reproducible determination of in-vitro antimalarial activity is crucial. The following outlines a common methodology used in many research laboratories.

SYBR Green I-based Fluorescence Assay

This is a widely used, high-throughput method for assessing parasite viability.

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • The culture medium is typically RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or AlbuMAX.

  • Parasite synchronization at the ring stage is achieved using methods like sorbitol treatment.

2. Drug Preparation:

  • The test compounds (e.g., this compound) and reference drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial dilutions of the drugs are prepared in culture medium in 96-well or 384-well microplates.

3. Assay Procedure:

  • Synchronized ring-stage parasites are diluted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) in culture medium.

  • The parasite suspension is added to the drug-containing microplates.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

4. Measurement of Parasite Growth:

  • After incubation, the plates are frozen to lyse the erythrocytes.

  • A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

5. Data Analysis:

  • The fluorescence readings are plotted against the drug concentrations.

  • The IC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating complex experimental processes and relationships.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis parasite_culture Parasite Culture (P. falciparum) synchronization Synchronization (Ring Stage) parasite_culture->synchronization incubation Co-incubation (72 hours) synchronization->incubation drug_prep Drug Preparation (Serial Dilutions) drug_prep->incubation lysis_staining Cell Lysis & SYBR Green I Staining incubation->lysis_staining fluorescence_reading Fluorescence Measurement lysis_staining->fluorescence_reading ic50_determination IC50 Calculation fluorescence_reading->ic50_determination

Caption: Workflow for in-vitro antimalarial drug susceptibility testing using the SYBR Green I assay.

Conclusion

The in-vitro evaluation of novel compounds against P. falciparum is a cornerstone of antimalarial drug discovery. By comparing the IC50 values of a test compound like this compound with those of established drugs such as chloroquine, artemisinin, and mefloquine, researchers can gauge its potential as a therapeutic candidate. The standardized protocols and clear visualization of workflows presented in this guide are intended to facilitate robust and reproducible research in the ongoing fight against malaria. Future studies should aim to generate and publish data on new chemical entities to continually expand our comparative knowledge base.

Structure-Activity Relationship of 4-Substituted-1-Naphthoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-naphthoic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Strategic substitution on the naphthalene ring allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on the structure-activity relationship (SAR) of 4-substituted-1-naphthoic acids, providing a comparative analysis of their performance based on available experimental data, primarily in the context of anticancer and anti-inflammatory activities.

Comparative Analysis of Biological Activity

While direct and comprehensive SAR studies on a series of 4-substituted-1-naphthoic acids are limited in publicly available literature, valuable insights can be gleaned from studies on closely related analogs, particularly 1,4-naphthoquinones and other substituted naphthoic acid derivatives. The data presented below is compiled from such studies to infer the potential impact of substitutions at the 4-position of the 1-naphthoic acid core.

Anticancer Activity

The anticancer potential of naphthoic acid and naphthoquinone derivatives has been a significant area of research. The mechanism often involves the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key enzymes like topoisomerases.

A series of 1,4-naphthoquinone derivatives were evaluated for their cytotoxic activities against various cancer cell lines. While not a direct SAR of 4-substituted-1-naphthoic acids, the data provides valuable insights into how substituents on the naphthalene ring influence anticancer potency. For instance, substitutions at positions analogous to the 4-position of 1-naphthoic acid have shown to be critical for activity.

Table 1: Anticancer Activity of Selected Naphthoquinone Derivatives

CompoundR2-SubstituentR3-SubstituentHuCCA-1 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)MOLT-3 IC50 (µM)
8 ClCl3.61110.2910.375.37
10 OHH0.440.530.810.31
11 OHCH30.150.280.451.55
14 ClCl (with 5,8-diOH)0.2714.670.890.35

Data sourced from a study on 1,4-naphthoquinone derivatives. The positions R2 and R3 on the quinone ring are analogous to positions on the naphthoic acid ring system and provide insight into the effects of substitution.

From this data, it can be inferred that hydroxyl and small alkyl substitutions can enhance anticancer activity. The presence of di-hydroxyl groups on the benzene ring of the naphthalene core also significantly improves potency.[1]

Anti-inflammatory Activity

Derivatives of naphthoic acid have also been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.

A study on 1-phenyl naphthoic acids and their derivatives demonstrated their potential as anti-inflammatory agents in a carrageenan-induced paw edema test.

Table 2: Anti-inflammatory Activity of 1-Phenyl Naphthoic Acid Derivatives

Compound TypeGeneral Structure% Activity Range
1-Phenyl naphthoic acidsPhenyl group at position 145-66%
Methyl estersEsterification of the carboxylic acid55-63%
Pericarbonyl lactonesLactonization involving the carboxylic acid58-77%

This data suggests that modifications of the carboxylic acid group, such as esterification or lactonization, can modulate the anti-inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays mentioned in the context of evaluating 4-substituted-1-naphthoic acid derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 4-substituted-1-naphthoic acid derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Use adult rats or mice of a specific strain and weight range.

  • Compound Administration: Administer the test compounds (e.g., 4-substituted-1-naphthoic acid derivatives) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing Structure-Activity Relationships

To conceptualize the process of a structure-activity relationship study for 4-substituted-1-naphthoic acids, the following workflow diagram is provided.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion Start 1-Naphthoic Acid Scaffold Substitution Introduction of Substituents at 4-Position (R) Start->Substitution Series Series of 4-Substituted- 1-Naphthoic Acids Substitution->Series Assay In vitro / In vivo Assays (e.g., Anticancer, Anti-inflammatory) Series->Assay Data Collection of Quantitative Data (IC50, Ki) Assay->Data SAR_Table Generation of SAR Table Data->SAR_Table QSAR QSAR Modeling (Optional) SAR_Table->QSAR Lead_ID Identification of Lead Compounds QSAR->Lead_ID Optimization Further Optimization Lead_ID->Optimization NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB NFkB_active NF-κB (p50/p65) (Active) NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocation IkB_p->NFkB_active Releases Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Naphthoic_Acid 4-Substituted- 1-Naphthoic Acid Naphthoic_Acid->IKK Inhibits Naphthoic_Acid->NFkB_active Inhibits Translocation

References

A Comparative Guide to the Structural Confirmation of Synthesized 4-Ethyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 4-Ethyl-1-naphthoic acid. We present supporting data and detailed experimental protocols to objectively assess its structural confirmation against a potential isomeric impurity, 2-Ethyl-1-naphthoic acid.

The successful synthesis of a target molecule is a cornerstone of chemical and pharmaceutical research. However, synthesis is only the first step; rigorous structural confirmation is paramount to ensure the compound's identity and purity. This is particularly critical in drug development, where even minor structural variations can lead to significant differences in biological activity and toxicity. This compound, a derivative of naphthalene, presents a valuable scaffold in medicinal chemistry. Its structural confirmation relies on a suite of spectroscopic techniques that, when used in concert, provide an unambiguous identification of the molecule.

This guide will delve into the primary analytical methods for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will compare the expected data for this compound with that of a closely related isomer, 2-Ethyl-1-naphthoic acid, to highlight the power and necessity of these techniques in distinguishing between similar chemical structures.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the expected quantitative data for the structural confirmation of this compound and its comparison with 2-Ethyl-1-naphthoic acid.

Table 1: Comparative ¹H NMR Spectral Data (500 MHz, CDCl₃)

Assignment Expected Chemical Shift (δ) for this compound (ppm) Expected Chemical Shift (δ) for 2-Ethyl-1-naphthoic acid (ppm) Key Differentiator
-COOH~12.0-13.0 (s, 1H)~12.0-13.0 (s, 1H)Position relative to other signals
Naphthalene H~7.2-8.9 (m, 6H)~7.2-8.5 (m, 6H)Distinct multiplet patterns
-CH₂-~3.1 (q, J = 7.5 Hz, 2H)~3.0 (q, J = 7.6 Hz, 2H)Subtle shift difference
-CH₃~1.4 (t, J = 7.5 Hz, 3H)~1.3 (t, J = 7.6 Hz, 3H)Subtle shift difference

Table 2: Comparative ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Assignment Expected Chemical Shift (δ) for this compound (ppm) Expected Chemical Shift (δ) for 2-Ethyl-1-naphthoic acid (ppm) Key Differentiator
-COOH~175~175Minor shift variations
Naphthalene C~124-145 (10 signals)~125-140 (10 signals)Pattern of quaternary and protonated carbon signals
-CH₂-~26~29Clear shift difference
-CH₃~15~16Minor shift difference

Table 3: Comparative IR Spectral Data (KBr Pellet)

Vibrational Mode Expected Wavenumber for this compound (cm⁻¹) Expected Wavenumber for 2-Ethyl-1-naphthoic acid (cm⁻¹) Key Differentiator
O-H stretch (acid)2500-3300 (broad)2500-3300 (broad)Generally similar
C-H stretch (aromatic)3050-31003050-3100Generally similar
C-H stretch (aliphatic)2850-29702850-2970Generally similar
C=O stretch (acid)1680-17101680-1710Minor shifts due to conjugation differences
C=C stretch (aromatic)1500-16001500-1600Fingerprint region differences
C-H out-of-plane bend750-900750-900Pattern indicative of substitution

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

Ion Expected m/z for this compound Expected m/z for 2-Ethyl-1-naphthoic acid Key Differentiator
[M]⁺200200Same molecular weight
[M-OH]⁺183183Common fragment
[M-COOH]⁺155155Common fragment
[M-C₂H₅]⁺171171Loss of ethyl group
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 500 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: 3.28 s

      • Relaxation Delay: 1.0 s

      • Spectral Width: 20 ppm

  • ¹³C NMR Spectroscopy:

    • Instrument: 125 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Acquisition Time: 1.09 s

      • Relaxation Delay: 2.0 s

      • Spectral Width: 240 ppm

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the synthesized compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Parameters:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the synthesized compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

  • Instrumentation:

    • Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

    • Parameters:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Mass Range: m/z 40-400

      • Source Temperature: 230 °C

Visualizations

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Comparison with Expected Values nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Confirmed: This compound data_analysis->structure_confirmed Data Match structure_rejected Structure Not Confirmed: Presence of Isomers/Impurities data_analysis->structure_rejected Data Mismatch

Workflow for the synthesis and structural confirmation of this compound.
Distinguishing Isomers via ¹³C NMR

This diagram highlights the key distinguishing features in the predicted ¹³C NMR spectra that allow for the differentiation between this compound and its isomer, 2-Ethyl-1-naphthoic acid.

G ¹³C NMR Chemical Shift Comparison cluster_key Key Differentiators compound1 This compound -CH₂- ~26 ppm Naphthalene Carbons Distinct Pattern A key_ch2 Significant upfield shift of the -CH₂- carbon in the 4-isomer due to steric effects. compound2 2-Ethyl-1-naphthoic acid -CH₂- ~29 ppm Naphthalene Carbons Distinct Pattern B key_naphthyl Different substitution patterns lead to unique sets of chemical shifts for the 10 naphthalene carbons.

Key ¹³C NMR differences between this compound and 2-Ethyl-1-naphthoic acid.

A Researcher's Guide to Inter-laboratory Validation of Analytical Methods for Naphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of naphthoic acids is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods is a fundamental requirement to guarantee the consistency and trustworthiness of analytical data. While single-laboratory validation establishes the performance of a method under a specific set of conditions, inter-laboratory validation is the ultimate test of a method's robustness, transferability, and overall reliability.

This guide provides a comprehensive comparison of common analytical methods for naphthoic acids, delves into the critical aspects of inter-laboratory validation, and presents both single-laboratory performance data and an illustrative example of inter-laboratory study results. Detailed experimental protocols and visual workflows are included to aid in the practical application of these methodologies.

Analytical Methods for Naphthoic Acids: A Comparative Overview

The choice of an analytical method for naphthoic acid analysis is typically driven by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV) is a widely used technique due to its robustness and versatility for the analysis of non-volatile and thermally labile compounds like naphthoic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and is particularly useful for complex matrices. However, it often requires a derivatization step to increase the volatility of the naphthoic acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity, making it the ideal choice for trace-level quantification in complex biological or environmental samples.

Data Presentation: Single-Laboratory vs. Inter-laboratory Validation

Method validation is a multi-faceted process that assesses various performance characteristics. These are initially evaluated within a single laboratory and subsequently, for a robust method, across multiple laboratories.

Table 1: Typical Single-Laboratory Performance Characteristics of Analytical Methods for 1-Naphthoic Acid

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 1-naphthoic acid, based on single-laboratory validation data.[1]

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL10 - 100 ng/mL0.005 - 10 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL50 - 500 ng/mL0.015 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%90 - 110%95 - 110%
Precision (%RSD) < 15%< 15%< 15%
Derivatization Required NoOftenNo

Inter-laboratory Validation: A Deeper Dive

An inter-laboratory validation study, also known as a collaborative study or round-robin test, is essential for establishing the reproducibility and transferability of an analytical method. In such a study, the same set of homogeneous samples is sent to multiple laboratories for analysis using the same prescribed method. The results are then statistically analyzed to assess the method's performance across different environments.

Key parameters evaluated in an inter-laboratory study include:

  • Repeatability (within-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.

  • Reproducibility (between-laboratory precision): The precision obtained between different laboratories.

  • Laboratory-to-Laboratory Variability: An assessment of how much the results differ from one laboratory to another.

Table 2: Illustrative Inter-laboratory Validation Results for the HPLC-UV Analysis of 1-Naphthoic Acid

Since publicly available inter-laboratory validation data for naphthoic acids is limited, the following table presents illustrative data for a hypothetical study involving five laboratories. This demonstrates the type of results generated and their interpretation. The data is based on the analysis of a sample with a known concentration of 100 µg/mL of 1-naphthoic acid.

LaboratoryMean Measured Concentration (µg/mL)Standard Deviation (SD)Repeatability (%RSDr)
Lab 1 99.51.21.21%
Lab 2 101.21.51.48%
Lab 3 98.81.11.11%
Lab 4 102.51.81.76%
Lab 5 99.91.31.30%
Overall Mean 100.38
Reproducibility SD (SDR) 1.65
Reproducibility %RSD (RSDR) 1.64%

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples and standards are dissolved in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Derivatization: Samples are derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl esters of the naphthoic acids.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for the naphthoic acid of interest.

Workflow for Inter-laboratory Validation

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Develop & Validate Single-Lab Method B Prepare Homogeneous Test Material A->B C Select Participating Laboratories B->C D Draft Detailed Analytical Protocol C->D E Distribute Samples & Protocol D->E F Laboratories Perform Analysis E->F G Submit Data to Coordinating Lab F->G H Statistical Analysis (Repeatability, Reproducibility) G->H I Identify Outliers & Sources of Variability H->I J Prepare Final Validation Report I->J

Caption: Workflow of an inter-laboratory validation study.

Logical Relationships in Method Validationdot

G cluster_0 Core Performance Characteristics cluster_1 Derived Performance Characteristics cluster_2 Method Reliability Accuracy Accuracy Range Range Accuracy->Range Reproducibility Reproducibility (Inter-laboratory) Accuracy->Reproducibility Precision Precision Precision->Range LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation Precision->LOQ Precision->Reproducibility Specificity Specificity Linearity Linearity Linearity->Range Linearity->LOD Linearity->LOQ Robustness Robustness Robustness->Reproducibility

References

Safety Operating Guide

Proper Disposal of 4-Ethyl-1-naphthoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Ethyl-1-naphthoic acid, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety Considerations

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Disposal Data

Specific quantitative disposal limits for this compound are not publicly established and are highly dependent on local, state, and federal regulations. The following table summarizes the qualitative parameters that must be considered.

ParameterValue/SpecificationNotes
EPA Hazardous Waste Code Not explicitly listed; may be classified based on characteristics (e.g., toxicity, irritant).The generator of the waste is responsible for making a hazardous waste determination.
Permissible Sewer Disposal Concentration Not recommended for sewer disposal.Organic acids may remain toxic after neutralization and can be harmful to aquatic life.[1][2]
Treatment Method Incineration at a licensed hazardous waste facility.This is the standard and recommended disposal method for this type of organic solid waste.
Container Type Compatible, sealed, and properly labeled containers.Do not use metal containers for acidic waste.[3][4]

Experimental Protocol: Disposal of Solid this compound Waste

The following is a detailed methodology for the collection, storage, and disposal of this compound. This procedure, often referred to as "lab packing," is a standard practice for managing laboratory chemical waste.[2][5][6]

Materials Required:
  • Waste this compound

  • Compatible primary waste container (e.g., wide-mouth glass or polyethylene bottle with a screw-on cap)

  • Secondary containment (e.g., a larger, durable plastic bin)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:
  • Waste Identification and Segregation:

    • Identify this compound waste intended for disposal.

    • This waste must be segregated from other waste streams, especially bases, oxidizing agents, and reactive chemicals, to prevent dangerous reactions.[3] Organic acids should be stored separately from inorganic acids.

  • Container Preparation and Labeling:

    • Select a primary waste container that is clean, in good condition, and compatible with acidic organic solids.[3]

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (no abbreviations or formulas)

      • The accumulation start date (the date the first particle of waste is placed in the container)

      • An indication of the hazards (e.g., "Irritant")

  • Waste Accumulation:

    • Carefully transfer the solid this compound waste into the prepared primary container.

    • Keep the container securely closed at all times, except when adding waste.

    • Store the container in a designated hazardous waste accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from heat or sparks, and within secondary containment to contain any potential spills.

  • Final Disposal:

    • Once the container is full or ready for disposal, ensure the cap is tightly sealed.

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to transport hazardous waste personally.

    • The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically be incinerated.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of laboratory chemical waste like this compound.

G cluster_0 Waste Generation & Identification cluster_1 Disposal Pathway Assessment cluster_2 Hazardous Waste Protocol start Chemical Waste Generated (this compound) identify Identify Hazards (SDS, GHS Classification) start->identify sewer Can it be neutralized and sewered? identify->sewer sewer_no No (Organic Acid) sewer->sewer_no No sewer_yes Yes sewer->sewer_yes Yes toxic Is it still toxic after neutralization? hw Treat as Hazardous Waste toxic->hw Yes segregate Segregate from Incompatibles hw->segregate sewer_no->hw sewer_yes->toxic pack Package in Compatible Container & Label segregate->pack store Store in Designated Accumulation Area pack->store dispose Arrange for Pickup by Licensed Contractor store->dispose

Chemical Waste Disposal Decision Flowchart

References

Essential Safety and Logistical Information for Handling 4-Ethyl-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4-Ethyl-1-naphthoic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The information is compiled from safety data sheets (SDS) of this compound and structurally similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

To mitigate these risks, the following personal protective equipment is mandatory.

Body Part Personal Protective Equipment (PPE) Specifications and Notes
Eyes/Face Safety glasses with side-shields or goggles; Face shield.Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a risk of splashing or dust generation.[2][3][4]
Skin Chemical-resistant gloves (e.g., nitrile rubber); Lab coat.Gloves should be inspected before use. Proper glove removal technique must be followed to prevent skin contact. Protective clothing should be worn to minimize skin exposure.[2][3][4][5]
Respiratory NIOSH/MSHA approved respirator.A respirator is necessary if ventilation is inadequate or when dust or aerosols are generated.[2][4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Ensure that an eyewash station and safety shower are easily accessible in the immediate work area.[3]

  • Before commencing work, inspect all PPE to ensure it is in good condition.

2. Handling the Chemical:

  • Avoid generating dust.[5]

  • Do not breathe in dust, fumes, or vapors.[2][6]

  • Prevent contact with skin, eyes, and clothing.[2][3]

  • When not in use, keep the container tightly closed.[2][6][7]

  • Wash hands thoroughly after handling the substance.[3][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[2][6]

  • Keep the container tightly sealed and properly labeled.[2][6]

  • Store away from incompatible materials.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Collection:

  • This compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Collect waste in a designated, compatible, and properly labeled container. The label should clearly state "Hazardous Waste" and the chemical name.[8]

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Storage of Waste:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through a licensed environmental waste management company.

  • Do not dispose of this compound down the drain or in regular trash.[2][3]

  • Empty containers must be triple-rinsed with a suitable solvent before being discarded; the rinsate should be collected as hazardous waste.[8]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure Chemical (Avoid Dust Generation) C->D E Perform Experiment D->E F Securely Close Container E->F H Dispose of Waste in Labeled Hazardous Waste Container E->H G Decontaminate Work Area F->G I Remove PPE & Wash Hands G->I H->I

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.